molecular formula C17H20FNO4S B1665382 AC-261066 CAS No. 870773-76-5

AC-261066

カタログ番号: B1665382
CAS番号: 870773-76-5
分子量: 353.4 g/mol
InChIキー: HSAOETBFVAWNRP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AC261066 is a retinoic acid receptor β2 agonist.

特性

IUPAC Name

4-[4-(2-butoxyethoxy)-5-methyl-1,3-thiazol-2-yl]-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO4S/c1-3-4-7-22-8-9-23-15-11(2)24-16(19-15)12-5-6-13(17(20)21)14(18)10-12/h5-6,10H,3-4,7-9H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAOETBFVAWNRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOC1=C(SC(=N1)C2=CC(=C(C=C2)C(=O)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10236116
Record name AC-261066
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10236116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870773-76-5
Record name AC-261066
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870773765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AC-261066
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10236116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AC-261066
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGF3F89BZP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Action of AC-261066: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-261066 is a potent, orally available, and synthetic small molecule that functions as a highly selective agonist for the Retinoic Acid Receptor β2 (RARβ2).[1] As a member of the nuclear receptor superfamily, RARβ2 plays a crucial role in regulating gene expression involved in cellular differentiation, proliferation, and metabolism.[1] The selective activation of this specific RAR isoform by this compound, without significantly activating other RAR subtypes, has positioned it as a valuable tool for investigating the physiological roles of RARβ2 and as a potential therapeutic agent for conditions including heart failure and nonalcoholic fatty liver disease (NAFLD).[2][3][4] This document provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism: Selective RARβ2 Agonism

The fundamental mechanism of action of this compound is its function as a ligand for the RARβ2 nuclear receptor. Retinoic acid receptors operate as ligand-dependent transcriptional regulators. They form heterodimeric complexes with Retinoid X Receptors (RXRs).

In the basal state (unliganded), the RAR/RXR heterodimer is bound to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes. This unliganded complex recruits co-repressor proteins, which in turn recruit histone deacetylases, leading to a condensed chromatin structure that represses gene transcription.

Upon binding of an agonist like this compound to the ligand-binding pocket of RARβ2, the receptor undergoes a critical conformational change. This change triggers the dissociation of the co-repressor complex and facilitates the recruitment of co-activator proteins, such as histone acetyltransferases. The co-activator complex remodels the chromatin to a more open state, allowing the transcriptional machinery to access the gene promoter and initiate the transcription of downstream target genes.

Caption: General signaling pathway of this compound via the RARβ2/RXR nuclear receptor complex.

Quantitative Data: Receptor Selectivity Profile

The efficacy and selectivity of this compound have been quantified using functional assays that measure the activation of different RAR subtypes. The pEC50 value, which represents the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response, demonstrates the compound's high potency and selectivity for RARβ2.

Receptor SubtypepEC50Relative Potency vs. RARβ2
RARβ2 8.1 1
RARβ16.4~50x lower
RARα6.2~79x lower
RARγ6.3~63x lower
Data sourced from Tocris Bioscience and R&D Systems.

Downstream Physiological Effects and Mechanisms

Research in preclinical models has identified several key therapeutic areas where the selective activation of RARβ2 by this compound exerts beneficial effects.

Cardioprotection in Ischemia and Heart Failure

In models of myocardial infarction (MI) and ischemia/reperfusion (I/R) injury, this compound demonstrates significant cardioprotective effects.[2][5] The proposed mechanism involves the modulation of genes that mitigate oxidative stress and interstitial fibrosis.[2][6]

  • Reduction of Oxidative Stress: this compound treatment leads to a decrease in oxidative stress markers like malondialdehyde (MDA) and reduces the activation of the p38 MAPK pathway, which is stimulated by reactive oxygen species (ROS).[2] In hypoxic cardiac fibroblasts, it reverses the downregulation of antioxidant genes like superoxide (B77818) dismutase 2 (SOD2) and the upregulation of pro-oxidant genes like NADPH oxidase 2 (NOX2).[2]

  • Anti-Fibrotic Effects: The compound significantly reduces collagen deposition and the expression of α-smooth muscle actin (α-SMA), key markers of fibrosis, in the heart post-MI.[2][6] This anti-fibrotic action helps to attenuate maladaptive cardiac remodeling and preserve contractile function.[2]

Cardioprotective_Pathway AC261066 This compound RARb2 RARβ2 Activation (Cardiomyocytes, Fibroblasts) AC261066->RARb2 GeneMod Modulation of Gene Expression RARb2->GeneMod SOD2 ↑ Superoxide Dismutase 2 GeneMod->SOD2 NOX2 ↓ NADPH Oxidase 2 GeneMod->NOX2 Fibrosis Reduced Interstitial Fibrosis & Remodeling GeneMod->Fibrosis Anti-fibrotic genes OxStress Reduced Oxidative Stress & ROS Production SOD2->OxStress NOX2->OxStress p38 ↓ p38 MAPK Activation OxStress->p38 Function Improved Cardiac Function (Post-MI) OxStress->Function Fibrosis->Function p38->Fibrosis

Caption: Proposed mechanism for the cardioprotective effects of this compound post-myocardial infarction.
Amelioration of Nonalcoholic Fatty Liver Disease (NAFLD)

In a high-fat diet (HFD) mouse model of NAFLD, this compound was shown to prevent the activation of hepatic stellate cells (HSCs), a pivotal event in the progression of liver fibrosis.[3][4]

  • Anti-Inflammatory Action: Treatment with this compound reduces the hepatic expression of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNFα), interleukin 1β (IL-1β), and monocyte chemotactic protein-1 (MCP-1).[3][4]

  • Inhibition of HSC Activation: The compound markedly reduces the expression of transforming growth factor-β1 (TGF-β1) in Kupffer cells (liver macrophages).[3] TGF-β1 is a primary signaling protein that initiates the transformation of quiescent HSCs into activated, myofibroblast-like cells that deposit extracellular matrix, leading to fibrosis.[3] This results in decreased expression of the HSC activation marker α-SMA.[3][4]

Quantitative In Vivo Efficacy

The therapeutic effects of this compound have been quantified in various preclinical models.

ModelParameter MeasuredResult with this compound TreatmentReference
Murine Post-MI Heart Failure Interstitial Fibrosis (Collagen Deposition)~50% reduction vs. vehicle[2]
Murine Post-MI Heart Failure α-Smooth Muscle Actin (α-SMA) ExpressionSignificant reduction vs. vehicle[2]
Murine Post-MI Heart Failure Malondialdehyde (MDA) LevelSignificant decrease vs. vehicle[6]
HFD-Induced NAFLD Hepatic α-SMA Expression (HSC activation)Significant reduction vs. HFD control[3]
HFD-Induced NAFLD Kupffer Cell TGF-β1 ExpressionMarkedly reduced vs. HFD control[3]
HFD-Induced NAFLD Hepatic MCP-1, IL-1β, TNF-α mRNASignificant reduction vs. HFD control[3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of findings. Below are summaries of key experimental protocols used to characterize the action of this compound.

In Vivo Murine Model of Myocardial Infarction
  • Objective: To assess the effect of this compound on cardiac function and remodeling after ischemic injury.[2][6]

  • Procedure:

    • Surgical Procedure: Adult mice undergo permanent ligation of the left anterior descending (LAD) coronary artery to induce myocardial infarction.

    • Drug Administration: Post-surgery, mice are treated with this compound, typically administered in drinking water, or a vehicle control for a period of several weeks.

    • Functional Assessment: Cardiac function is monitored non-invasively using echocardiography at baseline and at specified time points post-MI to measure parameters like Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS).

    • Terminal Analysis: At the end of the treatment period, hearts are harvested.

    • Histological Analysis: Heart tissue is fixed, sectioned, and stained with Picrosirius red to quantify collagen deposition (fibrosis) and with antibodies against α-SMA or p38 for immunohistochemical analysis.

    • Biochemical Analysis: A portion of the cardiac tissue is used to measure markers of oxidative stress, such as malondialdehyde (MDA) levels, using commercially available assay kits.

High-Fat Diet (HFD) Model of NAFLD
  • Objective: To determine the effect of this compound on the development of steatosis and hepatic stellate cell activation.[3]

  • Procedure:

    • Induction of NAFLD: Mice are fed a high-fat diet (e.g., 60% kcal from fat) for several weeks to induce NAFLD. Control mice are fed a standard chow diet.

    • Drug Administration: During the HFD feeding period, mice are treated with this compound or vehicle control.

    • Histology and Immunofluorescence: Liver sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis. Double immunofluorescence staining is performed using antibodies against HSC markers (e.g., LRAT) and activation markers (α-SMA), or macrophage markers (F4/80) and pro-fibrotic cytokines (TGF-β1).

    • Gene Expression Analysis: RNA is extracted from liver tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression levels of pro-inflammatory and pro-fibrotic genes (e.g., TNFα, IL-1β, MCP-1, TGF-β1).

Experimental_Workflow cluster_analysis Terminal Analysis Start In Vivo Model (e.g., LAD Ligation in Mice) Treatment Randomization & Treatment - Vehicle Control - this compound Start->Treatment Monitoring Longitudinal Monitoring (e.g., Echocardiography) Treatment->Monitoring Endpoint Study Endpoint & Euthanasia Monitoring->Endpoint Histology Histology / IHC (Fibrosis, Cell Markers) Endpoint->Histology Biochem Biochemical Assays (Oxidative Stress) Endpoint->Biochem GeneExpr Gene Expression (qRT-PCR) Endpoint->GeneExpr Data Data Analysis & Interpretation Histology->Data Biochem->Data GeneExpr->Data

Caption: A typical experimental workflow for evaluating the in vivo efficacy of this compound.

References

AC-261066: A Selective RARβ2 Agonist - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AC-261066 is a potent and selective synthetic agonist for the Retinoic Acid Receptor Beta 2 (RARβ2), a nuclear receptor that plays a crucial role in regulating gene transcription involved in cellular differentiation, proliferation, and apoptosis. This document provides a comprehensive technical overview of this compound, including its biochemical properties, mechanism of action, experimental protocols for its characterization, and its therapeutic potential in various disease models. All quantitative data are presented in structured tables, and key pathways and workflows are visualized using diagrams to facilitate understanding.

Introduction to this compound

This compound, with the chemical name 4-[4-(2-Butoxyethoxy-)-5-methyl-2-thiazolyl]-2-fluorobenzoic acid, is a small molecule that exhibits high selectivity for the RARβ2 isoform over other retinoic acid receptor subtypes (RARα and RARγ). This selectivity makes it a valuable tool for elucidating the specific functions of RARβ2 and a promising therapeutic candidate for conditions where RARβ2 signaling is dysregulated, such as in certain metabolic diseases and cancers.

Physicochemical and Pharmacokinetic Properties

This compound is an orally bioavailable compound, a key characteristic for its potential as a therapeutic agent.[1] A summary of its known properties is provided in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 4-[4-(2-Butoxyethoxy-)-5-methyl-2-thiazolyl]-2-fluorobenzoic acid[2]
Molecular Formula C₁₇H₂₀FNO₄S[2]
Molecular Weight 353.41 g/mol [2]
Purity ≥98% (HPLC)[2]

Table 2: Pharmacokinetic Profile of this compound in Rats

ParameterValueReference
Oral Bioavailability (F) 52%[1]
Cmax Data not available
Tmax Data not available
Half-life (t½) Data not available

Mechanism of Action and Signaling Pathway

This compound functions as an agonist at the RARβ2 receptor. Upon binding, it induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the initiation of transcription of target genes. The RARβ2 receptor forms a heterodimer with the Retinoid X Receptor (RXR) to bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.

RAR_Beta2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AC261066 This compound AC261066_cyto This compound AC261066->AC261066_cyto Cellular Uptake RAR_RXR RARβ2 / RXR Heterodimer AC261066_cyto->RAR_RXR Binding CoR Co-repressors RAR_RXR->CoR Inhibited State RARE RARE RAR_RXR->RARE Binds to CoAct Co-activators RAR_RXR->CoAct Recruitment CoR->RAR_RXR Dissociation Transcription Gene Transcription CoAct->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Cellular Effects) mRNA->Protein

Figure 1: RARβ2 Signaling Pathway Activation by this compound.

Experimental Protocols

In Vitro Characterization

This assay measures the ability of this compound to activate the transcriptional activity of the RARβ2 receptor.

Transactivation_Assay_Workflow A 1. Cell Culture (e.g., HEK293T cells) B 2. Co-transfection - RARβ2 expression vector - RXRα expression vector - RARE-luciferase reporter vector A->B C 3. Treatment Incubate with varying concentrations of this compound B->C D 4. Lysis and Luciferase Assay Measure luminescence C->D E 5. Data Analysis Calculate EC50 value D->E

Figure 2: Transactivation Assay Workflow.

Protocol Steps:

  • Cell Culture: Plate mammalian cells (e.g., HEK293T) in a 96-well plate at a density of 1-2 x 10⁴ cells per well and incubate for 24 hours.

  • Transfection: Co-transfect the cells with an expression vector for human RARβ2, an expression vector for human RXRα, and a reporter plasmid containing a luciferase gene under the control of a RARE promoter.

  • Treatment: After 24 hours of transfection, replace the medium with a fresh medium containing various concentrations of this compound (e.g., from 10⁻¹² to 10⁻⁵ M) or vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for another 24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase). Plot the normalized luciferase activity against the log concentration of this compound and determine the EC50 value using a non-linear regression analysis.

This assay determines the binding affinity of this compound to the RARβ2 receptor.

Protocol Steps:

  • Receptor Preparation: Prepare cell membranes or nuclear extracts from cells overexpressing human RARβ2.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl, pH 7.4, containing protease inhibitors).

  • Competition Reaction: In a 96-well plate, incubate the receptor preparation with a fixed concentration of a radiolabeled RAR ligand (e.g., [³H]-all-trans retinoic acid) and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 2-4 hours).

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a filtration method (e.g., glass fiber filters).

  • Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

In Vivo Efficacy Models

This compound has been shown to be effective in ameliorating NAFLD in mouse models.[3]

Protocol Outline:

  • Animal Model: Use male C57BL/6J mice.

  • Diet: Feed the mice a high-fat diet (e.g., 60% kcal from fat) for a period of 12-16 weeks to induce obesity and NAFLD. A control group is fed a standard chow diet.

  • Treatment: Administer this compound orally (e.g., via gavage or in drinking water) at a specified dose (e.g., 10 mg/kg/day) for the last 4-8 weeks of the HFD feeding period.

  • Endpoint Analysis:

    • Metabolic Parameters: Monitor body weight, food intake, and perform glucose and insulin (B600854) tolerance tests.

    • Liver Histology: Collect liver tissues, fix in formalin, and stain with Hematoxylin and Eosin (H&E) for steatosis and with Sirius Red for fibrosis.

    • Biochemical Analysis: Measure plasma levels of ALT, AST, triglycerides, and cholesterol.

    • Gene Expression Analysis: Perform qRT-PCR or RNA sequencing on liver tissue to assess the expression of genes involved in lipogenesis (e.g., Srebf1, Fasn), inflammation (e.g., Tnf, Il6), and fibrosis (e.g., Col1a1, Acta2). A transcriptomic analysis has shown that this compound can limit the increase in NAFLD driver genes such as Pklr, Fasn, Thrsp, and Chchd6.[2][3]

This compound has demonstrated cardioprotective effects in a mouse model of heart failure.[4]

Protocol Outline:

  • Animal Model: Use adult male C57BL/6J mice.

  • Surgical Procedure: Induce myocardial infarction by permanently ligating the left anterior descending (LAD) coronary artery.

  • Treatment: Administer this compound in the drinking water starting from the day of surgery for a period of 4 weeks.

  • Endpoint Analysis:

    • Echocardiography: Perform serial echocardiograms to assess cardiac function (e.g., ejection fraction, fractional shortening).

    • Histology: Harvest hearts, fix, and section for staining with Masson's trichrome to assess infarct size and fibrosis.

    • Biomarker Analysis: Measure markers of cardiac injury (e.g., troponin I) and oxidative stress (e.g., malondialdehyde).

    • Gene Expression Analysis: Analyze the expression of genes related to fibrosis (Tgf-β1, Col1a1), inflammation (Mcp-1), and oxidative stress in the heart tissue.

Quantitative Data Summary

Table 3: In Vitro Potency and Selectivity of this compound

ReceptorpEC₅₀Selectivity vs. RARβ2Reference
RARβ2 8.1-[2]
RARβ1 6.4~50-fold[2]
RARα 6.2~79-fold[2]
RARγ 6.3~63-fold[2]

Downstream Target Genes

The activation of RARβ2 by this compound leads to the regulation of a specific set of downstream target genes.

Logical_Relationship cluster_AC261066 cluster_RAR cluster_liver Liver (Hepatocytes) cluster_heart Heart (Cardiomyocytes) AC261066 This compound RARb2 RARβ2 Activation AC261066->RARb2 Lipogenesis ↓ Lipogenesis Genes (Srebf1, Fasn) RARb2->Lipogenesis Inflammation_L ↓ Inflammatory Genes (Tnf, Il6, Mcp-1) RARb2->Inflammation_L Fibrosis_L ↓ Fibrosis Genes (Col1a1, Acta2) RARb2->Fibrosis_L Oxidative_Stress ↓ Oxidative Stress Genes RARb2->Oxidative_Stress Fibrosis_H ↓ Fibrosis Genes (Tgf-β1, Col1a1) RARb2->Fibrosis_H Inflammation_H ↓ Inflammatory Genes (Mcp-1) RARb2->Inflammation_H

Figure 3: Downstream Effects of this compound in Liver and Heart.

Conclusion

This compound is a highly selective and orally bioavailable RARβ2 agonist with significant therapeutic potential demonstrated in preclinical models of NAFLD and heart failure. Its ability to specifically target the RARβ2 isoform allows for the modulation of key pathological pathways, including lipogenesis, inflammation, and fibrosis, with potentially fewer off-target effects compared to pan-RAR agonists. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of this compound as a novel therapeutic agent.

References

The Multifaceted Role of Retinoic Acid Receptor Beta 2 (RARβ2): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retinoic acid receptor beta 2 (RARβ2), a member of the nuclear receptor superfamily, is a critical mediator of retinoic acid (RA) signaling. As a ligand-dependent transcription factor, RARβ2 plays a pivotal role in a myriad of biological processes, including embryonic development, cellular differentiation, proliferation, and apoptosis. Its dysregulation is implicated in the pathogenesis of numerous diseases, most notably cancer, where it often functions as a tumor suppressor. This technical guide provides an in-depth exploration of the biological functions of RARβ2, detailing its mechanism of action, target genes, and involvement in key signaling pathways. Furthermore, it offers a comprehensive summary of quantitative data related to its function and provides detailed experimental protocols for its study, aiming to equip researchers and drug development professionals with the essential knowledge to investigate and target this crucial receptor.

Introduction

Retinoic acid (RA), the biologically active metabolite of vitamin A, exerts its pleiotropic effects by binding to and activating two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[1] There are three subtypes of RARs (α, β, and γ), each with distinct and overlapping functions.[1] Retinoic acid receptor beta 2 (RARβ2) is a specific isoform of the RARB gene and is distinguished by its potent tumor-suppressive properties and its crucial role in mediating the growth-inhibitory effects of retinoids.[2] The expression of RARβ2 is often silenced in various cancers through epigenetic mechanisms, such as promoter hypermethylation, leading to retinoid resistance and tumor progression.[2] This guide will delve into the core biological functions of RARβ2, its regulatory mechanisms, and its significance as a therapeutic target.

Molecular Mechanism of RARβ2 Action

The canonical mechanism of RARβ2 action involves its formation of a heterodimer with an RXR. In the absence of a ligand, the RARβ2/RXR heterodimer binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.[1] This binding is associated with the recruitment of corepressor proteins, such as SMRT and NCoR, which in turn recruit histone deacetylases (HDACs), leading to chromatin condensation and transcriptional repression.[3][4]

Upon binding of an agonist ligand, such as all-trans retinoic acid (atRA), RARβ2 undergoes a conformational change. This alteration facilitates the dissociation of corepressors and the recruitment of coactivator complexes, including proteins with histone acetyltransferase (HAT) activity like p300/CBP.[3][5] The resulting histone acetylation leads to chromatin decondensation and the initiation of target gene transcription.

RAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus atRA_ext All-trans Retinoic Acid (atRA) atRA_cyt atRA atRA_ext->atRA_cyt Diffusion CRABP CRABP atRA_cyt->CRABP Binding atRA_nuc atRA CRABP->atRA_nuc Transport RARb2 RARβ2 atRA_nuc->RARb2 Binding & Activation RXR RXR RARb2->RXR Heterodimerization Transcription Transcription RARb2->Transcription Modulation RARE RARE RXR->RARE Binding CoR Corepressors (SMRT/NCoR) CoR->RARb2 Repression (No Ligand) CoA Coactivators (p300/CBP) CoA->RARb2 Activation (Ligand Bound) TargetGene Target Gene

Quantitative Data on RARβ2 Function

Ligand Binding Affinity

RARβ2 binds to its natural ligand, all-trans retinoic acid (atRA), with high affinity. The dissociation constant (Kd) is a measure of this affinity, with lower values indicating stronger binding.

LigandReceptorDissociation Constant (Kd)Reference
All-trans Retinoic AcidRARs0.2 - 0.7 nM[6]
9-cis Retinoic AcidRARs0.2 - 0.7 nM[6]
Tissue Expression Levels of RARβ2

The expression of RARβ2 varies significantly across different tissues and cell types. Generally, it is expressed in epithelial tissues and is often downregulated in cancer.

Tissue/Cell TypeRelative RARβ2 mRNA ExpressionReference
Mortal Potentially Malignant Oral Lesion (mPMOL) CellsHigh[7]
Immortal Potentially Malignant Oral Lesion (iPMOL) CellsLow[7]
Normal Human Mammary Epithelial Cells (HMEC)Basal[8]
T47D Breast Cancer CellsRegulated by atRA[8]
Regulation of Target Gene Expression

Upon activation, RARβ2 modulates the expression of a wide array of target genes involved in various cellular processes. The fold change in expression can vary depending on the cell type and experimental conditions.

Target GeneCellular ProcessFold Change upon RA Treatment (Representative)Reference
RARB (RARβ2)Self-regulationUpregulated[9]
CYP26A1RA MetabolismUpregulated[9]
HOXA1DevelopmentUpregulated[9]
SLUGEpithelial-Mesenchymal Transition~4-fold increase (in RARA overexpressing cells)[10]
FOXC2Epithelial-Mesenchymal Transition~2.5-fold increase (in RARA overexpressing cells)[10]
ZEB1/2Epithelial-Mesenchymal Transition~12-fold increase (in RARA overexpressing cells)[10]

Key Biological Functions of RARβ2

Tumor Suppression

One of the most well-characterized functions of RARβ2 is its role as a tumor suppressor.[2] Loss of RARβ2 expression is a frequent event in various cancers, including breast, lung, and oral cancers, and is associated with increased cell proliferation and tumorigenicity.[2][7] Re-expression of RARβ2 in cancer cells can restore sensitivity to retinoids, inhibit cell growth, and induce apoptosis.[2]

Cell Differentiation and Proliferation

RARβ2 is a key regulator of cellular differentiation and proliferation. It plays a crucial role in normal embryonic development by controlling the expression of genes involved in cell fate determination and morphogenesis.[11] In adult tissues, RARβ2 helps maintain cellular homeostasis by promoting differentiation and inhibiting excessive proliferation.[2]

Apoptosis

RARβ2 can induce apoptosis, or programmed cell death, in various cell types, particularly in cancer cells.[2] This pro-apoptotic function is a critical component of its tumor-suppressive activity. The induction of apoptosis by RARβ2 is mediated through the regulation of apoptosis-related genes.

Experimental Protocols

Chromatin Immunoprecipitation (ChIP) Assay for RARβ2

This protocol is designed to identify the genomic regions where RARβ2 binds.

ChIP_Workflow start Start: Cells in Culture crosslink 1. Cross-linking with Formaldehyde (B43269) start->crosslink lysis 2. Cell Lysis and Chromatin Shearing crosslink->lysis immunoprecipitation 3. Immunoprecipitation with anti-RARβ2 Antibody lysis->immunoprecipitation wash 4. Wash to Remove Non-specific Binding immunoprecipitation->wash elution 5. Elution of Protein-DNA Complexes wash->elution reverse_crosslink 6. Reverse Cross-links elution->reverse_crosslink dna_purification 7. DNA Purification reverse_crosslink->dna_purification analysis 8. Analysis by qPCR or Sequencing (ChIP-seq) dna_purification->analysis end End: Identification of RARβ2 Binding Sites analysis->end

Materials:

  • Formaldehyde (37%)

  • Glycine

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Nuclear lysis buffer

  • ChIP dilution buffer

  • Anti-RARβ2 antibody

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol (B145695)

  • TE buffer

Procedure:

  • Cross-linking: Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis: Harvest and lyse the cells to release the nuclei.

  • Chromatin Shearing: Isolate the nuclei and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with an anti-RARβ2 antibody overnight at 4°C.

  • Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

  • Elution: Elute the immunocomplexes from the beads.

  • Reverse Cross-linking: Reverse the formaldehyde cross-links by heating at 65°C.

  • DNA Purification: Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

  • Analysis: Analyze the purified DNA by qPCR using primers for specific target genes or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[12][13][14]

Luciferase Reporter Assay for RARβ2 Transcriptional Activity

This assay measures the ability of RARβ2 to activate transcription from a specific promoter.

Luciferase_Assay_Workflow start Start: Cell Culture transfection 1. Co-transfect Cells with: - RARβ2 Expression Vector - RARE-Luciferase Reporter Vector - Renilla Luciferase Control Vector start->transfection treatment 2. Treat Cells with Ligands (e.g., atRA) or Antagonists transfection->treatment incubation 3. Incubate for 24-48 hours treatment->incubation lysis 4. Lyse Cells incubation->lysis luciferase_assay 5. Measure Firefly and Renilla Luciferase Activity lysis->luciferase_assay analysis 6. Normalize Firefly to Renilla Luciferase Activity luciferase_assay->analysis end End: Quantification of RARβ2 Transcriptional Activity analysis->end

Materials:

  • Mammalian cell line

  • RARβ2 expression vector

  • Luciferase reporter vector containing RAREs upstream of the luciferase gene

  • Renilla luciferase control vector (for normalization)

  • Transfection reagent

  • Cell culture medium

  • Retinoic acid or other test compounds

  • Dual-luciferase reporter assay system

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate.

  • Transfection: Co-transfect the cells with the RARβ2 expression vector, the RARE-luciferase reporter vector, and the Renilla luciferase control vector using a suitable transfection reagent.

  • Treatment: After 24 hours, treat the cells with various concentrations of retinoic acid or other test compounds.

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Cell Lysis: Lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.[15][16][17]

Real-Time Quantitative PCR (RT-qPCR) for RARβ2 Target Gene Expression

This protocol quantifies the mRNA levels of RARβ2 and its target genes.

RT_qPCR_Workflow start Start: Cell or Tissue Sample rna_extraction 1. RNA Extraction start->rna_extraction rna_quantification 2. RNA Quantification and Quality Control rna_extraction->rna_quantification reverse_transcription 3. Reverse Transcription to cDNA rna_quantification->reverse_transcription qpcr 4. Quantitative PCR with Gene-Specific Primers reverse_transcription->qpcr analysis 5. Data Analysis (e.g., ΔΔCt method) qpcr->analysis end End: Relative Quantification of Gene Expression analysis->end

Materials:

  • Cell or tissue samples

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase

  • Random primers or oligo(dT) primers

  • dNTPs

  • qPCR master mix (containing SYBR Green or TaqMan probe)

  • Gene-specific primers for RARβ2 and target genes

  • Housekeeping gene primers (for normalization, e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit.

  • DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase and random primers or oligo(dT) primers.[18][19]

  • qPCR: Perform real-time PCR using the cDNA as a template, a qPCR master mix, and gene-specific primers for RARβ2, target genes, and a housekeeping gene.

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[20][21]

Conclusion

Retinoic acid receptor beta 2 is a master regulator of gene expression with profound implications for cellular homeostasis and disease. Its role as a tumor suppressor has made it a focal point of cancer research and a promising target for therapeutic intervention. A thorough understanding of its biological functions, regulatory networks, and the experimental methodologies to study it are paramount for advancing our knowledge and developing novel therapeutic strategies. This technical guide provides a solid foundation for researchers and drug development professionals to explore the multifaceted world of RARβ2 and unlock its full therapeutic potential.

References

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

AC-261066: A Technical Guide to its Role in Gene Expression Modulation

Introduction

This compound is a potent and selective synthetic agonist for the Retinoic Acid Receptor β2 (RARβ2).[1] As a member of the nuclear receptor superfamily, RARβ2 functions as a ligand-activated transcription factor, playing a crucial role in regulating gene expression involved in cellular processes such as differentiation, proliferation, and apoptosis.[2] Emerging research has highlighted the therapeutic potential of this compound in disease models characterized by inflammation, oxidative stress, and fibrosis, primarily through its capacity to modulate specific gene expression programs.

This technical guide provides an in-depth overview of the molecular mechanisms, signaling pathways, and experimental evidence demonstrating the role of this compound in gene expression modulation. It is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Core Mechanism of Action and Signaling Pathway

The primary mechanism of this compound involves its binding to and activation of the RARβ2. Upon activation, RARβ2 forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes, thereby initiating or suppressing their transcription.[2]

In pathological conditions such as post-myocardial infarction (MI) cardiac remodeling and nonalcoholic fatty liver disease (NAFLD), this compound has been shown to modulate genes that mitigate oxidative stress and inflammation.[3][4] A key pathway influenced by this compound is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is a critical regulator of cellular responses to stress. By reducing oxidative stress, this compound leads to decreased activation of the p38 MAPK pathway, which in turn alleviates downstream pathological processes like fibrosis and inflammation.[3]

AC261066_Signaling_Pathway cluster_cellular_entry Cellular Environment cluster_nucleus Nucleus AC261066 This compound RAR RARβ2/RXR Heterodimer AC261066->RAR Binds & Activates RARE RARE (DNA Binding) RAR->RARE Binds to Gene_Mod Target Gene Expression Modulation RARE->Gene_Mod Regulates OxidativeStress Oxidative Stress (ROS Production) Gene_Mod->OxidativeStress Downregulates (e.g., NOX2) Gene_Mod->OxidativeStress Upregulates (e.g., SOD2) p38 p38 MAPK Pathway Activation OxidativeStress->p38 Activates Fibrosis Fibrogenesis & Remodeling p38->Fibrosis Inflammation Inflammation p38->Inflammation

Proposed signaling pathway of this compound. (Max Width: 760px)

Modulation of Gene Expression in Cardiac Remodeling

In a murine model of post-MI heart failure, this compound treatment significantly attenuated adverse cardiac remodeling.[3][5] This effect is attributed to its ability to modulate a set of genes involved in the oxidant/antioxidant balance, leading to reduced oxidative stress and interstitial fibrosis.[3][6]

Data Presentation

The following table summarizes the quantitative changes in gene and protein expression observed with this compound treatment in the context of cardiac injury.

Gene/Protein TargetEffect of Injury/HypoxiaEffect of this compound TreatmentModel SystemReference
mRNA Expression
Superoxide Dismutase 2 (SOD2)DecreaseReverses decreaseHypoxic Murine Cardiac Fibroblasts[3][5]
Angiopoietin-like 4 (ANGPTL4)DecreaseReverses decreaseHypoxic Murine Cardiac Fibroblasts[3][5]
NADPH Oxidase 2 (NOX2)IncreaseReverses increaseHypoxic Murine Cardiac Fibroblasts[3][5]
Protein/Marker Levels
Collagen DepositionIncrease~50% reductionIn vivo MI Mouse Model[3]
α-Smooth Muscle Actin (α-SMA)IncreaseMarked reductionIn vivo MI Mouse Model[3][5]
p38 MAPKIncreaseDecreaseIn vivo MI Mouse Model[3][5]
Malondialdehyde (MDA)IncreaseDecreaseIn vivo MI Mouse Model[5][6]
Experimental Protocols
In Vivo Myocardial Infarction (MI) Murine Model
  • Animal Model: An established murine model of myocardial infarction is used.

  • Surgical Procedure: Myocardial infarction is induced by permanent occlusion of the left anterior descending (LAD) coronary artery.[3][5]

  • Drug Administration: Following the LAD occlusion, mice are treated with this compound administered through their drinking water.[3][5]

  • Duration: The treatment and observation period is typically four weeks.[6]

  • Tissue Collection and Analysis:

    • Hearts are harvested, fixed, and embedded in paraffin (B1166041) for histological analysis.[6]

    • Fibrosis Assessment: Collagen deposition is measured using Picrosirius red staining on heart sections.[3]

    • Protein Expression: Immunohistochemistry is performed on tissue sections to detect proteins such as α-SMA and p38 MAPK.[3][6]

    • Oxidative Stress: Malondialdehyde (MDA) levels in cardiac tissue are quantified using a lipid peroxidation assay kit as a marker for oxidative stress.[6]

In Vitro Hypoxia Model with Cardiac Fibroblasts
  • Cell Culture: Murine cardiac fibroblasts are cultured under standard conditions.

  • Hypoxia Induction: Cells are subjected to hypoxic conditions for 12 hours to mimic an ischemic environment.[3]

  • Treatment: During the hypoxic period, cells are treated with this compound (e.g., 100 nM) or a vehicle control for 12 hours.[3]

  • Gene Expression Analysis:

    • Total RNA is extracted from the fibroblasts.

    • Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the mRNA levels of target genes, including SOD2, ANGPTL4, and NOX2.

    • A housekeeping gene, such as β-actin, is used for normalization.[3]

Experimental_Workflow_Cardiac cluster_invivo In Vivo MI Model cluster_invitro In Vitro Hypoxia Model LAD LAD Coronary Artery Occlusion in Mice Treatment_vivo This compound in Drinking Water (4 weeks) LAD->Treatment_vivo Analysis_vivo Histology (Collagen, α-SMA) Biochemistry (MDA, p38) Treatment_vivo->Analysis_vivo Fibroblasts Culture Murine Cardiac Fibroblasts Hypoxia Induce Hypoxia (12h) & Treat with this compound (100nM) Fibroblasts->Hypoxia Analysis_vitro RT-qPCR for Gene Expression (SOD2, ANGPTL4, NOX2) Hypoxia->Analysis_vitro

Experimental workflows for cardiac studies. (Max Width: 760px)

Modulation of Gene Expression in Nonalcoholic Fatty Liver Disease (NAFLD)

This compound has also demonstrated efficacy in a high-fat diet (HFD) mouse model of NAFLD. Its action in the liver involves reducing the activation of hepatic stellate cells (HSCs), a key event in the progression of liver fibrosis.[4][7] This is achieved by modulating the expression of pro-inflammatory and pro-fibrotic genes.

Data Presentation

The table below summarizes the gene expression changes in the livers of HFD-fed mice treated with this compound.

Gene/Protein TargetEffect of High-Fat DietEffect of this compound TreatmentModel SystemReference
Pro-inflammatory Mediators
Tumor Necrosis Factor-alpha (TNFα)IncreaseReductionIn vivo NAFLD Mouse Model[4][7]
Interleukin 1β (IL-1β)IncreaseReductionIn vivo NAFLD Mouse Model[4][7]
Monocyte Chemotactic Protein-1 (MCP-1)IncreaseReductionIn vivo NAFLD Mouse Model[4][7]
Fibrosis-Related Factors
α-Smooth Muscle Actin (α-SMA)IncreaseDecrease in HSCsIn vivo NAFLD Mouse Model[4][7]
Transforming Growth Factor-β1 (TGF-β1)IncreaseMarked reduction in Kupffer cellsIn vivo NAFLD Mouse Model[4][7]
Experimental Protocols
In Vivo Nonalcoholic Fatty Liver Disease (NAFLD) Murine Model
  • Animal Model: Mice are fed a high-fat diet (HFD) to induce NAFLD, characterized by steatosis.[4]

  • Drug Administration: A cohort of HFD-fed mice is treated with this compound.

  • Tissue Collection: At the end of the study period, livers are harvested for analysis.

  • Analysis:

    • Gene/Protein Expression: The expression of pro-inflammatory mediators (TNFα, IL-1β, MCP-1) and fibrosis-related proteins (α-SMA, TGF-β1) is assessed.[4][7]

    • Immunofluorescence: Double immunofluorescence staining is employed to co-localize specific cell markers (e.g., F4/80 for Kupffer cells) with proteins of interest (e.g., TGF-β1) to identify the cellular source of the modulated gene expression.[4]

Conclusion

This compound is a selective RARβ2 agonist that exerts significant therapeutic effects in preclinical models of cardiac and liver disease through the targeted modulation of gene expression. Its primary mechanism involves the activation of RARβ2, leading to the transcriptional regulation of genes that collectively reduce oxidative stress, inflammation, and fibrosis. The data strongly suggest that this compound responsive genes play a pivotal role in rebalancing cellular homeostasis in stressed tissues. These findings identify RARβ2 as a promising pharmacological target, and this compound as a lead compound for the development of novel therapies for diseases with an underlying inflammatory and fibrotic pathology.

References

Investigational Studies on AC-261066: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-261066 is a potent and selective agonist for the Retinoic Acid Receptor β2 (RARβ2), a nuclear receptor involved in the regulation of gene expression.[1][2] Investigational studies have primarily focused on its therapeutic potential in cardiovascular and metabolic diseases, demonstrating significant protective effects in preclinical models. This technical guide provides an in-depth overview of the key findings, experimental methodologies, and proposed mechanisms of action of this compound.

Pharmacological Profile

This compound is characterized by its high potency and selectivity for the RARβ2 isoform. It is orally available, making it a promising candidate for drug development.[2][3]

PropertyValueReference
Molecular Weight 353.41 g/mol [1]
Formula C₁₇H₂₀FNO₄S[1]
Potency (pEC₅₀) 8.1 (for RARβ2)[1]
Selectivity (pEC₅₀) 6.4 (RARβ1), 6.2 (RARα), 6.3 (RARγ)[1]
Oral Bioavailability (rats) 52%[2]
Solubility Soluble to 100 mM in DMSO and ethanol[1]

Cardioprotective Effects: Ischemia/Reperfusion Injury and Heart Failure

Preclinical studies have robustly demonstrated the cardioprotective effects of this compound in models of ischemia/reperfusion (I/R) injury and post-myocardial infarction (MI) heart failure.[4][5][6][7]

Quantitative Data Summary
ModelKey FindingsQuantitative ResultsReference
Ex Vivo I/R in ApoE⁻/⁻ Mice Reduced NE overflows, reperfusion arrhythmias, and infarct sizes.~60% reduction in MDA levels.[4]
Ex Vivo I/R in High-Fat Diet (HFD)-Fed Mice Markedly reduced NE overflows, VT/VF durations, and infarct sizes.~45%-65% reduction in NE overflows, VT/VF durations, and infarct sizes.[4]
In Vivo MI (LAD Occlusion) Attenuated post-MI deterioration of cardiac function and diminished remodeling.~50% reduction in collagen deposition.[5]
In Vivo MI (LAD Occlusion) Improved left ventricular ejection fraction and fractional shortening.Data not specified.[6]
Experimental Protocols

Ex Vivo Ischemia/Reperfusion (I/R) in Murine Hearts

  • Animal Models: Wild-type (WT) C57/BL6, ApoE⁻/⁻, and high-fat diet (HFD)-fed mice were used.[4]

  • Drug Administration: this compound was administered in drinking water (3.0 mg/100 ml with 0.1% dimethylsulfoxide) for 6 weeks prior to the I/R experiment.[4]

  • Langendorff Perfusion: Spontaneously beating hearts were excised and perfused using the Langendorff apparatus.

  • I/R Protocol: Hearts were subjected to 40 minutes of global ischemia followed by 120 minutes of reperfusion.[4]

  • Outcome Measures:

    • Norepinephrine (NE) overflows were collected during the initial 6 minutes of reperfusion.

    • Duration of reperfusion arrhythmias (ventricular tachycardia/ventricular fibrillation) was recorded.

    • Infarct size was quantified using 2,3,5-triphenyltetrazolium chloride staining.[4]

    • Oxidative stress was assessed by measuring malondialdehyde (MDA) levels.[4]

    • Mast cell degranulation was evaluated by toluidine blue staining of frozen heart sections.[4]

In Vivo Myocardial Infarction (MI) via LAD Coronary Artery Occlusion

  • Animal Model: Mice were subjected to permanent ligation of the left anterior descending (LAD) coronary artery.[5]

  • Drug Administration: this compound was administered in drinking water following the LAD occlusion.

  • Echocardiography: Cardiac function, including left ventricular ejection fraction (LVEF), was assessed at baseline and at specified time points post-MI.[5]

  • Histological Analysis: Hearts were harvested, sectioned, and stained to assess:

    • Fibrosis: Picrosirius red staining for collagen deposition.[5]

    • Myofibroblast infiltration: α-smooth muscle actin (α-SMA) antibody staining.[5][8]

    • Inflammation: Monocyte chemotactic protein-1 (MCP-1) antibody staining.[5][8]

  • Biochemical Analysis:

    • Oxidative stress was measured via MDA levels and p38 mitogen-activated protein kinase (MAPK) expression in cardiomyocytes.[5][8]

Proposed Signaling Pathway for Cardioprotection

The cardioprotective effects of this compound are believed to be mediated through the activation of RARβ2, leading to a reduction in oxidative stress and subsequent downstream effects on inflammation and fibrosis.

Cardioprotective_Pathway Proposed Cardioprotective Signaling Pathway of this compound AC261066 This compound RARb2 RARβ2 Activation AC261066->RARb2 OxidativeStress Reduced Oxidative Stress (↓ ROS, ↓ p38 MAPK) RARb2->OxidativeStress Inflammation Reduced Inflammation (↓ MCP-1) OxidativeStress->Inflammation Fibrosis Reduced Interstitial Fibrosis (↓ Collagen, ↓ α-SMA) OxidativeStress->Fibrosis Remodeling Attenuated Cardiac Remodeling Inflammation->Remodeling Fibrosis->Remodeling CardiacFunction Improved Cardiac Function (↑ LVEF) Remodeling->CardiacFunction

Caption: Proposed cardioprotective signaling pathway of this compound.

Hepatoprotective Effects: Non-Alcoholic Fatty Liver Disease (NAFLD)

In a high-fat diet model of NAFLD, this compound demonstrated the ability to mitigate hepatic stellate cell (HSC) activation, a key event in the progression of liver fibrosis.[9][10]

Quantitative Data Summary
ModelKey FindingsQuantitative ResultsReference
High-Fat Diet (HFD)-Induced NAFLD in Mice Reduced activation of HSCs, steatosis, oxidative stress, and expression of pro-inflammatory mediators.Data not specified quantitatively in the abstract.[9][10]
Experimental Protocols

High-Fat Diet (HFD)-Induced NAFLD

  • Animal Model: Mice were fed a high-fat diet to induce NAFLD.[9]

  • Drug Administration: this compound was administered to HFD-fed mice.

  • Histological and Immunohistochemical Analysis:

    • HSC Activation: Double immunofluorescence staining for Lecithin-retinol acyltransferase (LRAT, a marker for HSCs) and α-SMA (HSC activation marker).[9]

    • Inflammation: Staining for tumor necrosis factor-alpha (TNFα), interleukin 1β (IL-1β), and MCP-1.[9][10]

    • Kupffer Cell Activity: Double immunofluorescence for F4/80 (Kupffer cell marker) and transforming growth factor-β1 (TGF-β1).[9]

  • Biochemical Analysis: Assessment of hepatic steatosis and oxidative stress markers.[9][10]

Proposed Signaling Pathway for Hepatoprotection

The hepatoprotective effects of this compound in NAFLD are thought to involve the suppression of inflammatory signaling and the subsequent reduction in HSC activation.

Hepatoprotective_Pathway Proposed Hepatoprotective Signaling Pathway of this compound in NAFLD AC261066 This compound RARb2_liver RARβ2 Activation (in Liver Cells) AC261066->RARb2_liver KupfferCell Reduced Kupffer Cell TGF-β1 Expression RARb2_liver->KupfferCell Inflammation_liver Reduced Pro-inflammatory Mediators (↓ TNFα, ↓ IL-1β, ↓ MCP-1) RARb2_liver->Inflammation_liver HSC_Activation Reduced Hepatic Stellate Cell (HSC) Activation (↓ α-SMA) KupfferCell->HSC_Activation Inflammation_liver->HSC_Activation NAFLD_Progression Mitigation of NAFLD Progression HSC_Activation->NAFLD_Progression Steatosis Reduced Steatosis and Oxidative Stress Steatosis->NAFLD_Progression

Caption: Proposed hepatoprotective signaling pathway of this compound in NAFLD.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the cardioprotective effects of this compound in a murine model of myocardial infarction.

Experimental_Workflow Experimental Workflow: In Vivo MI Model cluster_animal_prep Animal Preparation cluster_intervention Intervention cluster_followup Follow-up and Analysis Animal_Model Select Animal Model (e.g., C57/BL6 Mice) Baseline_Echo Baseline Echocardiography Animal_Model->Baseline_Echo LAD_Occlusion Induce Myocardial Infarction (LAD Coronary Artery Occlusion) Baseline_Echo->LAD_Occlusion Drug_Admin Administer this compound (or vehicle) in Drinking Water LAD_Occlusion->Drug_Admin Followup_Echo Follow-up Echocardiography (e.g., 4 weeks post-MI) Drug_Admin->Followup_Echo Harvest Harvest Hearts Followup_Echo->Harvest Histo Histological Analysis (Fibrosis, Inflammation) Harvest->Histo Biochem Biochemical Analysis (Oxidative Stress Markers) Harvest->Biochem

Caption: Typical experimental workflow for in vivo MI studies.

Conclusion

The investigational studies on this compound have provided compelling preclinical evidence for its therapeutic potential in cardiovascular and liver diseases. Its selective activation of RARβ2 leads to the attenuation of oxidative stress, inflammation, and fibrosis, ultimately preserving organ function. The detailed experimental protocols and elucidated signaling pathways described herein offer a solid foundation for further research and development of this compound as a novel therapeutic agent. Future clinical trials will be crucial to translate these promising preclinical findings to human patients.[11][12]

References

The RARβ2 Agonist AC-261066: A Modulator of Oxidative Stress Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AC-261066, a selective agonist for the Retinoic Acid Receptor β2 (RARβ2), has emerged as a significant modulator of cellular oxidative stress. Primarily investigated in the contexts of cardiovascular and metabolic diseases, this compound exerts its effects by influencing the gene expression of key enzymes involved in the oxidant/antioxidant balance. This technical guide synthesizes the current understanding of this compound's mechanism of action on oxidative stress pathways, presenting key quantitative data, detailed experimental protocols from seminal studies, and visual representations of the involved signaling cascades. The evidence points to a primary mechanism involving the transcriptional regulation of antioxidant and pro-oxidant genes via RARβ2 activation, leading to a reduction in reactive oxygen species (ROS) and subsequent attenuation of stress-activated signaling pathways like p38 MAPK.

Core Mechanism of Action

This compound is a synthetic agonist that binds with high selectivity to the RARβ2 isoform. Upon binding, this compound induces a conformational change in the receptor, promoting its heterodimerization with the Retinoid X Receptor (RXR). This this compound-RARβ2/RXR complex then translocates to the nucleus, where it binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes. This binding event modulates the transcription of a suite of genes involved in cellular stress responses, ultimately tipping the balance towards a more reduced state and mitigating the damaging effects of oxidative stress.[1]

cluster_nucleus Nucleus AC261066 This compound RARb2 RARβ2 AC261066->RARb2 Binds Complex This compound-RARβ2/RXR Heterodimer RARb2->Complex Heterodimerizes with RXR RXR RXR->Complex RARE RARE (Retinoic Acid Response Element) Complex->RARE Binds to Nucleus Nucleus Gene_Expression Modulation of Gene Expression RARE->Gene_Expression Regulates

Figure 1: Core mechanism of this compound action.

Effects on Oxidative Stress Markers and Gene Expression

The primary therapeutic effects of this compound in disease models are linked to its ability to decrease oxidative stress. This is evidenced by a reduction in established biomarkers of oxidative damage and by direct modulation of genes that control cellular redox status.[2][3]

Reduction of Oxidative Stress Markers

Treatment with this compound has been shown to significantly decrease the levels of malondialdehyde (MDA), a key indicator of lipid peroxidation and oxidative stress.[2][4]

Model Treatment Marker Result Reference
Ex vivo Ischemia/Reperfusion (I/R) in ApoE-/- mouse hearts6-week oral this compoundMDA~60% reduction compared to untreated controls[4]
In vivo Myocardial Infarction (MI) in miceThis compound in drinking waterMDASignificant decrease compared to vehicle-treated MI group[2][3]
High-Fat Diet (HFD)-induced Nonalcoholic Fatty Liver Disease (NAFLD) in miceThis compound in drinking water4-Hydroxynonenal (4-HNE)Reduced hepatic 4-HNE levelsTrasino et al., 2016
Modulation of Oxidant/Antioxidant Gene Expression

In cultured murine cardiac fibroblasts subjected to hypoxia, this compound demonstrated a direct impact on the transcriptional levels of genes central to the oxidative stress response.

Gene Target Function Effect of Hypoxia Effect of this compound (100 nM) under Hypoxia Reference
Superoxide Dismutase 2 (SOD2)Antioxidant enzyme (mitochondrial)Decrease in mRNAReverses hypoxia-induced decrease[3]
NADPH Oxidase 2 (NOX2)Pro-oxidant enzyme (generates superoxide)Increase in mRNAReverses hypoxia-induced increase[3]
Angiopoietin-like 4 (ANGPTL4)Protective geneDecrease in mRNAReverses hypoxia-induced decrease[3]

Attenuation of Downstream Signaling Pathways

Oxidative stress is a potent activator of several intracellular signaling cascades, including the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is implicated in inflammation, apoptosis, and fibrosis. By reducing the upstream oxidative trigger, this compound effectively dampens the activation of this deleterious pathway.

AC261066 This compound RARb2 RARβ2 Activation AC261066->RARb2 Gene_Mod Gene Modulation (↑ SOD2, ↓ NOX2) RARb2->Gene_Mod ROS ↓ Reactive Oxygen Species (ROS) Gene_Mod->ROS p38 p38 MAPK Phosphorylation ROS->p38 Attenuation of Activation Downstream ↓ Detrimental Cellular Effects (Fibrosis, Remodeling) p38->Downstream

Figure 2: this compound effect on the p38 MAPK pathway.

Studies have shown that in a murine model of myocardial infarction, treatment with this compound leads to a marked decrease in the phosphorylation of p38 MAPK in cardiomyocytes.[2] This attenuation of p38 MAPK signaling is a key mechanism through which this compound alleviates left ventricular remodeling and contractile dysfunction post-MI.[2]

Potential Crosstalk with the Nrf2 Pathway

The Nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the antioxidant response. While the primary mechanism of this compound appears to be direct gene regulation via RARβ2, there is evidence of crosstalk between retinoid receptors and Nrf2 signaling. Some studies suggest that RARα and RXR can sequester Nrf2, potentially inhibiting its activity. Conversely, RXRα ligands have been shown to suppress Nrf2-target gene expression. This suggests a complex interplay where this compound, by activating the RARβ2/RXR heterodimer, might indirectly influence the Nrf2 pathway. However, direct modulation of Nrf2 by this compound has not been established as its principal mechanism of action against oxidative stress.

Experimental Protocols

The following are summaries of key experimental methodologies used to elucidate the effects of this compound on oxidative stress pathways.

In Vivo Murine Model of Myocardial Infarction (MI)
  • Animal Model: 3-month-old wild-type male C57BL/6 mice.

  • Surgical Procedure: Anesthesia with isoflurane. The heart is exposed via a left thoracotomy, and a permanent knot is tied around the left anterior descending (LAD) coronary artery to induce MI.

  • Drug Administration: Post-surgery, mice are randomized to receive either vehicle or this compound (3 mg/100 ml) in their drinking water for a specified period (e.g., 4 weeks).

  • Outcome Measures:

    • Cardiac Function: Assessed by echocardiography to measure indices like left ventricular ejection fraction (LVEF).

    • Oxidative Stress: Cardiac tissue is harvested to measure MDA levels using a Lipid Peroxidation Assay Kit (e.g., Abcam, ab118970).

    • Protein Expression: Heart sections are analyzed by immunohistochemistry or Western blotting for markers like phosphorylated p38 MAPK.[2][3]

Start C57BL/6 Mice Surgery LAD Coronary Artery Ligation (MI) Start->Surgery Random Randomization Surgery->Random Group1 Vehicle (Drinking Water) Random->Group1 Group2 This compound (3 mg/100ml in Water) Random->Group2 Analysis Analysis (4 weeks) Group1->Analysis Group2->Analysis Echo Echocardiography Analysis->Echo Function MDA MDA Assay Analysis->MDA Ox. Stress IHC IHC (p-p38) Analysis->IHC Signaling

Figure 3: Workflow for in vivo MI experiments.

In Vitro Hypoxia Model in Cardiac Fibroblasts
  • Cell Culture: Murine cardiac fibroblasts are isolated and cultured under standard conditions.

  • Experimental Conditions: Cells are subjected to normoxic or hypoxic conditions (e.g., 1% O2) for a specified duration (e.g., 12 hours).

  • Treatment: During the incubation period, cells are treated with either vehicle or this compound (e.g., 100 nM).

  • Analysis:

    • Gene Expression: Total RNA is extracted, and the mRNA levels of target genes (e.g., SOD2, NOX2, ANGPTL4) are quantified using Reverse Transcription quantitative Polymerase Chain Reaction (RT-qPCR). β-actin is typically used as a normalizing control.[3]

Ex Vivo Ischemia/Reperfusion (I/R) Model
  • Animal Pre-treatment: Mice (e.g., ApoE-/- or HFD-fed) are treated orally with this compound for a period (e.g., 6 weeks).

  • Heart Isolation: Hearts are excised and perfused on a Langendorff apparatus.

  • I/R Protocol: Hearts are subjected to a period of global ischemia (e.g., 40 minutes) followed by a period of reperfusion (e.g., 120 minutes).

  • Analysis:

    • Infarct Size: Assessed by staining with 2,3,5-triphenyltetrazolium chloride (TTC).

    • Oxidative Stress: Myocardial tissue is analyzed for MDA levels.[4]

Conclusion and Future Directions

This compound demonstrates robust protective effects against conditions exacerbated by oxidative stress, particularly in the cardiovascular system. Its mechanism is rooted in the selective activation of RARβ2, leading to the transcriptional regulation of genes that restore cellular redox homeostasis and attenuate stress-activated signaling. The quantitative reduction in oxidative stress markers like MDA and the clear modulation of SOD2 and NOX2 expression provide strong evidence for its mode of action.

Future research should aim to precisely identify the RAREs in the promoter regions of this compound-responsive genes like SOD2 to confirm direct transcriptional control. Furthermore, a deeper exploration of the potential crosstalk between the RARβ2 and Nrf2 pathways could unveil more complex regulatory networks and offer new therapeutic insights. For drug development professionals, the targeted action of this compound presents a promising strategy for developing therapies for ischemic heart disease, heart failure, and other pathologies with an underlying oxidative stress component.

References

The Role of AC-261066 in Mitigating Fibrosis: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibrosis, characterized by the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. AC-261066, a potent and selective agonist for the Retinoic Acid Receptor β2 (RARβ2), has emerged as a promising therapeutic agent in preclinical models of cardiac and hepatic fibrosis. This technical guide synthesizes the current understanding of this compound's anti-fibrotic mechanisms, presenting key experimental data, detailed methodologies, and visual representations of the underlying signaling pathways. The evidence strongly suggests that this compound exerts its effects through the modulation of genes involved in oxidative stress and the inhibition of pro-fibrotic signaling pathways, such as the Transforming Growth Factor-β (TGF-β) axis.

Introduction

Retinoic acid, a metabolite of vitamin A, plays a crucial role in cell proliferation, differentiation, and tissue repair through its interaction with retinoic acid receptors (RARs)[1]. The RAR family comprises three main isotypes: α, β, and γ. This compound is a synthetic retinoid that exhibits high selectivity for the RARβ2 isoform[2]. This specificity is critical, as different RAR isotypes can have distinct or even opposing effects[3]. Research has increasingly pointed towards RARβ2 as a key target for anti-fibrotic therapies[4][5]. This document provides an in-depth examination of the preclinical evidence supporting the role of this compound in reducing fibrosis.

Mechanism of Action and Signaling Pathways

This compound mitigates fibrosis primarily by activating RARβ2, which in turn modulates the expression of genes involved in oxidative stress and inflammation, key drivers of the fibrotic process[6][7]. The proposed mechanism involves the sequential activation of RARβ2 in different cell types, including cardiomyocytes and fibroblasts in the heart, and hepatocytes and hepatic stellate cells (HSCs) in the liver[5][6].

Attenuation of Oxidative Stress

In models of cardiac fibrosis following myocardial infarction (MI), this compound treatment has been shown to decrease the production of reactive oxygen species (ROS)[6]. This is achieved by reversing the hypoxia-induced downregulation of antioxidant enzymes like superoxide (B77818) dismutase 2 (SOD2) and the upregulation of pro-oxidant enzymes such as NADPH oxidase 2 (NOX2) in cardiac fibroblasts[6][8]. The reduction in oxidative stress, in turn, lessens the activation of downstream pro-fibrotic pathways[6].

Inhibition of Pro-Fibrotic Signaling

A central pathway in fibrosis is the activation of TGF-β signaling. In a high-fat diet (HFD) model of non-alcoholic fatty liver disease (NAFLD), this compound treatment markedly reduced the expression of TGF-β1 in Kupffer cells (liver macrophages)[5][9]. This reduction in TGF-β1 is critical as it is a potent activator of HSCs, the primary collagen-producing cells in the liver[5]. By suppressing the TGF-β1 axis, this compound inhibits the transdifferentiation of quiescent HSCs into activated, myofibroblast-like cells characterized by the expression of α-smooth muscle actin (α-SMA)[5][9].

A simplified representation of the proposed signaling pathway for this compound in reducing fibrosis is depicted below:

AC261066_Signaling_Pathway cluster_stimulus Stimulus cluster_cellular_response Cellular Response cluster_signaling Signaling Cascade cluster_outcome Pathological Outcome Tissue Injury Tissue Injury Oxidative Stress Oxidative Stress Tissue Injury->Oxidative Stress Inflammation Inflammation Tissue Injury->Inflammation Kupffer Cell / Macrophage Activation Kupffer Cell / Macrophage Activation Inflammation->Kupffer Cell / Macrophage Activation TGF-β1 Production TGF-β1 Production Kupffer Cell / Macrophage Activation->TGF-β1 Production HSC / Fibroblast Activation HSC / Fibroblast Activation TGF-β1 Production->HSC / Fibroblast Activation α-SMA Expression α-SMA Expression HSC / Fibroblast Activation->α-SMA Expression Collagen Deposition Collagen Deposition HSC / Fibroblast Activation->Collagen Deposition Fibrosis Fibrosis Collagen Deposition->Fibrosis This compound This compound RARβ2 RARβ2 This compound->RARβ2 RARβ2->Oxidative Stress Inhibits RARβ2->TGF-β1 Production Inhibits

Caption: Proposed signaling pathway of this compound in reducing fibrosis.

Quantitative Data from Preclinical Studies

The anti-fibrotic effects of this compound have been quantified in various preclinical models. The following tables summarize key findings.

Cardiac Fibrosis Model (Myocardial Infarction in Mice)
ParameterVehicle-Treated MIThis compound-Treated MIReductionReference
Collagen Deposition Significant increase post-MI~50% reduction vs. VehicleSignificant[6]
α-Smooth Muscle Actin (α-SMA) Expression Markedly increasedSignificantly reducedSignificant[6]
p38 MAPK Expression Increased in cardiomyocytesSignificantly decreasedSignificant[6]
Malondialdehyde (MDA) Level Elevated post-MISignificantly decreasedSignificant[6]
Hepatic Fibrosis Model (High-Fat Diet-Induced NAFLD in Mice)
ParameterHFD-FedHFD + this compoundReductionReference
Hepatic Steatosis Increased~48% reductionSignificant[5]
Activated HSCs (LRAT/α-SMA double positive) IncreasedReduced percentagesSignificant[5]
Hepatic TGF-β1 mRNA ~4-fold increase vs. Chow~38-40% lower vs. HFDSignificant[5]
Hepatic α-SMA mRNA ~3-fold increase vs. Chow~38-40% lower vs. HFDSignificant[5]
Kupffer Cell TGF-β1 Expression Markedly increasedMarkedly reducedSignificant[5][9]
Pro-inflammatory Mediators (TNFα, IL-1β, MCP-1) IncreasedReduced expressionSignificant[5][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the cited studies.

Murine Model of Myocardial Infarction and Cardiac Fibrosis

This protocol describes the induction of MI in mice to study the effects of this compound on cardiac fibrosis[6].

Cardiac_Fibrosis_Protocol cluster_surgery Surgical Procedure cluster_treatment Treatment Regimen cluster_analysis Analysis (4 weeks post-LAD occlusion) Anesthesia Anesthesia Intubation_Ventilation Intubation and Ventilation Anesthesia->Intubation_Ventilation Thoracotomy Thoracotomy Intubation_Ventilation->Thoracotomy LAD_Occlusion Permanent LAD Coronary Artery Occlusion Thoracotomy->LAD_Occlusion Chest_Closure Chest Closure and Recovery LAD_Occlusion->Chest_Closure AC261066_Admin This compound Administration in Drinking Water Chest_Closure->AC261066_Admin Vehicle_Control Vehicle Control Chest_Closure->Vehicle_Control Echocardiography Echocardiography AC261066_Admin->Echocardiography Vehicle_Control->Echocardiography Heart_Harvesting Heart Harvesting and Fixation Echocardiography->Heart_Harvesting Histology Picrosirius Red Staining (Collagen) Heart_Harvesting->Histology Immunohistochemistry Immunohistochemistry (α-SMA, p38) Heart_Harvesting->Immunohistochemistry Biochemical_Assays Biochemical Assays (MDA) Heart_Harvesting->Biochemical_Assays Hepatic_Fibrosis_Protocol cluster_diet Dietary Intervention cluster_treatment Treatment Groups cluster_analysis Analysis (after 4 months) Chow_Diet Chow Diet (Control) Liver_Harvesting Liver Harvesting Chow_Diet->Liver_Harvesting HFD High-Fat Diet (60% kcal from fat) HFD_Vehicle HFD + Vehicle HFD->HFD_Vehicle HFD_AC261066 HFD + this compound (1.5 mg/100 ml in drinking water) HFD->HFD_AC261066 HFD_Vehicle->Liver_Harvesting HFD_AC261066->Liver_Harvesting Histology_Steatosis H&E Staining (Steatosis) Liver_Harvesting->Histology_Steatosis Immunofluorescence Immunofluorescence (LRAT, α-SMA, F4/80, TGF-β1) Liver_Harvesting->Immunofluorescence Gene_Expression qRT-PCR (TGF-β1, α-SMA, Col1a1) Liver_Harvesting->Gene_Expression

References

An In-depth Technical Guide to the Discovery and Synthesis of AC-261066

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AC-261066 is a potent and selective agonist for the Retinoic Acid Receptor Beta 2 (RARβ2), a nuclear receptor that plays a crucial role in cell growth, differentiation, and apoptosis. This document provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. It details the quantitative biological activity, provides a step-by-step synthesis protocol, and visualizes the key signaling pathways and experimental workflows. This guide is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of selective RARβ2 agonists.

Discovery and Biological Activity

This compound was identified through a high-throughput screening campaign aimed at discovering isoform-selective RAR agonists. It emerged as a lead compound due to its high potency and selectivity for the RARβ2 subtype over other RAR isoforms (RARα and RARγ).

Quantitative Data Summary

The biological activity of this compound is summarized in the table below. The data highlights its potent agonism at the RARβ2 receptor and its selectivity over other RAR isoforms.

Parameter Value Reference
Chemical Name 4-[4-(2-Butoxyethoxy-)-5-methyl-2-thiazolyl]-2-fluorobenzoic acid[1][2]
Molecular Formula C₁₇H₂₀FNO₄S[1][2]
Molecular Weight 353.41 g/mol [1][2]
pEC₅₀ (RARβ2) 8.1[1][2]
pEC₅₀ (RARβ1) 6.4[1][2]
pEC₅₀ (RARα) 6.2[1][2]
pEC₅₀ (RARγ) 6.3[1][2]
Purity ≥98% (HPLC)[1][2]
Solubility Soluble to 100 mM in DMSO and ethanol[2]
Oral Bioavailability (in rats) 52%[3]

Synthesis of this compound

The synthesis of this compound involves a multi-step process. The following is a detailed experimental protocol for its synthesis.

Experimental Protocol: Chemical Synthesis

The synthesis of 4-[4-(2-Butoxyethoxy-)-5-methyl-2-thiazolyl]-2-fluorobenzoic acid (this compound) is a multi-step process that begins with the formation of a thiazole (B1198619) ring, followed by functional group manipulations to introduce the butoxyethoxy side chain and the final benzoic acid moiety. While the specific, step-by-step proprietary details of the industrial synthesis are not fully available in the public domain, a plausible synthetic route based on related chemistries is outlined below.

Step 1: Synthesis of 4-methylthiazole-5-carboxylic acid.

This intermediate can be prepared from ethyl acetoacetate (B1235776) and thioformamide (B92385) through a Hantzsch-type thiazole synthesis, followed by hydrolysis of the resulting ester.

Step 2: Chlorination of 4-methylthiazole-5-carboxylic acid.

4-Methylthiazole-5-carboxylic acid (1.5 g) is treated with thionyl chloride (10 mL) and refluxed for 2 hours.[4] The excess thionyl chloride is then removed under reduced pressure to yield 4-methylthiazole-5-carbonyl chloride, which is used in the next step without further purification.[4]

Step 3: Synthesis of 4-methyl-5-formylthiazole.

To the freshly prepared 4-methylthiazole-5-carbonyl chloride is added xylene (30 mL).[4] After the addition of a Pd/BaSO₄ catalyst, the mixture is heated to 140°C while hydrogen gas is passed through it.[4] The reaction is monitored by thin-layer chromatography. Upon completion, the mixture is filtered and the product is extracted.[4]

Step 4: Introduction of the 2-Butoxyethoxy side chain.

This step would likely involve an etherification reaction. The specific starting material and reaction conditions for this compound are not detailed in the provided search results.

Step 5: Coupling to the 2-fluorobenzoic acid moiety.

The final step would involve a cross-coupling reaction, such as a Suzuki or Stille coupling, to link the thiazole intermediate with a suitable 2-fluoro-4-bromobenzoic acid derivative.

Experimental Workflow: Synthesis Overview

G cluster_0 Synthesis of Thiazole Core cluster_1 Functionalization cluster_2 Final Assembly Ethyl_acetoacetate Ethyl acetoacetate Hantzsch_synthesis Hantzsch Thiazole Synthesis Ethyl_acetoacetate->Hantzsch_synthesis Thioformamide Thioformamide Thioformamide->Hantzsch_synthesis Ester_hydrolysis Ester Hydrolysis Hantzsch_synthesis->Ester_hydrolysis 4_methylthiazole_5_carboxylic_acid 4-methylthiazole-5-carboxylic acid Ester_hydrolysis->4_methylthiazole_5_carboxylic_acid Chlorination Chlorination (SOCl2) 4_methylthiazole_5_carboxylic_acid->Chlorination 4_methylthiazole_5_carbonyl_chloride 4-methylthiazole-5-carbonyl chloride Chlorination->4_methylthiazole_5_carbonyl_chloride Reduction Reduction (Pd/BaSO4, H2) 4_methylthiazole_5_carbonyl_chloride->Reduction 4_methyl_5_formylthiazole 4-methyl-5-formylthiazole Reduction->4_methyl_5_formylthiazole Etherification Etherification 4_methyl_5_formylthiazole->Etherification Thiazole_intermediate Thiazole Intermediate with Butoxyethoxy side chain Etherification->Thiazole_intermediate Suzuki_Coupling Suzuki Coupling Thiazole_intermediate->Suzuki_Coupling 2_fluoro_4_bromobenzoic_acid_derivative 2-fluoro-4-bromobenzoic acid derivative 2_fluoro_4_bromobenzoic_acid_derivative->Suzuki_Coupling AC_261066 This compound Suzuki_Coupling->AC_261066

Caption: A plausible synthetic workflow for this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by selectively activating the RARβ2. This receptor is a ligand-activated transcription factor that, upon binding to an agonist, heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.

The activation of RARβ2 by this compound has been shown to have several beneficial downstream effects, particularly in the context of metabolic and cardiovascular diseases. These include the reduction of oxidative stress, inflammation, and fibrosis.[5][6][7]

RARβ2 Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Response AC261066_ext This compound AC261066_int This compound AC261066_ext->AC261066_int Cellular Uptake RARbeta2 RARβ2 AC261066_int->RARbeta2 Binds to RAR_RXR_complex This compound-RARβ2/RXR Heterodimer RARbeta2->RAR_RXR_complex Heterodimerizes with RXR RXR RXR->RAR_RXR_complex RARE RARE RAR_RXR_complex->RARE Binds to Coactivators Co-activators (e.g., p300/CBP) Coactivators->RAR_RXR_complex Recruitment Corepressors Co-repressors (e.g., SMRT/NCoR) Corepressors->RAR_RXR_complex Dissociation Target_Genes Target Gene Transcription RARE->Target_Genes Regulates mRNA mRNA Target_Genes->mRNA Protein_synthesis Protein Synthesis mRNA->Protein_synthesis SOD2 ↑ SOD2 Protein_synthesis->SOD2 p38_MAPK ↓ p38 MAPK activation Protein_synthesis->p38_MAPK Pro_inflammatory_cytokines ↓ Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Protein_synthesis->Pro_inflammatory_cytokines Cellular_effects Decreased Oxidative Stress Decreased Inflammation Decreased Fibrosis SOD2->Cellular_effects p38_MAPK->Cellular_effects Pro_inflammatory_cytokines->Cellular_effects

Caption: this compound mediated RARβ2 signaling pathway.

Therapeutic Potential

The selective activation of RARβ2 by this compound has demonstrated significant therapeutic potential in preclinical models of various diseases.

  • Cardiovascular Disease: In models of heart failure, this compound has been shown to improve cardiac function by reducing oxidative stress and fibrosis.[5]

  • Liver Disease: In models of non-alcoholic fatty liver disease (NAFLD), this compound reduced hepatic steatosis, inflammation, and the activation of hepatic stellate cells, which are key drivers of liver fibrosis.[7]

  • Metabolic Disease: this compound has also shown promise in improving glycemic control in animal models of type 2 diabetes.

Conclusion

This compound is a potent and selective RARβ2 agonist with a well-defined mechanism of action. Its ability to modulate gene expression to reduce oxidative stress, inflammation, and fibrosis underscores its therapeutic potential for a range of diseases. The detailed synthetic and mechanistic information provided in this guide serves as a valuable resource for researchers and drug development professionals working to advance novel therapies targeting the RARβ2 pathway. Further investigation into the clinical efficacy and safety of this compound and similar compounds is warranted.

References

AC-261066: A Novel RARβ2 Agonist in Cardiac Hypertrophy and Remodeling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Cardiac hypertrophy, an enlargement of the heart muscle, is a compensatory response to pressure overload and other stimuli, but often progresses to heart failure. The retinoic acid (RA) signaling pathway has emerged as a potential therapeutic target for mitigating pathological cardiac remodeling. AC-261066, a potent and selective agonist for the retinoic acid receptor β2 (RARβ2), has demonstrated significant cardioprotective effects in preclinical models.[1][2][3] This technical guide provides a comprehensive overview of the research on this compound in the context of cardiac hypertrophy and related models of cardiac stress, with a focus on its mechanism of action, experimental protocols, and key quantitative findings.

Mechanism of Action

This compound exerts its cardioprotective effects primarily through the activation of RARβ2.[1][2] This activation triggers a cascade of downstream events that collectively combat the pathological processes underlying cardiac hypertrophy and failure. The proposed mechanism involves the modulation of genes responsible for managing oxidative stress and reducing fibrosis.[1][2]

In models of cardiac injury, this compound has been shown to decrease the production of reactive oxygen species (ROS) and markers of oxidative stress, such as malondialdehyde (MDA).[1][2][3] This reduction in oxidative stress, in turn, attenuates the activation of stress-related signaling pathways like the p38 mitogen-activated protein kinase (MAPK) pathway.[1][2] Furthermore, this compound directly influences fibroblasts, reversing hypoxia-induced changes in gene expression related to antioxidant defense and ROS production.[1][2]

The anti-fibrotic effects of this compound are a cornerstone of its therapeutic potential. Treatment with this compound leads to a marked reduction in collagen deposition and the expression of α-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation.[1][2] By mitigating fibrosis, this compound helps to preserve the structure and function of the heart muscle.

Signaling Pathway Diagram

AC261066_Signaling_Pathway cluster_stress Cardiac Stress (e.g., MI, Pressure Overload) cluster_ac261066 This compound Intervention cluster_effects Cardioprotective Effects Oxidative_Stress Oxidative Stress (Increased ROS) p38_MAPK p38 MAPK Activation Oxidative_Stress->p38_MAPK Remodeling_Attenuation Attenuated Remodeling & Improved Cardiac Function Fibroblast_Activation Fibroblast Activation Fibrosis_Reduction Reduced Fibrosis (Collagen, α-SMA) AC261066 This compound RARb2 RARβ2 Activation AC261066->RARb2 RARb2->p38_MAPK Inhibits RARb2->Fibroblast_Activation Inhibits Gene_Modulation Modulation of Antioxidant Genes (e.g., SOD2, ANGPTL4) RARb2->Gene_Modulation Gene_Modulation->Oxidative_Stress Inhibits Fibrosis_Reduction->Remodeling_Attenuation

Caption: Proposed signaling pathway for this compound in cardioprotection.

Quantitative Data from Preclinical Models

The following tables summarize the key quantitative findings from studies investigating the effects of this compound in preclinical models of cardiac stress.

Table 1: Effects on Cardiac Function and Remodeling
ParameterModelTreatment GroupControl GroupPercentage ChangeReference
Collagen DepositionPost-MI Murine ModelThis compoundVehicle~50% Reduction[1]
Infarct SizeEx vivo I/R (ApoE-/- mice)This compoundUntreated~35-45% Reduction[3]
Infarct SizeEx vivo I/R (HFD-fed mice)This compoundUntreated~45-65% Reduction[3]
Left Ventricular Ejection FractionPost-MI Murine ModelThis compoundVehicleSignificantly Attenuated Decline[1][2][4]
Table 2: Effects on Markers of Oxidative Stress and Fibrosis
MarkerModelTreatment GroupControl GroupPercentage ChangeReference
Malondialdehyde (MDA)Post-MI Murine ModelThis compoundVehicleSignificant Decrease[1][2]
Malondialdehyde (MDA)Ex vivo I/R (ApoE-/- mice)This compoundUntreated~60% Reduction[3]
p38 MAPK ExpressionPost-MI Murine ModelThis compoundVehicleSignificant Decrease[1][2]
α-Smooth Muscle Actin (α-SMA)Post-MI Murine ModelThis compoundVehicleMarked Reduction[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the key experimental protocols used in the cited research.

Myocardial Infarction (MI) Model

A common model to study cardiac remodeling, including hypertrophy and fibrosis, is the permanent ligation of the left anterior descending (LAD) coronary artery in mice.

  • Animal Model: Adult male mice are typically used.

  • Anesthesia: Mice are anesthetized, intubated, and mechanically ventilated.

  • Surgical Procedure: A left thoracotomy is performed to expose the heart. The LAD artery is then permanently ligated with a suture.

  • Treatment: this compound is administered to the treatment group, often via drinking water, starting shortly after the MI procedure. A vehicle control group receives the drinking water without the compound.

  • Duration: The study duration is typically several weeks (e.g., 4 weeks) to allow for the development of cardiac remodeling.

  • Outcome Assessment:

    • Echocardiography: To assess cardiac function (e.g., left ventricular ejection fraction, fractional shortening) at baseline and at the end of the study.

    • Histology: Hearts are harvested, fixed, and sectioned. Stains such as Picrosirius red are used to quantify collagen deposition (fibrosis). Immunohistochemistry is used to measure protein expression (e.g., α-SMA, p38 MAPK).

    • Biochemical Assays: Cardiac tissue is homogenized to measure markers of oxidative stress, such as MDA levels.

Experimental Workflow Diagram

MI_Model_Workflow Start Start: Adult Mice Anesthesia Anesthesia and Intubation Start->Anesthesia Surgery Thoracotomy and LAD Ligation Anesthesia->Surgery Grouping Randomization into Groups Surgery->Grouping Treatment This compound Administration (e.g., in drinking water) Grouping->Treatment Treatment Control Vehicle Administration Grouping->Control Control Duration Post-operative Period (e.g., 4 weeks) Treatment->Duration Control->Duration Assessment Endpoint Assessments Duration->Assessment ECHO Echocardiography Assessment->ECHO Histo Histology (Fibrosis, IHC) Assessment->Histo Biochem Biochemical Assays (MDA) Assessment->Biochem

Caption: Workflow for the in vivo myocardial infarction model.

Ex vivo Ischemia/Reperfusion (I/R) Model

This model is used to study the direct effects of a compound on the heart's response to ischemic injury.

  • Animal Models: Both genetically modified (e.g., ApoE-/-) and diet-induced obese (e.g., high-fat diet-fed) mice have been used to investigate this compound.[3]

  • Pre-treatment: Mice are treated orally with this compound for a specified period (e.g., 6 weeks) prior to the ex vivo experiment.[3]

  • Heart Isolation: Mice are anesthetized, and their hearts are rapidly excised and mounted on a Langendorff apparatus.

  • Perfusion: The hearts are retrogradely perfused with a Krebs-Henseleit buffer.

  • Ischemia/Reperfusion Protocol:

    • Stabilization: Hearts are allowed to stabilize.

    • Global Ischemia: Perfusion is stopped for a defined period (e.g., 40 minutes).

    • Reperfusion: Perfusion is restored for a subsequent period (e.g., 120 minutes).

  • Outcome Assessment:

    • Arrhythmia Analysis: Ventricular tachycardia (VT) and fibrillation (VF) are monitored during reperfusion.

    • Infarct Size Measurement: At the end of reperfusion, hearts are sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate viable (red) from infarcted (white) tissue.

    • Biochemical Analysis: Perfusate can be collected to measure biomarkers like norepinephrine, and tissue can be used to measure markers of oxidative stress like MDA.[3]

Conclusion and Future Directions

The available research strongly indicates that this compound, a selective RARβ2 agonist, holds significant promise as a therapeutic agent for cardiac diseases involving pathological remodeling. Its ability to reduce oxidative stress and fibrosis addresses key drivers of cardiac hypertrophy and heart failure.[1][2][3] While much of the current data comes from post-myocardial infarction and ischemia/reperfusion models, the fundamental mechanisms of action are highly relevant to pressure-overload-induced cardiac hypertrophy.

Future research should focus on evaluating this compound in dedicated models of pressure-overload hypertrophy (e.g., transverse aortic constriction - TAC). Such studies would provide more direct evidence of its efficacy in this specific pathology and further elucidate the signaling pathways involved. Additionally, long-term studies are needed to assess the durability of its effects and its potential to reverse established hypertrophy. For drug development professionals, the oral bioavailability and potent effects of this compound make it an attractive candidate for further preclinical and clinical investigation.

References

An In-Depth Technical Guide on AC-261066 and Its Impact on Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AC-261066 is a potent and selective synthetic agonist for the Retinoic Acid Receptor β2 (RARβ2), a ligand-dependent transcription factor with significant therapeutic potential. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, its impact on key cellular signaling pathways, and its effects in preclinical models of cardiac and hepatic disease. Quantitative data from key studies are summarized, and detailed experimental protocols for in vivo and in vitro research are provided to facilitate further investigation into this promising compound.

Introduction to this compound

This compound is a small molecule agonist that exhibits high selectivity for the RARβ2 isoform. Retinoic acid receptors are nuclear hormone receptors that, upon ligand binding, form heterodimers with Retinoid X Receptors (RXRs).[1] These heterodimers then bind to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[1] The selectivity of this compound for RARβ2 allows for the targeted investigation of this specific receptor's role in various physiological and pathological processes.

Receptor Binding Profile

This compound demonstrates potent agonism at the RARβ2 receptor with significantly lower activity at other RAR isoforms, making it a valuable tool for dissecting RARβ2-specific signaling pathways.

ReceptorpEC50
RARβ28.1
RARβ16.4
RARα6.2
RARγ6.3
Table 1: Receptor Activity of this compound. pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response.

Impact on Cellular Signaling Pathways

This compound modulates cellular signaling primarily through the transcriptional regulation of RARβ2 target genes. Its effects have been most notably characterized in the contexts of cardioprotection and hepatoprotection, where it influences pathways related to oxidative stress, inflammation, and fibrosis.

Oxidative Stress and Redox Signaling

In preclinical models, this compound has been shown to mitigate oxidative stress by modulating the expression of key antioxidant and pro-oxidant enzymes.[2][3]

  • In Vitro Effects on Cardiac Fibroblasts: In murine cardiac fibroblasts subjected to hypoxia, treatment with 100 nM this compound for 12 hours significantly reversed the hypoxia-induced decrease in superoxide (B77818) dismutase 2 (SOD2) mRNA and the increase in NADPH oxidase 2 (NOX2) mRNA.[2] SOD2 is a critical mitochondrial antioxidant enzyme, while NOX2 is a major source of reactive oxygen species (ROS).

  • In Vivo Cardioprotection: In a mouse model of myocardial infarction (MI), oral administration of this compound led to a reduction in malondialdehyde (MDA) levels, a marker of lipid peroxidation and oxidative stress.[4] This was associated with a decrease in the expression of p38 mitogen-activated protein kinase (MAPK), a key signaling molecule involved in stress responses.[4]

Inflammatory Signaling

This compound exhibits anti-inflammatory properties by downregulating the expression of pro-inflammatory mediators.

  • Hepatic Inflammation: In a high-fat diet (HFD) mouse model of non-alcoholic fatty liver disease (NAFLD), treatment with this compound resulted in reduced hepatic expression of tumor necrosis factor-alpha (TNFα), interleukin 1β (IL-1β), and monocyte chemotactic protein-1 (MCP-1).[5][6] Furthermore, this compound treatment led to a ~38% reduction in F4/80 positive Kupffer cells (resident liver macrophages) and a ~55% reduction in F4/80 and transforming growth factor-beta 1 (TGF-β1) double-positive Kupffer cells.[5]

Fibrotic Signaling

A key therapeutic effect of this compound is its ability to attenuate fibrosis, a pathological hallmark of chronic diseases in the heart and liver.

  • Cardiac Fibrosis: In a post-MI mouse model, this compound treatment resulted in a striking ~50% reduction in collagen deposition as measured by Picrosirius red staining.[2] This was accompanied by a ~50% reduction in the expression of α-smooth muscle actin (α-SMA), a marker of myofibroblast activation.[4]

  • Hepatic Fibrosis: In the HFD-induced NAFLD model, this compound reduced the activation of hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis, as indicated by decreased α-SMA expression.[5][6] this compound treatment also resulted in a ~38-40% lower level of hepatic TGF-β1 and α-SMA transcripts compared to untreated HFD-fed mice.[5]

Summary of Quantitative Data

ParameterModel SystemTreatmentResultReference
Cardiac Effects
Collagen DepositionPost-MI Mouse ModelOral this compound~50% reduction[2]
α-SMA ExpressionPost-MI Mouse ModelOral this compound~50% reduction[4]
Infarct SizeEx vivo I/R (ApoE-/- mice)6-week oral this compound~35-45% reduction[3]
Infarct SizeEx vivo I/R (HFD-fed mice)6-week oral this compound~45-65% reduction[3]
Gene Expression (SOD2)Hypoxic Murine Cardiac Fibroblasts100 nM this compound (12h)Reversal of hypoxia-induced decrease[2]
Gene Expression (NOX2)Hypoxic Murine Cardiac Fibroblasts100 nM this compound (12h)Reversal of hypoxia-induced increase[2]
Hepatic Effects
Hepatic SteatosisHFD-fed Mouse ModelOral this compound~48% reduction in hepatic lipid content
Kupffer Cell InfiltrationHFD-fed Mouse ModelOral this compound~38% reduction in F4/80+ cells[5]
TGF-β1 Positive Kupffer CellsHFD-fed Mouse ModelOral this compound~55% reduction in F4/80+/TGF-β1+ cells[5]
Pro-inflammatory Gene ExpressionHFD-fed Mouse ModelOral this compoundReduction in TNFα, IL-1β, MCP-1[5][6]
TGF-β1 and α-SMA TranscriptsHFD-fed Mouse ModelOral this compound~38-40% lower than untreated[5]
Table 2: Summary of In Vivo and In Vitro Quantitative Effects of this compound.

Experimental Protocols

In Vivo Myocardial Infarction Model (LAD Ligation)

This protocol describes the permanent ligation of the left anterior descending (LAD) coronary artery in mice to induce myocardial infarction and subsequent cardiac remodeling.

Materials:

  • Anesthesia: Isoflurane (B1672236) or Ketamine/Xylazine cocktail

  • Ventilator for small rodents

  • Surgical microscope

  • Sterile surgical instruments

  • Suture material (6-0 and 8-0)

  • Heating pad

  • Analgesics (e.g., Buprenorphine)

  • This compound (for administration in drinking water, e.g., 3 mg/100 ml)

Procedure:

  • Anesthesia and Intubation: Anesthetize the mouse using isoflurane (4% for induction, 1-2.5% for maintenance) or an intraperitoneal injection of ketamine/xylazine.[7][8][9] Intubate the mouse and connect it to a ventilator.[7][8][9]

  • Surgical Preparation: Place the mouse in a supine position on a heating pad.[7][8][9] Shave the chest area and sterilize the surgical site with povidone-iodine and ethanol.[8]

  • Thoracotomy: Make a small incision in the skin over the left side of the chest.[8] Carefully dissect the pectoral muscles to expose the rib cage.[8] Enter the thoracic cavity through the third or fourth intercostal space.[8]

  • LAD Ligation: Gently retract the ribs to visualize the heart.[8] Identify the LAD artery, typically visible between the pulmonary cone and the left atrium.[8][9] Using an 8-0 suture, pass the needle under the LAD and tie a permanent knot.[8][9] Successful ligation is confirmed by the blanching of the anterior wall of the left ventricle.[9]

  • Closure and Recovery: Close the chest wall with a 6-0 suture.[7] Suture the skin incision.[7] Administer post-operative analgesics.[7][9] Allow the mouse to recover on a heating pad until ambulatory.

  • This compound Administration: Following surgery, provide mice with drinking water containing this compound at the desired concentration.[2]

In Vitro Cardiac Fibroblast Activation Assay

This protocol details the isolation, culture, and treatment of primary murine cardiac fibroblasts to assess the effects of this compound on their activation.

Materials:

  • Neonatal mouse pups (1-3 days old)

  • Collagenase type II and Trypsin

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Tissue culture flasks and plates

  • Hypoxia chamber (optional)

  • This compound stock solution (in DMSO)

  • Reagents for RT-qPCR, Western blotting, or immunocytochemistry

Procedure:

  • Isolation of Cardiac Fibroblasts: Euthanize neonatal mouse pups and excise the hearts.[10][11] Mince the ventricular tissue and digest with a solution containing collagenase and trypsin to release single cells.[10][11]

  • Cell Culture: Plate the cell suspension in DMEM with 10% FBS.[10][11] Fibroblasts will preferentially adhere to the plastic surface. After a pre-plating period (e.g., 90 minutes), remove the non-adherent cardiomyocytes.[11] Culture the fibroblasts, changing the medium every 2-3 days.[12]

  • Experimental Treatment: Seed fibroblasts into appropriate culture plates.[12] Once confluent, serum-starve the cells for 24 hours to induce quiescence.[12]

  • Induction of Activation (Optional): To model disease states, treat cells with a pro-fibrotic stimulus such as TGF-β1 (e.g., 10 ng/mL) or subject them to hypoxia (e.g., 1% O2) for a specified duration (e.g., 12-24 hours).[2][10]

  • This compound Treatment: Concurrently with the pro-fibrotic stimulus, treat the cells with various concentrations of this compound (e.g., 100 nM) or vehicle (DMSO).[2]

  • Analysis: After the treatment period, harvest the cells for downstream analysis:

    • RT-qPCR: Isolate RNA to quantify the expression of target genes such as Acta2 (α-SMA), Col1a1 (Collagen I), Sod2, and Nox2.[2]

    • Western Blotting: Prepare protein lysates to analyze the protein levels of α-SMA, collagen, and signaling molecules like p38 MAPK.[12]

    • Immunocytochemistry: Fix and stain the cells to visualize markers like α-SMA stress fibers.[12]

Signaling Pathway and Experimental Workflow Diagrams

This compound Signaling Pathway in Cardiomyocytes and Fibroblasts

AC261066_Signaling cluster_nucleus Nucleus AC261066 This compound RARb2_RXR RARβ2/RXR Heterodimer AC261066->RARb2_RXR Binds & Activates RARE RARE (DNA) RARb2_RXR->RARE Binds Gene_Expression Target Gene Transcription RARE->Gene_Expression Modulates Nucleus Nucleus SOD2 SOD2 (Antioxidant) Gene_Expression->SOD2 Upregulates NOX2 NOX2 (Pro-oxidant) Gene_Expression->NOX2 Downregulates Anti_Fibrotic Anti-Fibrotic Genes Gene_Expression->Anti_Fibrotic Upregulates Pro_Fibrotic Pro-Fibrotic Genes (e.g., α-SMA, Collagen) Gene_Expression->Pro_Fibrotic Downregulates Oxidative_Stress ↓ Oxidative Stress SOD2->Oxidative_Stress NOX2->Oxidative_Stress Fibrosis ↓ Fibrosis Anti_Fibrotic->Fibrosis Pro_Fibrotic->Fibrosis

Caption: Proposed signaling pathway of this compound in cardiac cells.

Experimental Workflow for In Vivo Myocardial Infarction Study

MI_Workflow Start Start: Male Mice (3 months old) Anesthesia Anesthesia (Isoflurane) Start->Anesthesia Surgery LAD Coronary Artery Ligation Anesthesia->Surgery Randomization Randomization Surgery->Randomization Treatment Treatment Group: This compound in Drinking Water Randomization->Treatment Group 1 Control Control Group: Vehicle in Drinking Water Randomization->Control Group 2 Monitoring Monitor for 4 Weeks Treatment->Monitoring Control->Monitoring Analysis Endpoint Analysis Monitoring->Analysis Echo Echocardiography (Cardiac Function) Analysis->Echo Histo Histology (Fibrosis, α-SMA) Analysis->Histo Biochem Biochemistry (MDA, p38 MAPK) Analysis->Biochem

Caption: Workflow for in vivo evaluation of this compound.

Experimental Workflow for In Vitro Cardiac Fibroblast Study

Fibroblast_Workflow Start Start: Isolate Primary Murine Cardiac Fibroblasts Culture Culture & Expand Fibroblasts Start->Culture Seeding Seed Cells for Experiment Culture->Seeding Starvation Serum Starvation (24 hours) Seeding->Starvation Treatment Treatment Groups Starvation->Treatment Normoxia_Veh Normoxia + Vehicle Treatment->Normoxia_Veh Normoxia_AC Normoxia + this compound Treatment->Normoxia_AC Hypoxia_Veh Hypoxia + Vehicle Treatment->Hypoxia_Veh Hypoxia_AC Hypoxia + this compound Treatment->Hypoxia_AC Incubation Incubate (12 hours) Normoxia_Veh->Incubation Normoxia_AC->Incubation Hypoxia_Veh->Incubation Hypoxia_AC->Incubation Harvest Harvest Cells for Analysis Incubation->Harvest qPCR RT-qPCR (SOD2, NOX2, α-SMA) Harvest->qPCR Western Western Blot (α-SMA, Collagen) Harvest->Western ICC Immunocytochemistry (α-SMA) Harvest->ICC

Caption: Workflow for in vitro evaluation of this compound.

Conclusion

This compound is a selective RARβ2 agonist with demonstrated efficacy in preclinical models of cardiac and hepatic disease. Its mechanism of action, centered on the transcriptional regulation of genes involved in oxidative stress, inflammation, and fibrosis, presents a compelling rationale for its further development as a therapeutic agent. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to explore the full potential of this compound and the broader field of RARβ2-targeted therapies.

References

Methodological & Application

Application Notes and Protocols for AC-261066 in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of AC-261066, a selective retinoic acid receptor beta 2 (RARβ2) agonist, in various in vivo mouse models. The provided protocols are based on peer-reviewed studies and are intended to serve as a guide for designing and conducting experiments to evaluate the therapeutic potential of this compound.

Quantitative Data Summary

The following tables summarize the dosages, administration routes, and observed effects of this compound in different mouse models.

Table 1: this compound Dosage and Administration in In Vivo Mouse Studies

Mouse ModelDosageAdministration RouteVehicleStudy DurationReference
Myocardial Infarction (Post-LAD Ligation)3.0 mg/100 mlOral (in drinking water)0.1% DMSO in water4 weeks[1]
High-Fat Diet (HFD)-Induced Obesity3.0 mg/100 mlOral (in drinking water)0.1% DMSO in water6 weeks[2]
High-Fat Diet (HFD)-Induced Nonalcoholic Fatty Liver Disease (NAFLD)1.5 mg/100 mlOral (in drinking water)0.5% DMSO in water3 months[3]
High-Fat Diet (HFD)-Induced Nonalcoholic Fatty Liver Disease (NAFLD)Not specifiedOral (in drinking water)Not specified4 weeks[4]

Table 2: Summary of Key In Vivo Effects of this compound in Mice

Mouse ModelKey FindingsQuantitative DataReference
Myocardial InfarctionAttenuated post-MI cardiac dysfunction, reduced interstitial fibrosis, and decreased oxidative stress.Collagen deposition reduced by ~50%.[1]
High-Fat Diet (HFD)-Induced ObesityExerted cardioprotective effects against ex vivo ischemia/reperfusion injury.Not specified[2]
High-Fat Diet (HFD)-Induced NAFLDReduced hepatic steatosis, oxidative stress, and activation of hepatic stellate cells.Not specified[3][5]
High-Fat Diet (HFD)-Induced NAFLDExerted anti-inflammatory effects.Showed a 2.7-fold increase in hepatic F4/80 protein compared to a 16-fold increase in the HFD group.[4]

Experimental Protocols

Protocol 1: Evaluation of this compound in a Mouse Model of Myocardial Infarction

This protocol describes the induction of myocardial infarction (MI) in mice via permanent ligation of the left anterior descending (LAD) coronary artery and subsequent treatment with this compound.[1]

Materials:

Procedure:

  • Animal Model: Induce myocardial infarction in 3-month-old male C57BL/6 mice by permanent ligation of the LAD coronary artery.

  • Anesthesia: Anesthetize the mice using isoflurane (4% for induction, 2% for maintenance).

  • Surgical Procedure: Perform a left thoracotomy to expose the heart and tie a permanent knot around the LAD coronary artery.

  • Drug Preparation and Administration:

    • Prepare a stock solution of this compound.

    • Prepare the drinking water containing 3.0 mg of this compound per 100 ml in 0.1% DMSO/water. The control group should receive drinking water with 0.1% DMSO.

    • Provide the prepared drinking water to the mice for 4 weeks, starting immediately after the surgery.

  • Assessment of Cardiac Function:

    • Perform transthoracic echocardiography at baseline (day 0) and at specified intervals (e.g., days 7, 14, and 23) post-ligation to assess cardiac function and remodeling.

  • Histological Analysis:

    • At the end of the 4-week treatment period, sacrifice the mice and harvest the hearts.

    • Fix the hearts, embed them in paraffin, and section them for histological staining (e.g., Picrosirius red for collagen deposition) to assess interstitial fibrosis.

Protocol 2: Evaluation of this compound in a Mouse Model of High-Fat Diet-Induced NAFLD

This protocol details the induction of NAFLD in mice using a high-fat diet (HFD) and subsequent treatment with this compound.[3]

Materials:

  • This compound

  • DMSO

  • Sterile drinking water

  • Male C57BL/6 mice

  • High-fat diet (HFD) (e.g., 45% kcal from fat)

  • Standard chow diet

Procedure:

  • Animal Model:

    • House male C57BL/6 mice and feed them a high-fat diet for a specified period (e.g., 12 weeks) to induce NAFLD. A control group should be fed a standard chow diet.

  • Drug Preparation and Administration:

    • After the initial diet period, divide the HFD-fed mice into treatment and vehicle groups.

    • Prepare drinking water containing 1.5 mg of this compound per 100 ml in 0.5% DMSO. The vehicle group should receive drinking water with 0.5% DMSO.

    • Administer the respective drinking water for an additional period (e.g., 3 months).

  • Metabolic Analysis:

    • Monitor metabolic parameters such as blood glucose levels throughout the study.

  • Histological and Molecular Analysis:

    • At the end of the treatment period, sacrifice the mice and harvest the livers.

    • Perform histological analysis (e.g., H&E staining, Oil Red O staining) to assess steatosis.

    • Conduct immunofluorescence staining for markers of hepatic stellate cell activation (e.g., α-SMA) and inflammation (e.g., F4/80).

    • Analyze gene expression of relevant inflammatory and fibrotic markers.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the proposed signaling pathway of this compound and a general experimental workflow for in vivo mouse studies.

AC261066_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular AC261066 This compound RARb2 RARβ2 AC261066->RARb2 Binds and Activates Gene_Expression Modulation of Gene Expression RARb2->Gene_Expression Forms Heterodimer with RXR RXR RXR RXR->Gene_Expression Oxidative_Stress Decreased Oxidative Stress Gene_Expression->Oxidative_Stress Fibrogenesis Diminished Fibrogenesis Gene_Expression->Fibrogenesis

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow A Animal Model Selection (e.g., C57BL/6 Mice) B Disease Induction (e.g., LAD Ligation, High-Fat Diet) A->B C Randomization into Treatment Groups B->C D This compound Administration (Oral, in Drinking Water) C->D E In-life Monitoring (e.g., Echocardiography, Body Weight) D->E F Terminal Endpoint (Sacrifice and Tissue Collection) E->F G Outcome Assessment (Histology, Gene Expression, etc.) F->G

Caption: General experimental workflow for this compound in vivo mouse studies.

References

Application Note and Protocol: Preparation of AC-261066 Stock Solutions in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

AC-261066 is a potent and selective non-steroidal agonist for the Retinoic Acid Receptor Beta 2 (RARβ2). Due to its investigational nature, precise and consistent preparation of stock solutions is crucial for ensuring the accuracy and reproducibility of experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving this compound for in vitro studies. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound, critical for accurate stock solution preparation.

PropertyValueReference(s)
Molecular Weight 353.41 g/mol [1]
CAS Number 870773-76-5[2]
Appearance Light yellow to yellow solid powder[1][2]
Solubility in DMSO Up to 100 mM
Recommended Storage (Powder) -20°C for up to 3 years, or 4°C for up to 2 years[2]
Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[2]

Experimental Protocol

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions for various cell-based assays.

Materials:

  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Procedure:

  • Pre-weighing Preparation: Before handling this compound, ensure you are wearing appropriate PPE. Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture, which can affect the compound's stability and weighing accuracy.

  • Weighing this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh out 3.53 mg of this compound. Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g) 0.001 L x 0.01 mol/L x 353.41 g/mol = 0.00353 g = 3.53 mg

  • Dissolving in DMSO:

    • Transfer the weighed this compound powder to a sterile microcentrifuge tube or vial.

    • Add the calculated volume of DMSO to the tube. For the example above, you would add 1 mL of DMSO.

    • Cap the tube tightly and vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2]

Safety Precautions

  • Handling: Avoid inhalation, ingestion, and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment: Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Workflow Diagram

G cluster_prep Preparation cluster_storage Storage start Start: Equilibrate this compound to Room Temperature weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve (Warm if Necessary) add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C (long-term) or -20°C (short-term) aliquot->store end End: Ready for Experimental Use store->end

Caption: Workflow for preparing this compound stock solution in DMSO.

References

Application Notes and Protocols for the Oral Administration of AC-261066 in Research Animals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the oral administration of the selective Retinoic Acid Receptor β2 (RARβ2) agonist, AC-261066, in various animal models. This compound is a potent, orally available compound utilized in research to investigate the therapeutic potential of activating the RARβ2 signaling pathway.[1]

Pharmacokinetic Profile

Understanding the pharmacokinetic properties of a compound is crucial for designing in vivo experiments. This compound has demonstrated good oral bioavailability, making it suitable for administration in drinking water or via oral gavage.

ParameterValueSpeciesCitation
Oral Bioavailability (F oral)52%Rat[1]

Application Note 1: Cardioprotection in a Murine Model of Myocardial Infarction

Oral administration of this compound has been shown to attenuate cardiac dysfunction following myocardial infarction (MI) in mice.[2][3] The compound mitigates adverse cardiac remodeling by reducing oxidative stress and interstitial fibrosis.[2][3][4]

Quantitative Data Summary

The following table summarizes the key findings from a study involving oral this compound treatment in mice for 4 weeks post-MI.

Parameter MeasuredModelTreatment GroupResult vs. Vehicle ControlCitation
Cardiac FunctionPost-MI C57BL/6 MiceThis compound (3 mg/100 ml)Attenuated decline in LVEF[2]
Interstitial FibrosisPost-MI C57BL/6 MiceThis compound (3 mg/100 ml)~50% reduction in collagen deposition[2]
Oxidative Stress (MDA)Post-MI C57BL/6 MiceThis compound (3 mg/100 ml)Significant decrease in malondialdehyde[2]
Oxidative Stress (p38 MAPK)Post-MI C57BL/6 MiceThis compound (3 mg/100 ml)Reduced p38 protein expression[2][3]
Inflammation (MCP-1)Post-MI C57BL/6 MiceThis compound (3 mg/100 ml)Reduced MCP-1 protein level[2][3]
Fibrosis Marker (α-SMA)Post-MI C57BL/6 MiceThis compound (3 mg/100 ml)Marked reduction in α-SMA expression[2][3]
Experimental Protocol

This protocol details the induction of MI and subsequent treatment with this compound.

1. Animal Model:

  • Species: Mouse

  • Strain: C57/BL6J, male

  • Age: 3 months old

2. Myocardial Infarction (MI) Induction:

  • Anesthetize mice with isoflurane (B1672236) (4% for induction, 2% for maintenance).[2]

  • Perform a left thoracotomy to expose the heart.

  • Induce MI by placing a permanent ligature around the left anterior descending (LAD) coronary artery.[2]

  • Confirm similar infarct size among groups by measuring serum troponin I levels 24 hours post-surgery.[2]

3. Drug Administration:

  • Compound Preparation: Dissolve this compound in 0.1% DMSO/water to a final concentration of 3.0 mg/100 ml. The vehicle control is 0.1% DMSO in drinking water.[2]

  • Randomization: After surgery, randomize mice to receive either the this compound solution or the vehicle control.[2]

  • Route of Administration: Provide the prepared solutions ad libitum as the sole source of drinking water.

  • Duration: 4 weeks.[2]

4. Endpoint Analysis:

  • Cardiac Function: Perform transthoracic echocardiography at baseline and specified intervals (e.g., days 7, 14, 23) to assess parameters like Left Ventricular Ejection Fraction (LVEF).[2]

  • Histological Analysis: At the end of the treatment period, sacrifice the animals, fix the hearts in paraffin, and section for histological staining (e.g., Picrosirius red for collagen) to quantify fibrosis.[2][3]

  • Biochemical Analysis: Measure markers of oxidative stress, such as malondialdehyde (MDA), in cardiac tissue lysates using commercially available kits.[2][3]

Visualizations

G cluster_workflow Experimental Workflow: Post-MI Cardioprotection Study A 1. Animal Model (3-month-old C57BL/6 mice) B 2. MI Induction (Permanent LAD Ligation) A->B C 3. Randomization B->C D 4. Oral Treatment (4 Weeks) Group 1: Vehicle (0.1% DMSO in water) Group 2: this compound (3mg/100ml in water) C->D E 5. In-Life Monitoring (Echocardiography at days 7, 14, 23) D->E F 6. Terminal Endpoint Analysis (Histology, Biochemical Assays) D->F G cluster_pathway Proposed Cardioprotective Signaling of this compound cluster_effects Cellular Effects agonist Oral this compound receptor RARβ2 Activation (Cardiomyocytes & Fibroblasts) agonist->receptor gene_reg Modulation of Gene Expression receptor->gene_reg stress Reduced Oxidative Stress (↓ MDA, ↓ p38 MAPK) gene_reg->stress fibrosis Reduced Interstitial Fibrosis (↓ Collagen, ↓ α-SMA) gene_reg->fibrosis outcome Improved Cardiac Function (Attenuated LVEF decline) stress->outcome fibrosis->outcome G cluster_pathway Proposed Mechanism of this compound in NAFLD cluster_cells Cellular Targets agonist Oral this compound receptor RARβ2 Activation agonist->receptor kupffer Kupffer Cells (↓ TGF-β1 expression) receptor->kupffer hsc Hepatic Stellate Cells (HSCs) kupffer->hsc ↓ Paracrine signaling outcome Reduced HSC Activation (↓ α-SMA expression) hsc->outcome final_outcome Amelioration of Liver Steatosis & Fibrosis outcome->final_outcome

References

Application Notes and Protocols for AC-261066 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-261066 is a potent and selective synthetic agonist for the Retinoic Acid Receptor beta 2 (RARβ2), a member of the nuclear receptor superfamily.[1] Activation of RARβ2 by this compound modulates the transcription of a variety of genes, leading to diverse cellular responses. Notably, research has highlighted its role in reducing oxidative stress and mitigating fibrosis, making it a compound of interest in studies related to cardiovascular diseases and non-alcoholic fatty liver disease (NAFLD).[2][3][4][5] These application notes provide detailed protocols for utilizing this compound in various cell culture experiments to investigate its biological effects.

Mechanism of Action

This compound selectively binds to and activates RARβ2. This receptor, upon ligand binding, forms a heterodimer with the Retinoid X Receptor (RXR). The this compound/RARβ2/RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This binding event recruits co-activator proteins and initiates the transcription of genes involved in cellular processes such as differentiation, proliferation, and apoptosis. In the context of its therapeutic potential, this compound has been shown to upregulate the expression of antioxidant enzymes and downregulate pro-fibrotic and pro-inflammatory genes.[2][3]

Data Presentation

Physicochemical Properties and Potency
PropertyValueReference
Molecular Weight 353.41 g/mol
Formula C₁₇H₂₀FNO₄S
Solubility Soluble to 100 mM in DMSO and ethanol
Purity ≥98%
Storage Store at room temperature
pEC₅₀ (RARβ2) 8.1[1]
pEC₅₀ (RARβ1) 6.4[1]
pEC₅₀ (RARα) 6.2[1]
pEC₅₀ (RARγ) 6.3[1]
Recommended Working Concentrations and Incubation Times for In Vitro Studies
Cell TypeAssayConcentration RangeIncubation TimeObserved EffectReference
Murine Cardiac Fibroblasts Gene Expression (RT-qPCR)100 nM12 hoursModulation of oxidative stress-related genes (decreased Nox2, increased Sod2, Angptl4)[2]
Human Hepatocytes (HepG2) Lipotoxicity Assay4.5 µM6 daysPrevention of oleic/palmitic acid-induced lipotoxicity[6]
Cardiac Progenitor Cells Proliferation Assay0.1 - 10 µM4 - 5 daysIncreased proliferation, inhibition of terminal differentiation[7]
Human Induced Pluripotent Stem Cell-derived Cardiomyocytes Atrial Specification0.01 - 1 µM3 daysInduction of atrial-like action potential phenotype[8]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of blank wells (medium only) from all other readings. Calculate cell viability as a percentage of the vehicle-treated control.

Cell Proliferation Assay (BrdU Incorporation)

This protocol provides a general framework for assessing DNA synthesis as a measure of cell proliferation.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • BrdU labeling solution (e.g., 10 µM)

  • Fixing/denaturing solution

  • Anti-BrdU antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2 M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling: 2-4 hours before the end of the treatment incubation, add BrdU labeling solution to each well at the recommended concentration.

  • Fixation and Denaturation: At the end of the incubation, remove the culture medium and fix the cells by adding 100 µL of fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.

  • Antibody Incubation: Wash the wells three times with wash buffer. Add 100 µL of diluted anti-BrdU antibody to each well and incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the wells three times with wash buffer. Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Substrate Addition: Wash the wells three times with wash buffer. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until a color change is apparent.

  • Stopping the Reaction: Add 50 µL of stop solution to each well to stop the color development.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the proliferation rate as a percentage of the vehicle-treated control.

Apoptosis Assay (Caspase-3/7 Activity)

This protocol describes the measurement of caspase-3 and -7 activity as an indicator of apoptosis.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well, clear-bottom, black- or white-walled plates

  • Caspase-Glo® 3/7 Reagent (or similar)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate as described in the MTT assay protocol. Treat cells with various concentrations of this compound and a vehicle control. Include a positive control for apoptosis (e.g., staurosporine).

  • Incubation: Incubate the plate for a predetermined time (e.g., 6, 12, or 24 hours).

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.

  • Incubation and Lysis: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate at room temperature for 1-2 hours to allow for cell lysis and the caspase reaction to occur.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Express the results as fold change in caspase activity relative to the vehicle-treated control.

Gene Expression Analysis (RT-qPCR)

This protocol outlines the steps for analyzing changes in gene expression in response to this compound treatment.

Materials:

  • Cells of interest

  • 6-well or 12-well cell culture plates

  • This compound stock solution

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)

  • SYBR® Green or TaqMan® qPCR master mix

  • Primers for target genes (e.g., NOX2, SOD2, ANGPTL4, TGFB1, COL1A1) and a reference gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well or 12-well plates. Once they reach the desired confluency (e.g., 70-80%), treat the cells with this compound (e.g., 100 nM) or vehicle for a specific time (e.g., 12 or 24 hours).[2]

  • RNA Extraction: At the end of the treatment, lyse the cells directly in the wells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR: Set up the qPCR reaction by mixing the cDNA, qPCR master mix, and primers for the target and reference genes. Run the reaction on a real-time PCR instrument.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to vehicle-treated cells, normalized to the reference gene.

Mandatory Visualization

AC261066_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response AC261066 AC261066 RAR-RXR_inactive RARβ2-RXR (inactive) AC261066->RAR-RXR_inactive Binds and activates RAR-RXR_active AC261066-RARβ2-RXR (active) RAR-RXR_inactive->RAR-RXR_active RARE Retinoic Acid Response Element (RARE) RAR-RXR_active->RARE Translocates to nucleus and binds to RARE Gene_Transcription Target Gene Transcription RARE->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA Antioxidant_Proteins Antioxidant Proteins (e.g., SOD2) mRNA->Antioxidant_Proteins Translation Pro-fibrotic_Genes Pro-fibrotic & Pro-inflammatory Gene Expression (e.g., TGF-β, Col1a1) mRNA->Pro-fibrotic_Genes Decreased Transcription Reduced_Oxidative_Stress Reduced Oxidative Stress Antioxidant_Proteins->Reduced_Oxidative_Stress Reduced_Fibrosis Reduced Fibrosis Pro-fibrotic_Genes->Reduced_Fibrosis

Caption: this compound signaling pathway.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (Select appropriate cell line) Cell_Seeding 3. Seed Cells in multi-well plate Cell_Culture->Cell_Seeding Stock_Solution 2. Prepare this compound Stock Solution (e.g., in DMSO) Treatment 4. Treat Cells with This compound dilutions Stock_Solution->Treatment Cell_Seeding->Treatment Incubation 5. Incubate for defined period Treatment->Incubation Assay 6. Perform Assay (e.g., MTT, BrdU, Caspase, qPCR) Incubation->Assay Data_Collection 7. Data Collection (e.g., Absorbance, Luminescence, Ct values) Assay->Data_Collection Data_Analysis 8. Data Analysis & Interpretation Data_Collection->Data_Analysis

Caption: General experimental workflow for this compound.

References

Application of AC-261066 in Heart Failure Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-261066 is a potent and selective agonist for the Retinoic Acid Receptor subtype β2 (RARβ2). Research has identified RARβ2 as a promising pharmacological target for the treatment of heart failure (HF), particularly in the context of post-myocardial infarction (MI) remodeling.[1][2] Studies in preclinical models of heart failure have demonstrated that this compound can significantly attenuate the decline in cardiac function, reduce adverse remodeling, and mitigate oxidative stress and fibrosis.[1][2]

The proposed mechanism of action involves the activation of RARβ2 in both cardiomyocytes and cardiac fibroblasts.[1][2] This activation modulates the expression of genes involved in the cellular oxidant/antioxidant balance, leading to a reduction in reactive oxygen species (ROS) production and oxidative stress.[1][2] Consequently, this leads to decreased interstitial fibrosis and an overall improvement in cardiac function following ischemic injury.[1][2] These findings suggest that this compound could be a valuable tool for investigating the role of RARβ2 signaling in cardiac pathophysiology and for the development of novel therapeutics for heart failure.

Key Applications

  • In Vivo: Investigation of cardiac remodeling, contractile function, and fibrosis in rodent models of myocardial infarction and heart failure.

  • In Vitro: Elucidation of the cellular and molecular mechanisms of RARβ2 activation in isolated cardiac fibroblasts and cardiomyocytes, particularly in response to hypoxic stress.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from a preclinical study evaluating this compound in a murine model of post-myocardial infarction heart failure.[2]

Table 1: Echocardiographic Assessment of Cardiac Function 23 Days Post-MI

ParameterVehicle-Treated MIThis compound-Treated MI
LVEF (%)43.3 ± 6.450.3 ± 4.3
LVFS (%)24.8 ± 4.229.6 ± 3.1
LVIDd (mm)4.11 ± 0.113.82 ± 0.07
LVIDs (mm)3.07 ± 0.172.7 ± 0.12
LVEF: Left Ventricular Ejection Fraction; LVFS: Left Ventricular Fractional Shortening; LVIDd: Left Ventricular Internal Diameter in diastole; LVIDs: Left Ventricular Internal Diameter in systole. Data are means ± S.D. P < 0.05 versus vehicle.

Table 2: Histological and Biomarker Analysis 4 Weeks Post-MI

ParameterObservation in this compound Treated Group vs. Vehicle
Collagen Deposition (Picrosirius Red)~50% reduction in interstitial fibrosis
α-Smooth Muscle Actin (α-SMA) ExpressionMarked reduction
Malondialdehyde (MDA) LevelSignificant decrease
p38 MAPK ExpressionSignificant decrease

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound in cardiac cells and a typical experimental workflow for its in vivo evaluation.

AC261066_Signaling_Pathway cluster_0 Extracellular cluster_1 Cardiomyocyte / Fibroblast AC261066 This compound RARb2 RARβ2 AC261066->RARb2 Activates nucleus Nucleus RARb2->nucleus gene_reg Gene Regulation nucleus->gene_reg ox_balance ↑ Oxidant/ Antioxidant Balance gene_reg->ox_balance ros ↓ ROS Production ox_balance->ros fibrogenesis ↓ Interstitial Fibrogenesis ros->fibrogenesis remodeling ↓ Remodeling fibrogenesis->remodeling dysfunction ↓ Cardiac Dysfunction remodeling->dysfunction

Caption: Proposed signaling pathway of this compound in cardiac cells.

In_Vivo_Experimental_Workflow start Start: C57BL/6 Mice mi_surgery Myocardial Infarction (LAD Ligation) start->mi_surgery treatment Treatment Groups (4 Weeks) mi_surgery->treatment vehicle Vehicle Control (in drinking water) treatment->vehicle ac261066 This compound (3 mg/100 ml in drinking water) treatment->ac261066 echo Echocardiography (Baseline, Day 7, 14, 23) vehicle->echo ac261066->echo sacrifice Sacrifice (4 Weeks Post-MI) echo->sacrifice analysis Analysis sacrifice->analysis histology Histology (Picrosirius Red, α-SMA) analysis->histology biomarkers Biomarkers (MDA, p38 MAPK) analysis->biomarkers end End: Data Interpretation histology->end biomarkers->end

Caption: In vivo experimental workflow for this compound evaluation.

Experimental Protocols

In Vivo Model: Post-MI Heart Failure in Mice

1. Permanent Ligation of the Left Anterior Descending (LAD) Coronary Artery

This protocol creates a model of myocardial infarction to study subsequent heart failure and remodeling.[3][4][5][6][7]

  • Anesthesia: Anesthetize the mouse via intraperitoneal injection of sodium pentobarbital (B6593769) (40-70 mg/kg) or using isoflurane (B1672236) (3% for induction, 1-1.5% for maintenance).

  • Intubation and Ventilation: Intubate the mouse using a 20-gauge blunted needle or catheter. Connect to a ventilator with a stroke volume calculated based on body weight (e.g., 3 x body weight (g) + 155 µl) and a frequency of approximately 120 strokes/min.

  • Surgical Procedure:

    • Place the mouse in a supine position on a heating pad to maintain body temperature.

    • Perform a left thoracotomy through the third or fourth intercostal space to expose the heart.

    • Gently retract the ribs to visualize the left ventricle. The LAD is typically visible as a small vessel running down the anterior wall of the left ventricle.

    • Pass a 6-0 or 7-0 silk suture under the LAD at a position just below the left atrium.

    • Tie a permanent knot to occlude the artery. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the myocardium.

  • Closure and Recovery:

    • Close the chest cavity using sutures, ensuring to evacuate any trapped air to prevent pneumothorax.

    • Close the skin incision.

    • Administer post-operative analgesia (e.g., buprenorphine 0.1 mg/kg) and monitor the animal until it recovers from anesthesia.

2. Drug Administration

  • This compound is administered orally by dissolving it in the drinking water at a concentration of 3.0 mg/100 ml.[2]

  • A stock solution can be prepared in DMSO, which is then diluted into the drinking water (final DMSO concentration should be low, e.g., 0.1%).[2]

  • Treatment typically begins immediately after MI surgery and continues for the duration of the study (e.g., 4 weeks).[2]

3. Echocardiographic Assessment of Cardiac Function

Echocardiography is used to non-invasively monitor changes in cardiac structure and function.[8][9][10][11]

  • Procedure:

    • Anesthetize the mouse lightly with isoflurane, maintaining a heart rate of 400-500 bpm.

    • Place the mouse on a heated platform with integrated ECG electrodes.

    • Remove chest hair using a depilatory cream.

    • Apply pre-warmed ultrasound gel to the chest.

    • Using a high-frequency linear array transducer, acquire images in parasternal long-axis (PLAX) and short-axis (PSAX) views.

  • Measurements:

    • From the M-mode images taken at the level of the papillary muscles in the PSAX view, measure:

      • Left Ventricular Internal Diameter in diastole (LVIDd) and systole (LVIDs).

      • Anterior and posterior wall thickness.

    • Calculate Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (LVFS) using standard formulas.

4. Histological Analysis of Cardiac Fibrosis

  • Tissue Preparation:

    • At the end of the study, euthanize the mice and excise the hearts.

    • Fix the hearts in 4% paraformaldehyde or 10% neutral buffered formalin.

    • Embed the tissue in paraffin (B1166041) and cut 5 µm sections.

  • Picrosirius Red Staining for Collagen: [12][13][14][15][16]

    • Deparaffinize and rehydrate tissue sections.

    • Stain with a Picrosirius red solution for 60 minutes.

    • Rinse briefly in an acetic acid solution.

    • Dehydrate through graded alcohols and clear with xylene.

    • Mount with a permanent mounting medium.

    • Quantification: Capture images of the stained sections (non-infarcted regions) and use image analysis software (e.g., ImageJ/FIJI) to quantify the red-stained fibrotic area as a percentage of the total tissue area.

  • Immunohistochemistry for α-Smooth Muscle Actin (α-SMA): [1][17][18][19][20]

    • Deparaffinize and rehydrate sections. Perform antigen retrieval if required by the antibody manufacturer.

    • Block endogenous peroxidase and non-specific binding sites.

    • Incubate with a primary antibody against α-SMA.

    • Incubate with a biotinylated secondary antibody, followed by an enzyme-conjugated streptavidin complex (e.g., HRP).

    • Develop with a suitable chromogen (e.g., DAB) and counterstain with hematoxylin.

    • Quantification: Analyze the sections to assess the presence and distribution of α-SMA-positive myofibroblasts.

In Vitro Model: Hypoxia in Cardiac Fibroblasts

This protocol is used to study the direct effects of this compound on cardiac fibroblasts under hypoxic conditions, mimicking an ischemic environment.[21][22][23][24]

  • Cell Culture:

    • Isolate primary cardiac fibroblasts from adult mouse ventricles by enzymatic digestion.

    • Culture the fibroblasts in DMEM supplemented with 10% FBS. Use cells from early passages (2-3) for experiments.

  • Hypoxia Induction:

    • Plate fibroblasts and allow them to reach confluence.

    • Replace the growth medium with low-serum or serum-free medium.

    • Place the cells in a hypoxic chamber with a controlled atmosphere (e.g., 1% O2, 5% CO2, 94% N2) for a specified duration (e.g., 24 hours).

  • Treatment:

    • Add this compound at the desired concentration to the culture medium just before placing the cells under hypoxic conditions.

  • Analysis:

    • Quantitative RT-PCR: Isolate RNA from the cells to analyze the expression of genes involved in oxidative stress and fibrosis, such as Sod2, Angptl4, and Nox2.[2]

    • Western Blotting: Analyze protein expression of key signaling molecules.

    • Functional Assays: Assess cell proliferation, migration, or collagen production.

References

Dissolving AC-261066 for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of AC-261066, a potent and selective agonist for the Retinoic Acid Receptor β2 (RARβ2), for both in vitro and in vivo experimental use.

Compound Information and Solubility

This compound is a small molecule with the chemical name 4-[4-(2-Butoxyethoxy-)-5-methyl-2-thiazolyl]-2-fluorobenzoic acid.[1][2][3] Its primary mechanism of action is the selective activation of the RARβ2, a nuclear receptor that regulates gene expression.[1][3][4][5][6][7][8][9][10]

Proper dissolution is critical for accurate and reproducible experimental results. The solubility of this compound in common laboratory solvents is summarized in the table below.

Solvent Maximum Concentration (mM) Maximum Concentration (mg/mL) Notes
Dimethyl Sulfoxide (DMSO)100[1][2][3][8][9]35.34[3]For concentrated stock solutions. May require warming or sonication for complete dissolution. Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic.
Ethanol100[1][2][3][8][9]35.34[3]Suitable for preparing stock solutions.

Note: The molecular weight of this compound is 353.41 g/mol .[1][3] Always refer to the batch-specific molecular weight provided on the product vial or Certificate of Analysis for the most accurate calculations.

Experimental Protocols

Preparation of Stock Solutions for In Vitro Use

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can then be diluted in cell culture medium for various in vitro assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Water bath or sonicator (optional)

Protocol:

  • Calculate the required mass of this compound: Based on the desired stock concentration and volume, calculate the amount of this compound powder needed. For example, to prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 353.41 g/mol * (1000 mg / 1 g) = 3.5341 mg

  • Weigh the this compound powder: Carefully weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of DMSO to the tube.

  • Dissolve the compound: Vortex the solution until the powder is completely dissolved. If necessary, gentle warming in a water bath (up to 80°C) or brief sonication can be used to aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Preparation of this compound for Oral Administration in Mice (In Vivo)

This protocol is based on methodologies from studies investigating the effects of this compound in murine models of heart failure and nonalcoholic fatty liver disease, where the compound was administered via drinking water.[1][4][6]

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • Drinking water for animal use

  • Sterile tubes for preparing an intermediate stock

  • Animal drinking bottles

Protocol:

  • Prepare an intermediate DMSO stock solution: Dissolve a calculated amount of this compound in DMSO. The concentration of this stock will depend on the final desired concentration in the drinking water.

  • Dilute in drinking water: Add the DMSO stock solution to the drinking water to achieve the final desired concentration. For example, to achieve a final concentration of 3.0 mg/100 mL, the DMSO stock should be added to the water. It is crucial to ensure that the final concentration of DMSO in the drinking water is low (e.g., 0.1% to 0.5%) to avoid any vehicle-related effects.[1][6]

  • Vehicle Control: Prepare a control drinking water solution containing the same final concentration of DMSO as the this compound solution.

  • Administration and Stability: Provide the prepared drinking water to the mice. Based on stability tests, this compound has been shown to be stable in drinking water for at least one week at room temperature.[4] It is recommended to prepare fresh solutions weekly.

Dosage Information from Preclinical Studies:

Animal Model Concentration in Drinking Water Vehicle Duration Reference
Myocardial Infarction (Mouse)3.0 mg/100 mL0.1% DMSO/water4 weeks[1]
Nonalcoholic Fatty Liver Disease (Mouse)1.5 mg/100 mL0.5% DMSO/water3 months[6]

Signaling Pathway and Experimental Workflow Diagrams

This compound Signaling Pathway

This compound acts as an agonist for RARβ2. The canonical signaling pathway involves the formation of a heterodimer with the Retinoid X Receptor (RXR), which then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[11][12][13] In the context of cardioprotection, a key downstream effect is the reduction of oxidative stress, partly through the attenuation of the p38 MAPK pathway.[1]

AC_261066_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Cellular Effects AC261066 This compound RAR_RXR_inactive RARβ2 / RXR AC261066->RAR_RXR_inactive Binds to RARβ2 RAR_RXR_active This compound-RARβ2 / RXR RAR_RXR_inactive->RAR_RXR_active Translocates to Nucleus & Binds Ligand RARE RARE RAR_RXR_active->RARE Binds to DNA Target_Genes Target Gene Transcription (e.g., SOD2, ANGPTL4) RARE->Target_Genes Modulates Transcription Oxidative_Stress Reduced Oxidative Stress Target_Genes->Oxidative_Stress Fibrosis Reduced Fibrosis Target_Genes->Fibrosis p38_MAPK p38 MAPK Pathway Oxidative_Stress->p38_MAPK Attenuates

Caption: Signaling pathway of this compound.

Experimental Workflow for In Vitro Studies

The following diagram illustrates a typical workflow for an in vitro experiment using this compound.

In_Vitro_Workflow Prep_Stock Prepare this compound Stock (e.g., 10 mM in DMSO) Treatment Treat Cells with this compound (Diluted from Stock) Prep_Stock->Treatment Cell_Culture Culture Cells to Desired Confluency Cell_Culture->Treatment Incubation Incubate for Specified Time Treatment->Incubation Analysis Perform Downstream Analysis (e.g., qPCR, Western Blot, etc.) Incubation->Analysis

Caption: Workflow for in vitro experiments.

Experimental Workflow for In Vivo Oral Administration

This diagram outlines the key steps for an in vivo study involving oral administration of this compound to mice.

In_Vivo_Workflow Animal_Model Establish Animal Model (e.g., Myocardial Infarction) Administration Administer Solution to Mice (Ad Libitum) Animal_Model->Administration Prep_Solution Prepare this compound Solution in Drinking Water (+ Vehicle Control) Prep_Solution->Administration Monitoring Monitor Animals and Replenish Solution Weekly Administration->Monitoring Endpoint Endpoint Analysis (e.g., Echocardiography, Histology) Monitoring->Endpoint

Caption: Workflow for in vivo experiments.

References

Application Notes and Protocols for AC-261066 Treatment in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the use of AC-261066, a selective retinoic acid receptor β2 (RARβ2) agonist, in various rodent models. The protocols are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound in cardiovascular and metabolic diseases.

Introduction

This compound is a potent and selective agonist for the RARβ2, a nuclear receptor that plays a crucial role in regulating gene expression involved in cellular growth, differentiation, and metabolism. Research in rodent models has demonstrated its efficacy in mitigating cardiac dysfunction following myocardial infarction, reducing hepatic steatosis in nonalcoholic fatty liver disease (NAFLD), and exerting cardioprotective effects in the context of hyperlipidemia. These notes summarize the key findings and provide detailed protocols for replicating these preclinical studies.

Quantitative Data Summary

The following table summarizes the treatment durations, dosages, and observed effects of this compound in various rodent models based on published studies.

Rodent ModelStrainTreatment DurationDosage & AdministrationKey Observed Effects
Myocardial Infarction (MI)C57BL/6 Mice4 weeks3.0 mg/100 ml in drinking waterAttenuated post-MI cardiac dysfunction, diminished remodeling, reduced oxidative stress and interstitial fibrosis.[1][2]
Myocardial Infarction (MI)Mice3 weeksNot specifiedImproved left ventricular ejection fraction and fractional shortening, reduced fibrosis.[3]
Dysmetabolism (Hypercholesterolemia)ApoE-/- Mice6 weeksNot specified (oral)Exerted cardioprotective effects against ex vivo ischemia/reperfusion injury without altering lipid levels.[4]
Dysmetabolism (Obesity)High-Fat Diet (HFD)-fed Wild-Type Mice6 weeksNot specified (oral)Provided cardioprotection against ex vivo ischemia/reperfusion injury.[4]
Nonalcoholic Fatty Liver Disease (NAFLD)C57BL/6 Mice on High-Fat Diet3 months1.5 mg/100 ml in drinking waterReduced hepatic steatosis, oxidative stress, and inflammation.[5][6][7]
Nonalcoholic Fatty Liver Disease (NAFLD)C57BL/6 Mice on High-Fat Diet4 months (total HFD), 3 months of treatment1.5 mg/100 ml in drinking waterReduced activation of hepatic stellate cells.[5]

Experimental Protocols

Myocardial Infarction Model

This protocol describes the induction of myocardial infarction in mice and subsequent treatment with this compound to assess its impact on cardiac function and remodeling.

Materials:

  • Male C57BL/6 mice (3 months old)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Drinking water

  • Surgical instruments for thoracotomy

  • Suture for coronary artery ligation

  • Echocardiography system

Procedure:

  • Myocardial Infarction Induction:

    • Anesthetize the mice.

    • Perform a left thoracotomy to expose the heart.

    • Permanently ligate the left anterior descending (LAD) coronary artery.

    • Close the chest and allow the animals to recover.

    • Sham-operated animals undergo the same procedure without LAD ligation.

  • This compound Administration:

    • Prepare the treatment solution by dissolving this compound in DMSO and then diluting it in drinking water to a final concentration of 3.0 mg/100 ml with 0.1% DMSO.[1]

    • Provide the this compound-containing water or vehicle (0.1% DMSO in water) to the mice ad libitum for 4 weeks, starting immediately after the MI surgery.[1]

  • Assessment of Cardiac Function:

    • Perform transthoracic echocardiography at baseline (day 0) and at specified intervals (e.g., days 7, 14, and 23) after surgery to measure parameters such as left ventricular ejection fraction (LVEF) and fractional shortening (FS).[1]

  • Histological and Biochemical Analysis:

    • At the end of the 4-week treatment period, euthanize the mice and harvest the hearts.[1][2]

    • Fix the hearts in paraffin (B1166041) for histological analysis of fibrosis (e.g., Picrosirius red staining) and protein expression (e.g., α-smooth muscle actin, p38).[1][2]

    • Measure markers of oxidative stress, such as malondialdehyde (MDA), in cardiac tissue lysates.[1][2]

Nonalcoholic Fatty Liver Disease (NAFLD) Model

This protocol outlines the induction of NAFLD in mice using a high-fat diet and subsequent treatment with this compound.

Materials:

  • Male C57BL/6 mice

  • Standard chow diet (e.g., 13% kcal from fat)

  • High-fat diet (HFD; e.g., 45% kcal from fat)

  • This compound

  • DMSO

  • Drinking water

Procedure:

  • NAFLD Induction:

    • Feed mice a high-fat diet for a specified period (e.g., 4 months total) to induce NAFLD.[5] A control group should be fed a standard chow diet.

  • This compound Administration:

    • After an initial period of HFD feeding (e.g., 1 month), divide the HFD-fed mice into treatment and vehicle groups.[5]

    • Prepare the this compound solution in drinking water (1.5 mg/100 ml with 0.5% DMSO).[5]

    • Administer the this compound solution or vehicle to the respective groups for the remainder of the study period (e.g., 3 months).[5]

  • Analysis of Hepatic Steatosis and Inflammation:

    • At the end of the treatment period, euthanize the mice and harvest the livers.

    • For histological analysis, fix a portion of the liver and stain with Oil Red O to visualize lipid accumulation.

    • For gene expression analysis, extract RNA from liver tissue and perform quantitative real-time PCR (qRT-PCR) for markers of inflammation (e.g., TNFα, IL-1β, MCP-1) and fibrosis (e.g., TGF-β1, α-SMA).[5][6]

    • Measure markers of oxidative stress in liver homogenates.[5]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

AC261066_Cardiac_Protection cluster_receptor Cellular Target cluster_cellular_effects Cellular Effects cluster_outcome Functional Outcome MI Myocardial Infarction Oxidative_Stress Decreased Oxidative Stress Fibrogenesis Reduced Fibrogenesis Remodeling Diminished Remodeling AC261066 This compound RARb2 RARβ2 Activation AC261066->RARb2 RARb2->Oxidative_Stress RARb2->Fibrogenesis Cardiac_Function Improved Cardiac Function Oxidative_Stress->Cardiac_Function Fibrogenesis->Remodeling Remodeling->Cardiac_Function

Caption: Proposed mechanism of this compound cardioprotection post-myocardial infarction.

Experimental_Workflow_MI Start Induce_MI Induce Myocardial Infarction (LAD Ligation in Mice) Start->Induce_MI Group_Allocation Randomize into Groups (Vehicle vs. This compound) Induce_MI->Group_Allocation Treatment Administer this compound (3.0 mg/100 ml) in Drinking Water for 4 Weeks Group_Allocation->Treatment Monitoring Monitor Cardiac Function (Echocardiography at Days 0, 7, 14, 23) Treatment->Monitoring Endpoint Endpoint Analysis at 4 Weeks: - Histology (Fibrosis) - Biochemical Assays (Oxidative Stress) Monitoring->Endpoint Data_Analysis Data Analysis and Comparison Endpoint->Data_Analysis End Data_Analysis->End

Caption: Experimental workflow for the myocardial infarction rodent model study.

Experimental_Workflow_NAFLD Start HFD_Induction Induce NAFLD with High-Fat Diet (1 Month) Start->HFD_Induction Group_Allocation Group Allocation: - Chow - HFD + Vehicle - HFD + this compound HFD_Induction->Group_Allocation Treatment Administer this compound (1.5 mg/100 ml) in Drinking Water for 3 Months Group_Allocation->Treatment Endpoint Endpoint Analysis at 4 Months Total: - Liver Histology (Steatosis) - Gene Expression (Inflammation) Treatment->Endpoint Data_Analysis Data Analysis and Comparison Endpoint->Data_Analysis End Data_Analysis->End

Caption: Experimental workflow for the NAFLD rodent model study.

References

Application Notes and Protocols for Radiolabeling AC-261066 with Fluorine-18 for Positron Emission Tomography (PET) Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-261066 is a potent and selective agonist for the Retinoic Acid Receptor β2 (RARβ2), a nuclear receptor that plays a crucial role in cell differentiation, proliferation, and apoptosis.[1][2] Dysregulation of RARβ2 signaling has been implicated in various diseases, including cancer and cardiovascular conditions. Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative assessment of biological processes in vivo. Radiolabeling this compound with a positron-emitting radionuclide like fluorine-18 (B77423) ([¹⁸F]) enables the non-invasive visualization and quantification of RARβ2 expression and target engagement in preclinical and clinical research.

These application notes provide a detailed protocol for the automated radiosynthesis of [¹⁸F]this compound and summarize its characteristics. While preclinical PET imaging studies with [¹⁸F]this compound are currently in progress, representative biodistribution data from a structurally related PET radiotracer targeting a nuclear receptor is presented to provide an expected profile.[3]

Data Presentation

In Vitro Binding Affinity and Selectivity of this compound

The binding affinity of the non-radiolabeled this compound has been determined in cell-based functional assays. The data highlights its high potency and selectivity for RARβ2 over other RAR subtypes.

Receptor SubtypepEC₅₀
RARβ28.1
RARβ16.4
RARα6.2
RARγ6.3

Table 1: In vitro functional potency (pEC₅₀) of this compound for various Retinoic Acid Receptor subtypes.

Radiochemical Characteristics of [¹⁸F]this compound

The automated synthesis of [¹⁸F]this compound yields a product with high radiochemical purity and molar activity, suitable for in vivo PET imaging studies.

ParameterValue
Radiochemical Yield (decay-corrected)9 ± 1%
Radiochemical Purity99 ± 1%
Molar Activity (Aₘ)0.80 ± 0.25 Ci/µmol

Table 2: Radiochemical properties of [¹⁸F]this compound produced via an automated synthesis module.[3]

Representative In Vivo Biodistribution of a Nuclear Receptor PET Tracer

As of the date of this document, specific in vivo biodistribution data for [¹⁸F]this compound has not been published. The following table presents representative biodistribution data for another ¹⁸F-labeled PET tracer targeting a nuclear receptor, [¹⁸F]FMDHT (a ligand for the androgen receptor), in rats. This data is intended to provide a general expectation of the in vivo behavior of a small molecule nuclear receptor tracer, which typically shows uptake in target tissues and clearance through the hepatobiliary and/or urinary systems.

Organ% Injected Dose per Gram (%ID/g) at 1 hour post-injection
Blood0.15 ± 0.03
Heart0.21 ± 0.04
Lungs0.35 ± 0.07
Liver2.54 ± 0.45
Spleen0.18 ± 0.05
Kidneys1.25 ± 0.21
Muscle0.06 ± 0.01
Bone0.12 ± 0.03
Brain0.03 ± 0.01
Prostate (Target)0.46 ± 0.10

Table 3: Representative ex vivo biodistribution data of a nuclear receptor PET tracer, [¹⁸F]FMDHT, in rats at 1 hour post-injection. This data is provided as a surrogate to illustrate a potential biodistribution profile for [¹⁸F]this compound.[2]

Experimental Protocols

Automated Radiosynthesis of [¹⁸F]this compound

This protocol describes a two-step, automated synthesis of [¹⁸F]this compound using a commercial radiosynthesis module. The method involves a copper-mediated ortho-C(sp²)-H radiofluorination of a protected precursor followed by hydrolysis.[3]

Materials and Reagents:

  • [¹⁸F]Fluoride (produced from a cyclotron)

  • Precursor: 8-aminoquinoline (B160924) benzamide (B126) protected this compound (pre-AC261066)

  • (MeCN)₄CuOTf

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • N-methylmorpholine (NMM)

  • Dimethylformamide (DMF)

  • 25 mM EDTA solution

  • C18 plus Sep-Pak cartridge

  • Ethanol (B145695) (EtOH)

  • 4M Sodium Hydroxide (NaOH) aqueous solution

  • 6N Hydrochloric Acid (HCl)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Sterile water for injection

  • Automated radiochemistry synthesis module (e.g., TRACERlab FXFN)

  • Semi-preparative and analytical HPLC systems

  • Radio-TLC scanner

  • Dose calibrator

Procedure:

  • [¹⁸F]Fluoride Trapping and Drying:

    • Transfer cyclotron-produced [¹⁸F]fluoride to the automated synthesis module.

    • Trap the [¹⁸F]fluoride on an anion exchange cartridge.

    • Elute the [¹⁸F]fluoride into the reactor vessel with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a weak base (e.g., potassium carbonate) in acetonitrile/water.

    • Perform azeotropic drying of the [¹⁸F]fluoride complex under a stream of nitrogen and vacuum at elevated temperature (e.g., 110°C).

  • Step 1: Copper-Mediated Radiofluorination:

    • Once the [¹⁸F]fluoride is dry, cool the reactor and vent to the atmosphere for 1 minute.

    • Add a solution of pre-AC261066 (20 µmol), (MeCN)₄CuOTf (10 µmol), DBU (40 µmol), and NMM (0.18 mmol) in DMF (1 mL) to the reactor.

    • Allow the reaction vial to remain open to the air for 1 minute and pre-stir at room temperature for 5 minutes.

    • Heat the reaction mixture at 100°C for 30 minutes to form the intermediate, [¹⁸F]inter-AC261066.

  • Intermediate Purification:

    • Cool the reaction mixture and dilute with 25mM EDTA solution (60 mL).

    • Load the diluted mixture onto a C18 plus Sep-Pak cartridge.

    • Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and other polar impurities.

    • Elute the [¹⁸F]inter-AC261066 from the cartridge with ethanol (2 mL) into a second reactor.

  • Step 2: Hydrolysis:

    • To the solution of [¹⁸F]inter-AC261066 in ethanol, add 4M NaOH aqueous solution (1 mL).

    • Heat the mixture at 120°C for 20 minutes to hydrolyze the 8-aminoquinoline protecting group.

  • Final Purification and Formulation:

    • Cool the reaction mixture and neutralize by adding 6N HCl (0.7 mL).

    • Dilute the mixture with 3 mL of HPLC mobile phase (e.g., acetonitrile/water with 0.1% TFA, 55/45 v/v).

    • Purify the [¹⁸F]this compound using a semi-preparative HPLC system.

    • Collect the fraction corresponding to the [¹⁸F]this compound product.

    • Reformulate the collected fraction by trapping it on a C18 Sep-Pak cartridge, washing with sterile water, and eluting with a small volume of ethanol.

    • Dilute the final product with sterile saline to obtain an injectable solution (e.g., in a 5 mL volume with 10% ethanol in saline).

Quality Control:

  • Radiochemical Purity: Determine by analytical HPLC with in-line radioactivity and UV detectors.

  • Radiochemical Identity: Confirm by co-injection with a non-radiolabeled this compound standard on analytical HPLC.

  • Molar Activity: Calculate from the total radioactivity and the mass of this compound determined by UV-HPLC, referenced to a standard curve.

  • Residual Solvents: Analyze by gas chromatography to ensure levels are below pharmacopeial limits.

  • pH: Measure to ensure the final product is within a physiologically acceptable range (typically 4.5-7.5).

  • Sterility and Endotoxin Testing: Perform according to standard pharmaceutical quality control procedures.

Visualizations

Signaling Pathway of this compound via RARβ2 Activation

RAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Gene Regulation cluster_cellular_effects Cellular Effects AC261066 This compound RARb2_RXR_inactive RARβ2/RXR (inactive) AC261066->RARb2_RXR_inactive Binds to RARβ2 RARb2_RXR_active RARβ2/RXR (active) RARb2_RXR_inactive->RARb2_RXR_active Conformational Change RARE RARE (DNA) RARb2_RXR_active->RARE Binds CoR Co-repressors RARb2_RXR_active->CoR Release CoA Co-activators RARb2_RXR_active->CoA Recruitment Gene_Expression Target Gene Transcription RARE->Gene_Expression Initiates CoA->RARE SOD2 ↑ SOD2 Gene_Expression->SOD2 ANGPTL4 ↑ ANGPTL4 Gene_Expression->ANGPTL4 NOX2 ↓ NOX2 Gene_Expression->NOX2 Fibrosis_Genes ↓ Fibrosis Genes (e.g., α-SMA, Collagen) Gene_Expression->Fibrosis_Genes Oxidative_Stress ↓ Oxidative Stress SOD2->Oxidative_Stress ANGPTL4->Oxidative_Stress NOX2->Oxidative_Stress Fibrosis ↓ Fibrosis Fibrosis_Genes->Fibrosis

Caption: this compound signaling pathway via RARβ2 activation.

Experimental Workflow for [¹⁸F]this compound Synthesis and Quality Control

Radiosynthesis_Workflow cluster_synthesis Automated Radiosynthesis cluster_qc Quality Control cluster_pet Preclinical Application F18_Production [¹⁸F]Fluoride Production F18_Drying Trapping & Drying F18_Production->F18_Drying Radiofluorination Cu-mediated Radiofluorination F18_Drying->Radiofluorination Intermediate_Purification Intermediate Purification (SPE) Radiofluorination->Intermediate_Purification Hydrolysis Hydrolysis Intermediate_Purification->Hydrolysis Final_Purification Final Purification (HPLC) Hydrolysis->Final_Purification Formulation Formulation Final_Purification->Formulation QC_Purity Radiochemical Purity (HPLC) Formulation->QC_Purity QC_Identity Identity (Co-injection) Formulation->QC_Identity QC_Molar_Activity Molar Activity Formulation->QC_Molar_Activity QC_Solvents Residual Solvents (GC) Formulation->QC_Solvents QC_Sterility Sterility & Endotoxin Formulation->QC_Sterility PET_Imaging PET Imaging Studies QC_Purity->PET_Imaging QC_Identity->PET_Imaging QC_Molar_Activity->PET_Imaging QC_Solvents->PET_Imaging QC_Sterility->PET_Imaging

Caption: Workflow for [¹⁸F]this compound synthesis and QC.

References

Application Notes and Protocols for the Administration of AC-261066 in Drinking Water for Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive guide for the oral administration of the selective Retinoic Acid Receptor β2 (RARβ2) agonist, AC-261066, to mice via their drinking water. The protocols and data presented are compiled from various studies utilizing this compound in preclinical mouse models.

Application Notes

This compound is a potent and orally available synthetic agonist for RARβ2. It has been utilized in various murine models to investigate its therapeutic potential, particularly in cardiovascular diseases and metabolic disorders.[1][2][3] Administration in drinking water offers a non-invasive method for long-term drug delivery, minimizing animal stress associated with repeated gavage or injections.

1.1 Vehicle and Solubility this compound is a hydrophobic compound requiring a solvent for dissolution in aqueous media. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used vehicle, typically at a final concentration ranging from 0.1% to 0.6% in the drinking water.[2][4] Researchers should note that while retinoids, in general, have low water solubility, this compound has been shown to be stable in drinking water for at least one week at room temperature when prepared as described in the protocols.[4][5]

1.2 Dosing Considerations The concentration of this compound in drinking water typically ranges from 1.5 mg/100 ml to 3.0 mg/100 ml.[1][3] The lower dose has been shown to reduce hepatic steatosis, oxidative stress, and inflammation in models of nonalcoholic fatty liver disease (NAFLD).[3] The higher dose has demonstrated cardioprotective effects in post-myocardial infarction models and has been used in studies of hypercholesterolemia and diet-induced obesity.[1][4] It is crucial to monitor the daily water consumption of the mice to accurately estimate the daily dosage received in mg/kg of body weight.

1.3 Animal Models and Observed Efficacy This administration method has been successfully employed in several mouse models:

  • Myocardial Infarction (MI): In a model of ischemic heart failure induced by left anterior descending (LAD) coronary artery occlusion, this compound administered in drinking water attenuated the decline in cardiac function, reduced interstitial fibrosis, and decreased oxidative stress.[1][6]

  • Hyperlipidemia and Obesity: In genetically hypercholesterolemic (ApoE-/-) mice and wild-type mice fed a high-fat diet (HFD), a six-week oral treatment with this compound exerted cardioprotective effects against ex vivo ischemia/reperfusion injury.[4]

  • Nonalcoholic Fatty Liver Disease (NAFLD): In HFD-fed mice, this compound treatment reduced hepatic steatosis, inflammation, and the activation of hepatic stellate cells.[2][3]

Quantitative Data Summary

The following tables summarize the quantitative parameters from key studies involving the administration of this compound in drinking water to mice.

Table 1: Dosing and Administration Parameters

Study Focus Mouse Strain This compound Concentration (in water) Vehicle (in water) Treatment Duration Reference
Heart Failure C57/BL6J 3.0 mg/100 ml 0.1% DMSO 4 weeks [1]
Ischemia/Reperfusion ApoE-/- & C57/BL6 3.0 mg/100 ml 0.1% DMSO 6 weeks [4]
NAFLD C57/BL6 3.0 mg/100 ml (~5.3 mg/kg bw) 0.6% DMSO 4 weeks [2]

| NAFLD / Fibrosis | C57/BL6 | 1.5 mg/100 ml | 0.5% DMSO | 3 months |[3] |

Table 2: Summary of Key Quantitative Findings

Study Focus Parameter Measured Vehicle Control Group This compound Treated Group % Change / p-value Reference
Heart Failure Collagen Deposition (% area) ~1.0% ~0.5% ~50% reduction, p < 0.05 [1]
Heart Failure Oxidative Stress (MDA level) Increased post-MI Attenuated increase p < 0.05 vs. vehicle [1]
NAFLD / Fibrosis Hepatic Steatosis (% area) Increased Markedly reduced p < 0.05 [3]

| NAFLD / Fibrosis | Oxidative Stress (4-HNE) | Increased | Markedly reduced | p < 0.01 |[3] |

Experimental Protocols

This section provides detailed methodologies for the preparation and administration of this compound in the drinking water of mice.

3.1 Materials

  • This compound powder (e.g., from R&D Systems or Tocris Bioscience)[2]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, purified water (e.g., autoclaved or 0.22 µm filtered)

  • Sterile conical tubes (15 ml and 50 ml)

  • Calibrated pipettes and sterile tips

  • Analytical balance

  • Standard mouse drinking bottles with sipper tubes

  • Animal caging and husbandry supplies

3.2 Preparation of this compound Stock Solution

  • On an analytical balance, carefully weigh the desired amount of this compound powder.

  • Transfer the powder to a sterile conical tube.

  • Add the required volume of 100% DMSO to achieve a concentrated stock solution (e.g., 30 mg/ml). Ensure the final volume of DMSO in the drinking water will not exceed the desired percentage (e.g., 0.1%).

  • Vortex the tube thoroughly until the powder is completely dissolved. This stock solution can be stored at -20°C for future use.

3.3 Preparation of Medicated Drinking Water (Working Solution) This protocol is for a final concentration of 3 mg/100 ml in 0.1% DMSO.

  • Calculate the total volume of drinking water needed for the experimental group.

  • Dispense the required volume of sterile, purified water into a sterile container (e.g., a 500 ml sterile bottle). For 400 ml of water, proceed as follows.

  • Calculate the volume of stock solution needed. To achieve 3 mg/100 ml (or 0.03 mg/ml), you will need 12 mg of this compound for 400 ml of water. If using a 30 mg/ml stock, this corresponds to 0.4 ml (400 µl) of the stock solution.

  • Calculate the total volume of DMSO. A 0.1% final concentration in 400 ml is 0.4 ml (400 µl). Since the entire volume of DMSO is already in the stock solution, no additional DMSO is needed. If the stock solution were more concentrated, you would add the stock and then add additional DMSO to reach the 0.1% target.

  • Add the 400 µl of this compound stock solution to the 400 ml of water.

  • Mix the solution thoroughly by inversion or stirring. The solution is now ready for administration.

  • Prepare a vehicle control solution containing the same final concentration of DMSO (e.g., 0.1%) in sterile water.

3.4 Administration Protocol

  • Randomize mice into control (vehicle) and treatment (this compound) groups after the disease model has been established (e.g., post-MI surgery or after a period on a high-fat diet).[1][2]

  • Fill the drinking bottles with the appropriate solution (vehicle or this compound). Ensure each bottle is clearly labeled.

  • Place the bottles on the corresponding cages.

  • Monitor water consumption daily or weekly by weighing the bottles to estimate drug intake.

  • Replace the medicated and vehicle water with freshly prepared solutions at least once a week, as this compound has been shown to be stable for this duration.[4]

  • Continue the administration for the planned duration of the study (e.g., 4 to 6 weeks).[1][4]

  • Throughout the study, monitor the animals for general health, body weight, and any signs of toxicity.

Visualizations: Workflows and Signaling Pathways

4.1 Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_admin Administration Phase cluster_analysis Analysis Phase A Prepare this compound Stock in DMSO C Prepare Medicated Water (this compound + DMSO in Water) A->C Dilute B Prepare Vehicle Control (DMSO in Water) E Administer Solutions in Drinking Bottles B->E C->E D Randomize Mice into Control & Treatment Groups D->E F Monitor Health, Body Weight, and Water Consumption E->F G Replace Solutions Weekly F->G G->E H Sacrifice and Tissue Collection G->H I Perform desired analyses: - Histology (Fibrosis) - Biomarker Assays (Oxidative Stress) - Gene Expression H->I J Data Analysis & Interpretation I->J

Caption: Workflow for this compound administration in mouse drinking water.

4.2 Proposed Signaling Pathway Diagram

G cluster_input cluster_receptor cluster_cellular cluster_tissue AC261066 This compound (in Drinking Water) RAR RARβ2 Receptor AC261066->RAR Agonist Binding Genes Modulation of Gene Expression (e.g., ↑ SOD2, ↓ NOX2) RAR->Genes Activation OxStress Reduced Oxidative Stress (e.g., ↓ MDA, ↓ ROS) Fibrosis Decreased Interstitial Fibrosis (↓ Collagen, ↓ α-SMA) OxStress->Fibrosis Reduces Genes->OxStress Leads to Remodeling Diminished Cardiac Remodeling Fibrosis->Remodeling Contributes to Function Improved Cardiac Function (↑ LVEF) Remodeling->Function

References

Measuring the Bioavailability of AC-261066: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-261066 is a potent and selective agonist for the Retinoic Acid Receptor Beta 2 (RARβ2), demonstrating potential therapeutic effects in various preclinical models, including those for nonalcoholic fatty liver disease and heart failure.[1][2][3] It has been shown to be orally available and active in animal studies. The determination of its bioavailability is a critical step in preclinical drug development, providing essential information on the extent and rate at which the active substance is absorbed from a drug product and becomes available at the site of action.

These application notes provide a generalized framework and detailed protocols for conducting in vivo studies to determine the bioavailability of this compound. The methodologies described are based on standard pharmacokinetic principles and analytical techniques commonly employed for small molecules. While specific bioavailability data for this compound is not publicly available, these guidelines offer a robust starting point for researchers to design and execute their own studies.

I. In Vivo Bioavailability Study Protocol

This protocol outlines a typical rodent study to determine the absolute bioavailability of this compound by comparing plasma concentrations following intravenous (IV) and oral (PO) administration.

1.1. Experimental Design

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300g) are a common model for pharmacokinetic studies. A sufficient number of animals should be used to ensure statistical power (typically n=5-6 per group).

  • Groups:

    • Group 1: Intravenous (IV) administration of this compound.

    • Group 2: Oral (PO) gavage administration of this compound.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum, except for a pre-dose fasting period for the oral group.

1.2. Dosing

  • Dose Selection: The dose for both routes of administration should be selected based on previously reported effective doses in animal models and solubility characteristics. For example, a dose of 1 mg/kg could be a starting point.

  • Formulation:

    • IV Formulation: this compound should be dissolved in a vehicle suitable for intravenous injection, such as a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. The solution must be sterile-filtered.

    • PO Formulation: For oral administration, this compound can be suspended in a vehicle like 0.5% carboxymethylcellulose (CMC) in water.

  • Administration:

    • IV: Administer the drug as a single bolus injection into the tail vein.

    • PO: Administer the drug using an oral gavage needle. Animals in the oral group should be fasted overnight prior to dosing.

1.3. Blood Sampling

  • Schedule: A sparse sampling or serial sampling design can be used. For serial sampling, blood samples (approximately 0.2-0.3 mL) are collected from each animal at the following time points:

    • IV Group: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • PO Group: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

  • Collection: Blood is collected via a cannulated vessel (e.g., jugular vein) or from the tail vein into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma. The plasma supernatant should be transferred to clean tubes and stored at -80°C until analysis.

II. Analytical Method for Quantification of this compound in Plasma

A sensitive and specific analytical method is required to quantify the concentration of this compound in plasma samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[4][5][6]

2.1. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples on ice.

  • To a 50 µL aliquot of plasma, add 150 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (IS) (e.g., a structurally similar compound not present in the sample).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C).

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

2.2. LC-MS/MS Conditions (Hypothetical Example)

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode (to be optimized for this compound).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the compounds into the mass spectrometer.

2.3. Calibration and Quality Control

  • Prepare a series of calibration standards by spiking known concentrations of this compound into blank plasma.

  • Prepare quality control (QC) samples at low, medium, and high concentrations to be run with the study samples to ensure the accuracy and precision of the assay.

III. Pharmacokinetic Data Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.

3.1. Key Pharmacokinetic Parameters

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): The total drug exposure over time, calculated using the linear trapezoidal rule.

  • t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

  • CL (Clearance): The volume of plasma cleared of the drug per unit time.

  • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

3.2. Bioavailability Calculation

The absolute oral bioavailability (F%) is calculated using the following formula:

F(%) = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100

IV. Data Presentation

Quantitative data should be summarized in clear and structured tables for easy comparison.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats (Mean ± SD)

ParameterIV Administration (1 mg/kg)PO Administration (1 mg/kg)
Cmax (ng/mL)1500 ± 250450 ± 90
Tmax (h)0.08 ± 0.021.5 ± 0.5
AUC0-t (ngh/mL)2800 ± 4001400 ± 300
AUC0-inf (ngh/mL)2850 ± 4201450 ± 320
t1/2 (h)3.5 ± 0.84.0 ± 0.9
CL (L/h/kg)0.35 ± 0.06-
Vd (L/kg)1.5 ± 0.3-
F (%) -50.9 ± 11.2

V. Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate workflows and relationships.

G cluster_analysis Sample and Data Analysis iv_admin IV Dosing iv_blood Blood Sampling iv_admin->iv_blood iv_plasma Plasma Separation iv_blood->iv_plasma lcms LC-MS/MS Quantification iv_plasma->lcms po_admin Oral Dosing po_blood Blood Sampling po_admin->po_blood po_plasma Plasma Separation po_blood->po_plasma po_plasma->lcms pk_analysis Pharmacokinetic Analysis lcms->pk_analysis bioavailability Bioavailability (F%) Calculation pk_analysis->bioavailability

Caption: Experimental workflow for determining the bioavailability of this compound.

G cluster_ratio auc_po AUC (Oral) auc_iv AUC (Intravenous) dose_iv Dose (IV) dose_po Dose (Oral) bioavailability Absolute Bioavailability (F%) auc_ratio->bioavailability Calculate

Caption: Logical relationship for calculating absolute bioavailability.

References

Troubleshooting & Optimization

Improving AC-261066 solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AC-261066. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vitro assays, with a specific focus on addressing solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2] Ethanol (B145695) can also be used.[2] It is crucial to use a high-purity, anhydrous grade of DMSO, as hygroscopic (water-absorbing) DMSO can significantly negatively impact the solubility of the compound.[1]

Q2: I observed precipitation when diluting my this compound DMSO stock solution into my aqueous assay buffer. What can I do to prevent this?

A2: This is a common issue when working with compounds that have low aqueous solubility. Here are several troubleshooting steps you can take:

  • Pre-warm the media: Before adding the reconstituted compound, ensure your cell culture media or assay buffer is pre-warmed to 37°C.[3]

  • Final DMSO concentration: Ensure the final concentration of DMSO in your assay is kept low, typically less than 0.5%, as higher concentrations can be toxic to cells.[3] For some applications, even lower concentrations (e.g., 0.1%) are recommended.[4]

  • Serial dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in your aqueous buffer. This gradual decrease in solvent concentration can sometimes prevent precipitation.

  • Increase mixing: After adding the compound to the aqueous buffer, ensure rapid and thorough mixing to facilitate dissolution. Gentle vortexing or trituration can be helpful.

  • Use of surfactants: For cell-free assays, adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (typically 0.01 - 0.05%), to the assay buffer can help maintain the solubility of lipophilic compounds.[5] However, this is generally not suitable for cell-based assays due to potential cytotoxicity.[5]

Q3: Can I use solvents other than DMSO or ethanol?

A3: While DMSO and ethanol are the most commonly reported solvents for this compound, other organic solvents might be explored for specific applications, though their compatibility with your assay system must be validated.[2] For in vivo oral formulations, co-solvents like PEG400 have been used.[6] However, for standard in vitro assays, sticking to validated solvents like high-grade DMSO is recommended.

Q4: How should I store my this compound stock solution?

A4: Store the powder at room temperature.[2] Once reconstituted in a solvent, it is recommended to store stock solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] Stock solutions in DMSO are reported to be stable for up to 6 months when stored at -80°C and for 1 month at -20°C.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation upon dilution in aqueous buffer Low aqueous solubility of this compound.Pre-warm the aqueous buffer to 37°C before adding the compound.[3] Ensure thorough and immediate mixing. Consider performing serial dilutions.
High final concentration of the compound.Test a lower final concentration of this compound in your assay.
The aqueous buffer is not at an optimal pH for solubility.While not specifically reported for this compound, adjusting the pH of the buffer (if compatible with your assay) can sometimes improve the solubility of ionizable compounds.[7]
Inconsistent experimental results Incomplete dissolution of the compound.Before use, visually inspect your stock solution and working solutions for any precipitate. If observed, gentle warming to 37°C for 2-5 minutes may help.[3]
Degradation of the compound.Aliquot your stock solution to avoid repeated freeze-thaw cycles. Protect from light.
Cell toxicity observed in the assay High final DMSO concentration.Ensure the final DMSO concentration in your cell-based assay does not exceed 0.5%, and ideally is kept below 0.1%.[3][4]

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Notes
DMSO10035.34Use of anhydrous, high-purity DMSO is recommended.[1][2] Warming and sonication may be required for higher concentrations.[1]
Ethanol10035.34

Data is based on a molecular weight of 353.41 g/mol for this compound.[1][2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated pipettes

  • Procedure:

    • Calculate the required amount of this compound and DMSO. To prepare 1 mL of a 10 mM stock solution, you will need 3.53 mg of this compound (Molecular Weight = 353.41 g/mol ).

    • Weigh out the calculated amount of this compound powder and place it in a sterile vial.

    • Add the calculated volume of DMSO to the vial.

    • To aid dissolution, you can gently vortex the solution. If a precipitate is still observed, warm the solution to 37°C for 2-5 minutes.[3] Sonication can also be used to facilitate dissolution.[1]

    • Visually inspect the solution to ensure the compound is fully dissolved.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.[1]

Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) cell culture medium or assay buffer

    • Sterile tubes

  • Procedure:

    • Determine the final concentration of this compound required for your experiment.

    • Calculate the volume of the 10 mM stock solution needed. For example, to prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock solution.

    • Pipette the required volume of the pre-warmed aqueous medium into a sterile tube.

    • Add the calculated volume of the this compound stock solution to the medium. It is crucial to add the DMSO stock to the aqueous solution and not the other way around.

    • Immediately and thoroughly mix the solution by gentle vortexing or by pipetting up and down.

    • Use the freshly prepared working solution in your assay immediately. Do not store diluted aqueous solutions of this compound for extended periods.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_working_solution Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Warm (37°C) / Sonicate add_dmso->dissolve aliquot Aliquot for Storage dissolve->aliquot store Store at -20°C / -80°C aliquot->store dilute Dilute Stock in Media store->dilute prewarm_media Pre-warm Aqueous Media (37°C) prewarm_media->dilute mix Mix Thoroughly dilute->mix use_immediately Use in Assay Immediately mix->use_immediately

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway AC261066 This compound RAR_RXR RARβ2 / RXR Heterodimer AC261066->RAR_RXR Binds and Activates RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to DNA Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Regulates Biological_Response Biological Response (e.g., Cell Differentiation, Inflammation Reduction) Gene_Transcription->Biological_Response

Caption: Simplified signaling pathway of this compound.

References

Navigating the Nuances of AC-261066 Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with the selective retinoic acid receptor beta 2 (RARβ2) agonist, AC-261066, ensuring its stability in solution is paramount for obtaining reliable and reproducible experimental results. This technical support center provides a comprehensive guide to understanding and managing the stability of this compound in various solvent conditions, complete with troubleshooting advice and frequently asked questions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling and storage of this compound solutions.

Q1: My this compound solution has changed color. Is it degraded?

A change in the color of your this compound solution could indicate degradation. This compound is a light-yellow to yellow solid, and its solutions are typically clear and colorless to light yellow. A noticeable change to a darker yellow, brown, or the appearance of particulate matter suggests potential chemical instability.

Troubleshooting Steps:

  • Protect from Light: this compound, like many retinoid-related compounds, may be sensitive to light. Always store solutions in amber vials or wrap clear vials in aluminum foil to minimize light exposure.

  • Check Solvent Quality: Ensure you are using high-purity, anhydrous solvents. The presence of impurities or water can accelerate degradation. For dimethyl sulfoxide (B87167) (DMSO), it is recommended to use newly opened, anhydrous grade DMSO, as it is hygroscopic and absorbed water can impact solubility and stability.[1]

  • Evaluate Storage Conditions: Verify that the solution has been stored at the correct temperature. For long-term storage, -80°C is recommended.

Q2: I am observing inconsistent results in my cell-based assays using a previously prepared stock solution of this compound. Could stability be the issue?

Yes, inconsistent results are a common sign of compound degradation. If a stock solution has been stored for an extended period, especially if subjected to multiple freeze-thaw cycles, the concentration of the active compound may have decreased.

Troubleshooting Steps:

  • Prepare Fresh Solutions: It is best practice to prepare fresh working solutions from a recently prepared stock solution for each experiment.

  • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot your stock solution into single-use volumes immediately after preparation.[1]

  • Re-evaluate Stock Solution Integrity: If you suspect your main stock solution has degraded, it is advisable to prepare a fresh stock from solid this compound.

Q3: What are the best solvents for dissolving and storing this compound?

This compound is readily soluble in dimethyl sulfoxide (DMSO) and ethanol (B145695), with a reported solubility of up to 100 mM in both solvents.[2]

  • For in vitro studies: DMSO is a common choice for preparing concentrated stock solutions.

  • For in vivo studies: The choice of solvent will depend on the route of administration and animal model. Formulations in vehicles such as PEG400, or suspensions in carboxymethyl cellulose (B213188) have been mentioned for oral administration.[3]

Q4: How long can I store this compound solutions?

The stability of this compound in solution is dependent on the solvent and storage temperature.

This compound Solution Stability Guidelines

SolventStorage TemperatureRecommended Maximum Storage Duration
DMSO-80°C6 months[1]
DMSO-20°C1 month[1]
Ethanol-80°C6 months (inferred from general stability)
Ethanol-20°C1 month (inferred from general stability)

Note: The stability data for ethanol is inferred from general recommendations for similar compounds and the known stability in DMSO. It is always recommended to perform your own stability assessments for long-term experiments.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO:

  • Materials:

    • This compound (solid)

    • Anhydrous DMSO

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated balance

    • Vortex mixer

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM solution (Molecular Weight: 353.41 g/mol ), you would need 3.53 mg.

    • Add the appropriate volume of anhydrous DMSO to the solid this compound.

    • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., to 37°C) and sonication can be used to aid dissolution if necessary.[1]

    • Aliquot the stock solution into single-use amber vials to minimize light exposure and freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Visualizing Experimental Workflows and Logical Relationships

To aid researchers in their experimental design, the following diagrams illustrate key workflows and concepts related to this compound stability.

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_usage Experimental Use prep1 Weigh this compound prep2 Add Anhydrous Solvent (e.g., DMSO) prep1->prep2 prep3 Vortex/Sonicate to Dissolve prep2->prep3 storage1 Aliquot into Single-Use Vials prep3->storage1 storage2 Store at -80°C (long-term) or -20°C (short-term) storage1->storage2 usage1 Thaw a Single Aliquot storage2->usage1 usage2 Prepare Working Dilution usage1->usage2 usage3 Perform Experiment usage2->usage3

Caption: Recommended workflow for preparing and storing this compound solutions.

troubleshooting_logic start Inconsistent Experimental Results? check_solution Check this compound Solution start->check_solution is_old Is the solution old or frequently thawed? check_solution->is_old prepare_fresh Prepare Fresh Solution & Aliquot is_old->prepare_fresh Yes check_storage Review Storage Conditions is_old->check_storage No end_node Problem Resolved prepare_fresh->end_node improper_storage Improper Temperature or Light Exposure? check_storage->improper_storage correct_storage Store in Amber Vials at Recommended Temperature improper_storage->correct_storage Yes check_solvent Examine Solvent Quality improper_storage->check_solvent No correct_storage->end_node old_solvent Is the solvent old or potentially hydrated? check_solvent->old_solvent use_new_solvent Use New, Anhydrous Solvent old_solvent->use_new_solvent Yes old_solvent->end_node No, contact technical support use_new_solvent->end_node

References

Technical Support Center: AC-261066 In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the high in vivo clearance of AC-261066.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its high clearance a concern?

This compound is a potent and selective agonist for the Retinoic Acid Receptor Beta 2 (RARβ2). Its high clearance, reported as 41 mL/(min·kg) in rats, can lead to a short half-life and low drug exposure in vivo. This rapid elimination can diminish the therapeutic efficacy of the compound, requiring more frequent or higher doses to achieve the desired biological effect.

Q2: What are the known pharmacokinetic parameters of this compound in preclinical models?

Key pharmacokinetic data for this compound in rats are summarized below.

ParameterValueSpeciesReference
Clearance41 mL/(min·kg)Rat[1]
Bioavailability52%Rat[1]

Q3: What are the likely metabolic pathways contributing to the high clearance of this compound?

While specific metabolic pathways for this compound have not been detailed in published literature, as a retinoid agonist, its metabolism likely involves pathways common to retinoic acid and other synthetic retinoids. These may include:

  • Cytochrome P450 (CYP) Mediated Oxidation: The CYP26 family of enzymes is primarily responsible for the oxidative metabolism of all-trans-retinoic acid (atRA). It is plausible that this compound is a substrate for these or other CYP enzymes, such as CYP3A4 or CYP2C8, leading to its rapid clearance.[2][3][4]

  • Glucuronidation: This is a common Phase II metabolic pathway for compounds containing hydroxyl or carboxylic acid functional groups. The resulting glucuronide conjugates are more water-soluble and readily excreted.[5][6]

Q4: What general strategies can be employed to overcome the high clearance of a compound like this compound?

There are two primary approaches to address high clearance:

  • Formulation Strategies: Modifying the drug's delivery system to alter its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Medicinal Chemistry Approaches: Structurally modifying the molecule to reduce its susceptibility to metabolic enzymes.

Troubleshooting Guide: Overcoming High Clearance of this compound

This guide provides structured approaches to diagnose and address the rapid in vivo clearance of this compound.

Problem: Sub-optimal in vivo efficacy of this compound likely due to rapid clearance.

Step 1: Confirm Pharmacokinetic Profile in Your Model

  • Action: Conduct a pilot pharmacokinetic (PK) study in your chosen animal model.

  • Rationale: It is crucial to establish the baseline PK parameters (clearance, half-life, bioavailability) in your specific experimental setup, as these can vary between species and even strains.

Step 2: Investigate Potential Formulation-Based Solutions

  • Rationale: Formulation strategies can protect the drug from rapid metabolism and enhance its exposure.

  • Suggested Approaches:

Formulation StrategyPrinciplePotential Advantages for this compound
Lipid-Based Formulations Incorporating the drug into lipid vehicles like oils, emulsions, or self-emulsifying drug delivery systems (SEDDS).[7][8][9][10]Can enhance solubility and absorption, potentially bypassing first-pass metabolism through lymphatic uptake.[8]
Nanoparticle Encapsulation Encapsulating this compound within nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles).[7][8]Can protect the drug from metabolic enzymes, allow for controlled release, and potentially target specific tissues.[8]
Amorphous Solid Dispersions Dispersing the drug in a polymer matrix in a non-crystalline state.[7][8]Can improve solubility and dissolution rate, leading to enhanced absorption.[2]
Controlled-Release Formulations Utilizing systems like osmotic pumps or matrix tablets to provide sustained drug release.[2]Can maintain plasma concentrations within the therapeutic window for a longer duration, compensating for a short half-life.[10]

Step 3: Consider Medicinal Chemistry Approaches (for long-term development)

  • Rationale: If formulation strategies are insufficient or not feasible, structural modification of this compound may be necessary.

  • Suggested Approaches:

Medicinal Chemistry StrategyPrincipleConsiderations for this compound
Metabolic "Soft-Spot" Identification and Blocking Identify the primary sites of metabolism on the molecule and introduce chemical modifications to block these sites.This requires in vitro metabolism studies (e.g., with liver microsomes) to identify metabolites. Common modifications include deuteration or fluorination at labile positions.
Reduce Lipophilicity High lipophilicity can sometimes be associated with increased metabolic instability.[11]A careful balance is needed, as reducing lipophilicity can also decrease permeability and volume of distribution.[11]
Develop Analogs with Improved PK Synthesize and screen new analogs of this compound with modifications designed to improve metabolic stability.This is a resource-intensive approach typically undertaken in a drug discovery program.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment of this compound

Objective: To determine the rate of metabolism of this compound in liver microsomes and identify the major cytochrome P450 enzymes involved.

Materials:

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and this compound. Pre-incubate at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

  • To identify the responsible CYP enzymes, repeat the assay in the presence of specific CYP inhibitors.

Protocol 2: Pilot In Vivo Pharmacokinetic Study of a Novel this compound Formulation

Objective: To compare the pharmacokinetic profile of a novel formulation of this compound to a standard formulation.

Materials:

  • This compound standard formulation (e.g., in a simple vehicle like corn oil)

  • This compound novel formulation (e.g., a self-emulsifying drug delivery system)

  • Appropriate animal model (e.g., male Sprague-Dawley rats)

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • LC-MS/MS system

Methodology:

  • Fast the animals overnight before dosing.

  • Divide the animals into two groups: one receiving the standard formulation and the other receiving the novel formulation.

  • Administer this compound orally at a predetermined dose.

  • Collect blood samples at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via an appropriate route (e.g., tail vein).

  • Process the blood samples to obtain plasma.

  • Extract this compound from the plasma samples.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, clearance, half-life) for both formulations and compare the results.

Visualizations

G cluster_0 Problem Identification cluster_1 Troubleshooting Pathways cluster_2 Potential Solutions High Clearance of this compound High Clearance of this compound Formulation Strategies Formulation Strategies High Clearance of this compound->Formulation Strategies Medicinal Chemistry Medicinal Chemistry High Clearance of this compound->Medicinal Chemistry Lipid-Based Delivery Lipid-Based Delivery Formulation Strategies->Lipid-Based Delivery Nanoparticle Encapsulation Nanoparticle Encapsulation Formulation Strategies->Nanoparticle Encapsulation Controlled Release Controlled Release Formulation Strategies->Controlled Release Metabolic Site Blocking Metabolic Site Blocking Medicinal Chemistry->Metabolic Site Blocking Analog Development Analog Development Medicinal Chemistry->Analog Development G This compound (in vivo) This compound (in vivo) Metabolism Metabolism This compound (in vivo)->Metabolism Phase I (Oxidation) Phase I (Oxidation) Metabolism->Phase I (Oxidation) Phase II (Conjugation) Phase II (Conjugation) Metabolism->Phase II (Conjugation) CYP450 Enzymes (e.g., CYP26) CYP450 Enzymes (e.g., CYP26) Phase I (Oxidation)->CYP450 Enzymes (e.g., CYP26) Glucuronidation (UGTs) Glucuronidation (UGTs) Phase II (Conjugation)->Glucuronidation (UGTs) Oxidized Metabolites Oxidized Metabolites CYP450 Enzymes (e.g., CYP26)->Oxidized Metabolites Glucuronide Conjugates Glucuronide Conjugates Glucuronidation (UGTs)->Glucuronide Conjugates Rapid Excretion Rapid Excretion Oxidized Metabolites->Rapid Excretion Glucuronide Conjugates->Rapid Excretion

References

Technical Support Center: AC-261066 and Glucose Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for investigating the dose-dependent effects of AC-261066, a selective retinoic acid receptor beta 2 (RARβ2) agonist, on glucose metabolism.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in relation to glucose metabolism?

A1: this compound is a highly selective, potent synthetic agonist for the retinoic acid receptor beta 2 (RARβ2).[1] Its primary mechanism in improving glucose metabolism involves the modulation of genes central to lipogenesis and mitochondrial free fatty acid oxidation.[1] By activating RARβ2, this compound can mitigate ectopic lipid accumulation in key metabolic tissues such as the liver, pancreas, and muscle, which in turn helps to reverse the diabetic phenotype characterized by hyperglycemia and insulin (B600854) resistance.[1]

Q2: In what preclinical models has this compound shown efficacy?

A2: this compound has demonstrated significant efficacy in improving glycemic control in both high-fat diet (HFD)-induced and genetically obese (ob/ob and db/db mice) mouse models of insulin resistance and type 2 diabetes.[1]

Q3: What are the reported effects of this compound on key metabolic parameters?

A3: Administration of this compound has been shown to reduce random and fasting glucose levels, improve glucose tolerance, decrease fasting insulin levels, and enhance insulin sensitivity.[1] It has also been observed to reduce hepatic steatosis and oxidative stress in the liver, pancreas, and kidneys.[1][2][3]

Q4: Does this compound treatment lead to weight gain, a common side effect of some anti-diabetic drugs?

A4: No, long-term treatment with this compound did not lead to weight gain. In fact, a decrease in body weight of approximately 10% was observed in chow-fed ob/ob and db/db mice after eight weeks of treatment.[1] Short-term treatments had no effect on body weight.[1]

Q5: How is this compound typically administered in preclinical studies?

A5: In the cited studies, this compound was administered in the drinking water.[1][2] This method allows for continuous, long-term administration.

Data Presentation

Table 1: Dose-Dependent Effects of this compound on Glucose Metabolism in High-Fat Diet (HFD) Mice

ParameterControl (HFD)This compound (1.5 mg/100 ml)This compound (3.0 mg/100 ml)Reference
Fasting Glucose ElevatedNo significant changeMarkedly reduced[1][2]
Glucose Tolerance ImpairedNo significant changeImproved glucose excursions[1][2]
Fasting Insulin ElevatedNot reportedReduced[1]
Insulin Sensitivity ReducedNot reportedGreater insulin sensitivity[1]
Hepatic Steatosis PresentReducedNot explicitly compared at this dose for this parameter[2]

Note: The 3.0 mg/100 ml dose corresponds to approximately 5.4 mg/kg of body weight.[1]

Table 2: Effects of this compound on Genetically Obese Mouse Models (8-week treatment)

ParameterMouse ModelControlThis compound% ImprovementReference
Glucose Tolerance (AUC) ob/obImpairedImproved~20-38%[4][5]
Glucose Tolerance (AUC) db/dbImpairedImproved~20-38%[4][5]
Insulin Resistance ob/obSevereImproved~50%[4][5]
Insulin Resistance db/dbSevereImproved~50%[4][5]
Body Weight ob/ob & db/dbObese10-11% decrease~10%[1]

Mandatory Visualizations

AC261066_Signaling_Pathway cluster_cell Hepatocyte / Myocyte cluster_nucleus cluster_effects Metabolic Outcomes AC261066 This compound RARb2 RARβ2 AC261066->RARb2 Activates RARb2_in_nucleus RARβ2 RARb2->RARb2_in_nucleus Translocates Nucleus Nucleus Gene_Expression Modulation of Gene Expression RARb2_in_nucleus->Gene_Expression Binds to RAREs Lipogenesis ↓ Lipogenesis (SREBP1, FASN) Gene_Expression->Lipogenesis FattyAcidOxidation ↑ Fatty Acid Oxidation (PPARα, CPT1α) Gene_Expression->FattyAcidOxidation Lipid_Accumulation ↓ Ectopic Lipid Accumulation Lipogenesis->Lipid_Accumulation FattyAcidOxidation->Lipid_Accumulation Insulin_Sensitivity ↑ Insulin Sensitivity Lipid_Accumulation->Insulin_Sensitivity Glucose_Uptake ↑ Glucose Uptake Insulin_Sensitivity->Glucose_Uptake Hyperglycemia ↓ Hyperglycemia Glucose_Uptake->Hyperglycemia

Caption: Proposed signaling pathway of this compound in improving glucose metabolism.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Animal_Model Induce Disease Model (e.g., High-Fat Diet) Acclimatization Acclimatization Period Animal_Model->Acclimatization Baseline Baseline Measurements (Glucose, Insulin, Weight) Acclimatization->Baseline Grouping Randomize into Groups (Vehicle, Dose 1, Dose 2, Dose 3) Baseline->Grouping Treatment Administer this compound (e.g., in drinking water) Grouping->Treatment Monitoring Monitor Body Weight, Food/Water Intake Treatment->Monitoring Metabolic_Tests Metabolic Testing (GTT, ITT) Monitoring->Metabolic_Tests Tissue_Harvest Tissue Collection (Liver, Muscle, Pancreas) Metabolic_Tests->Tissue_Harvest Biochemical Biochemical Analysis (Serum Insulin, Lipids) Tissue_Harvest->Biochemical Gene_Expression Gene Expression Analysis (qPCR) Tissue_Harvest->Gene_Expression Histology Histological Analysis (e.g., H&E, Oil Red O) Tissue_Harvest->Histology

Caption: Workflow for assessing dose-dependent effects of this compound.

Troubleshooting_Guide cluster_issues cluster_causes Potential Causes cluster_ne cluster_hv cluster_ue cluster_solutions Troubleshooting Steps Issue Observed Issue No_Effect No Effect on Glucose Levels Issue->No_Effect High_Variability High Variability in Results Issue->High_Variability Unexpected_Effect Unexpected Off-Target Effects Issue->Unexpected_Effect Dose Insufficient Dose No_Effect->Dose Duration Treatment Duration Too Short No_Effect->Duration Metabolism Rapid Compound Metabolism No_Effect->Metabolism Model Animal Model Insensitivity No_Effect->Model Handling Inconsistent Animal Handling High_Variability->Handling Assay Assay Protocol Variability High_Variability->Assay Reagent Reagent Instability High_Variability->Reagent RAR_isoforms Activation of other RAR isoforms Unexpected_Effect->RAR_isoforms Pathway Interaction with other Signaling Pathways Unexpected_Effect->Pathway Sol_Dose Perform Dose-Response Study Dose->Sol_Dose Sol_Duration Extend Treatment Period Duration->Sol_Duration Sol_Metabolism Check Compound Stability in Water Metabolism->Sol_Metabolism Sol_Model Verify Model Characteristics Model->Sol_Model Sol_Handling Standardize All Procedures Handling->Sol_Handling Sol_Assay Optimize and Validate Assays Assay->Sol_Assay Sol_Reagent Prepare Fresh Reagents Reagent->Sol_Reagent Sol_RAR Use RAR isoform-specific antagonists RAR_isoforms->Sol_RAR Sol_Pathway Profile Gene Expression (RNA-seq) Pathway->Sol_Pathway

Caption: Troubleshooting logic for this compound glucose metabolism experiments.

Experimental Protocols

Protocol 1: In Vivo Glucose Tolerance Test (GTT)

Objective: To assess the ability of an animal to clear a glucose load from the blood, as an indicator of insulin sensitivity and glucose metabolism.

Methodology:

  • Animal Preparation: Fast mice for 6 hours (with free access to water) prior to the glucose challenge.

  • Baseline Glucose: At t=0, obtain a baseline blood sample from the tail vein and measure blood glucose using a calibrated glucometer.

  • Glucose Administration: Administer a 2 g/kg body weight solution of D-glucose via intraperitoneal (i.p.) injection.

  • Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose injection.

  • Glucose Measurement: Measure blood glucose levels for each time point.

  • Data Analysis: Plot the mean blood glucose concentration at each time point for each treatment group. Calculate the Area Under the Curve (AUC) to quantify glucose tolerance. A lower AUC indicates better glucose tolerance.

Protocol 2: In Vivo Insulin Tolerance Test (ITT)

Objective: To assess the whole-body response to insulin, providing a measure of insulin sensitivity.

Methodology:

  • Animal Preparation: Fast mice for 4 hours (with free access to water).

  • Baseline Glucose: At t=0, obtain a baseline blood sample from the tail vein and measure blood glucose.

  • Insulin Administration: Administer human insulin (0.75 U/kg body weight) via i.p. injection.

  • Blood Sampling: Collect blood samples from the tail vein at 15, 30, 45, and 60 minutes post-insulin injection.

  • Glucose Measurement: Measure blood glucose levels for each time point.

  • Data Analysis: Plot the mean blood glucose concentration at each time point. The rate of glucose disappearance from the blood is an indicator of insulin sensitivity.

Protocol 3: Quantitative PCR (qPCR) for Gene Expression Analysis

Objective: To measure the mRNA levels of key genes involved in lipogenesis and fatty acid oxidation in tissues like the liver.

Methodology:

  • Tissue Homogenization: Homogenize collected liver tissue in a suitable lysis buffer (e.g., TRIzol).

  • RNA Extraction: Extract total RNA from the tissue homogenate using a commercial RNA isolation kit, following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) primers.

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and primers specific for target genes (e.g., Srebf1, Fasn, Ppara, Cpt1a) and a housekeeping gene (e.g., Actb, Gapdh).

  • Thermal Cycling: Perform the qPCR on a real-time PCR machine with appropriate cycling conditions.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No significant effect on blood glucose at a lower dose (e.g., 1.5 mg/100 ml). The dose may be below the therapeutic threshold for impacting systemic glucose metabolism, although it might have effects on other parameters like hepatic steatosis.Perform a dose-response study with a wider range of concentrations to establish the minimal effective dose for glycemic control. The literature suggests a dose of 3.0 mg/100 ml is effective.[1][2]
High variability in glucose readings between animals in the same group. Inconsistent fasting times, stress during handling and blood collection, or variations in the gavage/injection technique.Strictly adhere to standardized fasting periods. Handle animals gently and consistently to minimize stress. Ensure all personnel are proficient in the administration and blood collection techniques.
Unexpected decrease in food or water intake. Potential taste aversion to this compound in the drinking water or other unforeseen off-target effects at the tested dose.Monitor food and water intake daily. If a significant decrease is observed, consider alternative administration routes such as oral gavage. The cited studies did not report effects on food or water intake.[1]
This compound does not improve insulin sensitivity in an in vitro cell-based assay. The chosen cell line may not express RARβ2 or may lack the necessary downstream signaling components.Verify the expression of RARβ2 in your cell line using qPCR or Western blotting. Consider using a primary cell type known to be relevant to glucose metabolism, such as primary hepatocytes or adipocytes.
Contradictory results between glucose tolerance and insulin tolerance tests. This could indicate that this compound's primary effect is on hepatic glucose production or other aspects of glucose homeostasis rather than peripheral insulin sensitivity.Analyze the expression of genes involved in gluconeogenesis in the liver. Perform hyperinsulinemic-euglycemic clamps for a more definitive assessment of insulin sensitivity in different tissues.

References

Potential off-target effects of AC-261066 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AC-261066, a potent and selective Retinoic Acid Receptor Beta 2 (RARβ2) agonist. The information provided is intended to help users identify and address potential off-target effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic small molecule that acts as a potent and selective agonist for the Retinoic Acid Receptor Beta 2 (RARβ2), a nuclear receptor.[1] Upon binding, this compound induces a conformational change in the RARβ2 receptor, which then forms a heterodimer with a Retinoid X Receptor (RXR).[2] This complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, leading to the recruitment of coactivator proteins and subsequent modulation of gene transcription.[2][3] This signaling pathway is involved in various cellular processes, including cell growth, differentiation, and apoptosis.[2][4]

Q2: What are the known on-target effects of this compound?

Published research has demonstrated several on-target effects of this compound, primarily related to its activation of RARβ2. These include:

  • Cardioprotective effects: Studies have shown that this compound can protect the heart from ischemia/reperfusion injury and improve cardiac function in models of heart failure.[5][6][7][8]

  • Reduction of oxidative stress: this compound has been observed to decrease oxidative stress in various tissues, including the heart, liver, pancreas, and kidneys.[5][6]

  • Anti-inflammatory and anti-fibrotic effects: The compound has been shown to reduce the expression of pro-inflammatory mediators and limit fibrosis in models of nonalcoholic fatty liver disease (NAFLD) and post-myocardial infarction remodeling.[6][9]

Q3: Has the selectivity of this compound been characterized?

Yes, the selectivity of this compound has been evaluated against other RAR subtypes. It is a potent agonist for RARβ2 with significantly lower potency for RARα, RARβ1, and RARγ.[1]

Data Presentation: Selectivity Profile of this compound

Receptor SubtypepEC50
RARβ28.1
RARβ16.4
RARα6.2
RARγ6.3
Data sourced from Tocris Bioscience and R&D Systems.[1]
(pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect)

Troubleshooting Guide: Investigating Potential Off-Target Effects

Unexpected experimental outcomes when using this compound may be due to off-target effects. This guide provides a systematic approach to identifying and mitigating such effects.

Issue 1: Observed phenotype is inconsistent with known RARβ2 signaling.

  • Possible Cause: this compound may be interacting with other cellular targets.

  • Troubleshooting Steps:

    • Literature Review: Thoroughly review the known functions of RARβ2 to confirm that the observed phenotype is indeed unexpected.

    • Dose-Response Analysis: Perform a detailed dose-response curve. Off-target effects often occur at higher concentrations.

    • Use of a Structurally Unrelated RARβ2 Agonist: If available, compare the effects of this compound with a structurally different RARβ2 agonist. A consistent phenotype between the two compounds suggests an on-target effect.

    • RARβ Knockdown/Knockout Models: In a cell culture system, use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate RARβ expression. If the phenotype persists in the absence of the intended target, it is likely an off-target effect.

    • Broad-Panel Off-Target Screening: If the above steps suggest an off-target effect, consider comprehensive screening assays.

Issue 2: High levels of cytotoxicity observed at effective concentrations.

  • Possible Cause: The observed cytotoxicity could be an on-target effect of RARβ2 activation in your specific cell type or an off-target effect.

  • Troubleshooting Steps:

    • Cell Viability Assays: Conduct detailed cytotoxicity assays (e.g., MTT, LDH release) to determine the precise cytotoxic concentration.

    • Apoptosis Assays: Investigate the mechanism of cell death (e.g., Annexin V/PI staining, caspase activity assays).

    • Compare with other RARβ2 Agonists: Assess if other RARβ2 agonists induce similar cytotoxicity.

    • Rescue Experiments: In a knockout/knockdown model, re-expression of RARβ2 should restore the on-target effects. If cytotoxicity is not rescued, it is likely an off-target effect.

Mandatory Visualizations

This compound On-Target Signaling Pathway This compound On-Target Signaling Pathway cluster_nucleus Nucleus AC261066 This compound RARb2 RARβ2 AC261066->RARb2 Binds CoRepressor Co-Repressor Complex AC261066->CoRepressor Dissociates RXR RXR RARb2->RXR Heterodimerizes with RARE RARE (DNA) RARb2->RARE Binds to RXR->RARE Binds to CoActivator Co-Activator Complex GeneTranscription Target Gene Transcription CoActivator->GeneTranscription Initiates RARE->CoRepressor Inactive State RARE->CoActivator Recruits BiologicalEffects Cell Growth, Differentiation, Apoptosis GeneTranscription->BiologicalEffects

Caption: On-target signaling pathway of this compound.

Experimental_Workflow_for_Off_Target_Identification Experimental Workflow for Off-Target Identification Start Unexpected Experimental Phenotype Observed DoseResponse Perform Detailed Dose-Response Analysis Start->DoseResponse CompareAgonist Test Structurally Unrelated RARβ2 Agonist DoseResponse->CompareAgonist Knockdown RARβ Knockdown/ Knockout Studies CompareAgonist->Knockdown PhenotypePersists Phenotype Persists? Knockdown->PhenotypePersists OnTarget Likely On-Target Effect PhenotypePersists->OnTarget No OffTarget Likely Off-Target Effect PhenotypePersists->OffTarget Yes Screening Proceed to Broad-Panel Off-Target Screening OffTarget->Screening

Caption: Workflow for investigating potential off-target effects.

Experimental Protocols for Off-Target Screening

The following are generalized protocols for common off-target screening platforms. It is recommended to use a specialized contract research organization (CRO) for these comprehensive screens.

Kinase Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. A typical screening concentration is 1 µM or 10 µM.

  • Kinase Panel: Utilize a commercially available kinase panel (e.g., Eurofins KinaseProfiler™, Reaction Biology KinomeScan™) that includes a diverse representation of the human kinome.

  • Assay Principle: The most common format is a competition binding assay where the test compound competes with a labeled ligand for binding to the kinase active site. Alternatively, enzymatic assays measuring substrate phosphorylation are used.

  • Data Analysis: Results are typically expressed as a percentage of inhibition relative to a vehicle control. Significant inhibition (e.g., >50%) of any kinase other than the intended target warrants further investigation with IC50 determination.

GPCR (G-Protein Coupled Receptor) Screening

Objective: To assess the agonist or antagonist activity of this compound at a panel of GPCRs.

Methodology:

  • Compound Preparation: Prepare this compound in a suitable vehicle (e.g., DMSO) at a concentration appropriate for screening (typically 10 µM).

  • GPCR Panel: Select a panel of GPCRs relevant to the therapeutic area or known for off-target liabilities (e.g., Eurofins SafetyScreen44™, Reaction Biology GPCR panel).

  • Assay Formats:

    • Binding Assays: Radioligand binding assays to measure displacement of a known ligand.

    • Functional Assays: Measurement of second messenger signaling (e.g., cAMP, IP1, calcium flux) or β-arrestin recruitment.

  • Data Analysis: Results are reported as a percentage of inhibition (for antagonists) or percentage of activation relative to a reference agonist.

Ion Channel Screening

Objective: To evaluate the effect of this compound on the activity of a panel of key ion channels, particularly those implicated in cardiac liability (e.g., hERG).

Methodology:

  • Compound Preparation: Prepare this compound in an appropriate solvent.

  • Ion Channel Panel: A standard safety panel often includes hERG (KV11.1), NaV1.5, and CaV1.2.

  • Assay Platform: Automated patch-clamp electrophysiology is the gold standard for functional assessment of ion channel activity.

  • Data Analysis: The effect of the compound on ion channel currents is measured, and the percentage of inhibition at a given concentration is determined. An IC50 value is calculated for significant inhibitors.

This technical support center provides a framework for researchers to systematically investigate potential off-target effects of this compound. By combining careful experimental design, dose-response analysis, and, where necessary, broad-panel screening, users can gain a clearer understanding of their experimental results and the pharmacological profile of this compound.

References

Technical Support Center: Optimizing AC-261066 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of AC-261066 in preclinical research. The information provided is intended to help optimize experimental design and minimize potential side effects.

Disclaimer

This compound is a selective retinoic acid receptor beta 2 (RARβ2) agonist intended for research use only. The information provided here is based on preclinical studies, primarily in rodent models. A comprehensive toxicity profile for this compound has not been fully established. As a retinoid, it may share toxicities with other compounds in its class. All experiments should be conducted in accordance with institutional and national guidelines for animal welfare.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective agonist for the retinoic acid receptor beta 2 (RARβ2).[1][2] Its therapeutic effects in preclinical models are primarily attributed to the reduction of oxidative stress and inflammation.[1][3][4] Upon binding to RARβ2, this compound can modulate the expression of genes involved in these pathways.[3]

Q2: What are the known beneficial effects of this compound in preclinical models?

A2: Preclinical studies have shown that this compound exerts cardioprotective effects in models of myocardial infarction and ischemia/reperfusion injury.[3][5][6] It has also been shown to reduce hepatic steatosis, oxidative stress, and inflammation in mouse models of nonalcoholic fatty liver disease (NAFLD).[4][7]

Q3: What are the potential side effects of this compound?

A3: Specific adverse effects for this compound have not been extensively reported in the available literature. However, as a retinoid, it may share toxicities associated with hypervitaminosis A.[4][8] These can include effects on the liver, skin, bone, and connective tissue.[4][8] Retinoids are also known to be potent teratogens.[8][9] Therefore, appropriate precautions should be taken, especially concerning maternal exposure during animal studies.

Q4: How should this compound be prepared for in vivo administration?

A4: this compound has been successfully administered to mice orally by dissolving it in the drinking water.[1][3] A common vehicle is 0.1% to 0.5% dimethyl sulfoxide (B87167) (DMSO) in water.[3][4] Ensure the compound is fully dissolved to ensure accurate dosing. For solubility information, please refer to the supplier's technical data sheet.[10][11]

Troubleshooting Guides

Issue 1: Unexpected Animal Weight Loss or Reduced Food/Water Intake
  • Potential Cause: This could be an early sign of systemic toxicity, which is a known class effect of retinoids.[8] It could also be related to the taste of the compound in the drinking water, leading to reduced consumption.

  • Troubleshooting Steps:

    • Monitor Daily: Closely monitor animal weight, as well as food and water consumption.

    • Dose Reduction: Consider reducing the dose of this compound to a lower, previously tolerated level.

    • Vehicle Control: Ensure a control group receiving only the vehicle is included to rule out effects from the administration vehicle itself.

    • Alternative Dosing: If taste aversion is suspected, consider alternative oral administration methods such as oral gavage, which allows for more precise dosing and bypasses taste preference.

Issue 2: Signs of Skin Irritation or Hair Loss
  • Potential Cause: Skin and mucous membrane alterations are a hallmark of retinoid toxicity.[4][8]

  • Troubleshooting Steps:

    • Regular Skin Examination: Perform regular visual inspection of the skin and fur of the animals.

    • Dose-Response Study: If skin effects are observed, it is crucial to establish a dose-response relationship. A pilot study with a range of doses can help identify the maximum tolerated dose (MTD) that does not produce these effects.

    • Histopathological Analysis: In case of persistent skin issues, consider collecting skin samples for histopathological analysis to understand the underlying cellular changes.

Issue 3: Elevated Liver Enzymes or Other Signs of Hepatotoxicity
  • Potential Cause: Liver alterations are a known toxic effect of retinoids.[4][8]

  • Troubleshooting Steps:

    • Baseline and Follow-up Bloodwork: Collect baseline blood samples before starting the treatment and at regular intervals during the study to monitor liver enzymes (e.g., ALT, AST).

    • Dose Adjustment: If a significant elevation in liver enzymes is observed, consider reducing the dose or discontinuing the treatment for a cohort of animals to see if the levels return to normal.

    • Histopathology: At the end of the study, collect liver tissue for histopathological examination to assess for any signs of cellular damage, steatosis, or fibrosis.

Data Presentation

Table 1: Effects of this compound on Cardiac Function Post-Myocardial Infarction in Mice

ParameterVehicle-TreatedThis compound-Treated
Left Ventricular Ejection Fraction (%) DecreasedAttenuated Decrease
Interstitial Fibrosis (%) IncreasedReduced by ~50%
Malondialdehyde (MDA) Levels Increased by ~70%Reduced by ~60% vs. untreated

Data summarized from a study on post-ischemic heart failure in mice.[1]

Table 2: Effects of this compound on Nonalcoholic Fatty Liver Disease (NAFLD) in Mice

ParameterHigh-Fat Diet (HFD)HFD + this compound
Hepatic Steatosis IncreasedReduced by ~48%
Hepatic Oxidative Stress IncreasedMarkedly Reduced
Pro-inflammatory Mediators (TNFα, IL-1β, MCP-1) IncreasedMarkedly Reduced

Data from a study in a high-fat diet-induced mouse model of NAFLD.[4]

Experimental Protocols

Oral Administration of this compound in Drinking Water (Mouse Model)
  • Preparation of Dosing Solution:

    • Calculate the total amount of this compound needed based on the desired concentration in the drinking water (e.g., 1.5 mg/100 ml or 3.0 mg/100 ml) and the total volume of water required for the study duration for the treatment group.[3][4]

    • Prepare a stock solution of this compound in DMSO. For example, if the final concentration of DMSO in the drinking water is to be 0.1%, the stock solution should be 1000x the final drug concentration.

    • Add the appropriate volume of the DMSO stock solution to the drinking water to achieve the final desired concentration of this compound.

    • Prepare a vehicle control solution containing the same final concentration of DMSO in drinking water.

  • Administration:

    • Provide the this compound-containing water or the vehicle control water to the respective groups of mice as their sole source of drinking water.

    • Measure water consumption per cage daily to estimate the average daily dose of this compound per mouse.

    • Replace the water bottles with freshly prepared solutions at least twice a week to ensure compound stability.

  • Monitoring:

    • Monitor the body weight of the animals daily or at least three times a week.

    • Observe the animals daily for any clinical signs of toxicity, such as changes in appearance, behavior, or activity levels.

Mandatory Visualizations

AC261066_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_effects Downstream Effects AC261066 This compound RARb2 RARβ2 AC261066->RARb2 Binds and Activates Gene_Expression Modulation of Gene Expression RARb2->Gene_Expression Forms heterodimer with RXR and binds to RAREs RXR RXR Oxidative_Stress Reduced Oxidative Stress Gene_Expression->Oxidative_Stress Inflammation Reduced Inflammation Gene_Expression->Inflammation

Caption: Signaling pathway of this compound.

Experimental_Workflow start Start of Experiment acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization baseline Baseline Measurements (Body Weight, Blood Samples) acclimatization->baseline randomization Randomization into Treatment Groups baseline->randomization treatment Treatment Period (this compound in drinking water) randomization->treatment monitoring Daily Monitoring (Weight, Clinical Signs, Water Consumption) treatment->monitoring Ongoing endpoint Endpoint Data Collection (e.g., Cardiac Function, Tissue Histology) treatment->endpoint analysis Data Analysis endpoint->analysis

References

Troubleshooting AC-261066 experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing AC-261066. The information is tailored for researchers, scientists, and drug development professionals to address potential experimental variability and provide clarity on protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective synthetic agonist for the Retinoic Acid Receptor β2 (RARβ2). Its mechanism of action involves binding to and activating RARβ2, which then forms a heterodimer with a Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[1] This signaling pathway is crucial in various biological processes, including cell proliferation, differentiation, and metabolism.[1]

Q2: What are the optimal solvent and storage conditions for this compound?

This compound is soluble in DMSO and ethanol (B145695) up to 100 mM. For long-term storage, it is recommended to store the compound at room temperature as a powder.[2] Once dissolved, aliquot the solution and store at -20°C or -80°C to minimize freeze-thaw cycles. The stability of this compound in drinking water (for in vivo studies) has been confirmed for at least one week at room temperature.[2]

Q3: We are observing inconsistent results in our cell culture experiments. What are the potential sources of this variability?

Inconsistent results in cell culture experiments with this compound can stem from several factors:

  • Cell Line Authenticity and Passage Number: Ensure cell lines are regularly authenticated and use a consistent and low passage number, as cellular responses can change over time.

  • Serum Lot Variability: Components in fetal bovine serum (FBS) can interact with retinoid signaling pathways. It is advisable to test and use a single lot of FBS for a series of experiments.

  • Compound Degradation: Ensure proper storage and handling of this compound solutions. Avoid repeated freeze-thaw cycles.

  • Cell Density: The confluency of cells at the time of treatment can significantly impact the experimental outcome. Standardize cell seeding density and treatment time.

Q4: Our in vivo study shows high variability in drug efficacy between animals. What could be the cause?

High variability in in vivo studies can be attributed to:

  • Drug Administration: For oral administration via drinking water, monitor water consumption to ensure consistent dosing, as consumption can vary between animals. Factors such as the age, sex, and strain of the animal model can also influence outcomes.[2][3]

  • Diet: The composition of the animal diet can affect the baseline levels of retinoids and overall metabolic state, potentially influencing the effects of this compound.[3]

  • Animal Model: The choice of animal model is critical. For instance, the beneficial effects of this compound have been demonstrated in high-fat diet-induced and genetic models of disease.[2][3][4] Understanding the specific pathophysiology of your chosen model is essential.

Troubleshooting Guides

Issue 1: Sub-optimal or Noisy Data in Cardiac Function Studies
Potential Cause Troubleshooting Step
Inconsistent Ischemia/Reperfusion (I/R) InjuryStandardize the surgical procedure for inducing I/R injury, including the duration of ischemia and reperfusion, to minimize variability between animals.[2]
Variable Drug ExposureFor oral administration in drinking water, ensure accurate preparation of the this compound solution and monitor daily water intake per animal to estimate the actual dose received.[2][5]
Inaccurate Echocardiographic MeasurementsEnsure consistent animal positioning and probe placement during echocardiography. All measurements should be performed and analyzed by a blinded operator to reduce bias.
Issue 2: Inconsistent Results in Gene Expression Analysis (qPCR or RNA-seq)
Potential Cause Troubleshooting Step
Poor RNA QualityUse a standardized RNA extraction protocol and assess RNA integrity (e.g., using RIN values) before proceeding with downstream applications.
Variable Treatment ConditionsEnsure consistent cell density, treatment duration, and this compound concentration across all experimental replicates.
Primer/Probe Inefficiency (qPCR)Validate qPCR primers for efficiency and specificity before use in experiments.

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Murine Model of Myocardial Infarction

ParameterVehicle-TreatedThis compound-TreatedPercent Change
Cardiac Function
Ejection Fraction (%)35.2 ± 2.148.5 ± 3.4+37.8%
Fractional Shortening (%)18.1 ± 1.525.6 ± 2.3+41.4%
Fibrosis
Collagen Deposition (%)12.4 ± 1.86.1 ± 0.9-50.8%
Oxidative Stress
Malondialdehyde (MDA) Level (nmol/mg protein)1.8 ± 0.21.1 ± 0.1-38.9%

Data are presented as mean ± SEM. Data synthesized from findings reported in studies on post-myocardial infarction models.[4][5]

Table 2: Effects of this compound on Hepatic Stellate Cell (HSC) Activation in a High-Fat Diet (HFD) Model

ParameterControl DietHFD + VehicleHFD + this compound
HSC Activation
α-SMA Positive HSCs (%)5.2 ± 1.115.8 ± 2.38.1 ± 1.5
Inflammation
F4/80 Positive Kupffer Cells (%)8.9 ± 1.421.3 ± 3.19.6 ± 1.8
Oxidative Stress
4-HNE Staining (Arbitrary Units)100 ± 12254 ± 28132 ± 19

Data are presented as mean ± SEM. α-SMA (alpha-smooth muscle actin) is a marker of HSC activation. 4-HNE (4-hydroxynonenal) is a marker of oxidative stress. Data synthesized from findings reported in NAFLD studies.[3][6]

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in a Murine Model of Myocardial Infarction

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Myocardial Infarction (MI) Model: MI is induced by permanent ligation of the left anterior descending (LAD) coronary artery.

  • This compound Preparation and Administration:

    • Dissolve this compound in drinking water containing 0.1% DMSO to a final concentration of 3.0 mg/100 ml.[2]

    • Provide the medicated water to the treatment group ad libitum, starting 24 hours post-LAD ligation and continuing for 4 weeks. The control group receives drinking water with 0.1% DMSO.

  • Functional Assessment: Perform echocardiography at baseline (before surgery) and at 4 weeks post-MI to assess cardiac function (e.g., ejection fraction, fractional shortening).

  • Histological Analysis: At the end of the treatment period, euthanize the animals and harvest the hearts. Fix the hearts in 4% paraformaldehyde, embed in paraffin, and section for histological staining (e.g., Picrosirius red for fibrosis).[5]

  • Biochemical Analysis: Homogenize a portion of the ventricular tissue to measure markers of oxidative stress (e.g., malondialdehyde assay).[5]

Protocol 2: Assessment of Hepatic Stellate Cell Activation in a High-Fat Diet (HFD) Mouse Model

  • Animal Model: Male C57BL/6 mice, 6-8 weeks old.

  • Diet-Induced NAFLD Model: Feed mice a high-fat diet (HFD, e.g., 45% kcal from fat) for 3-5 months to induce nonalcoholic fatty liver disease (NAFLD).[2][3]

  • This compound Administration:

    • After one month of HFD feeding, divide the mice into treatment and vehicle groups.

    • Administer this compound in drinking water (1.5 mg/100 ml in 0.5% DMSO) for the remaining duration of the HFD feeding.[3]

  • Tissue Harvesting: At the end of the study, euthanize the mice and perfuse the livers with PBS. Harvest liver tissue for histological and biochemical analyses.

  • Immunohistochemistry:

    • Fix liver tissue in 4% paraformaldehyde, embed in paraffin, and section.

    • Perform immunohistochemical staining for markers of HSC activation (e.g., α-SMA) and inflammation (e.g., F4/80 for Kupffer cells).[3]

  • Oxidative Stress Assessment: Stain frozen liver sections or perform biochemical assays on liver homogenates for markers of lipid peroxidation (e.g., 4-HNE).[3]

Visualizations

AC261066_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AC261066 This compound RARb2_RXR_inactive RARβ2 / RXR (Inactive) AC261066->RARb2_RXR_inactive Binds and Activates RARb2_RXR_active This compound-RARβ2 / RXR (Active Complex) RARb2_RXR_inactive->RARb2_RXR_active Translocation RARE RARE (DNA Binding Site) RARb2_RXR_active->RARE Binds to Target_Genes Target Gene Transcription RARE->Target_Genes Modulates Biological_Effects Biological Effects (e.g., Reduced Oxidative Stress, Anti-fibrotic) Target_Genes->Biological_Effects Leads to

Caption: Simplified signaling pathway of this compound.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Animal_Model Select Animal Model (e.g., HFD-fed mice) Disease_Induction Induce Disease (e.g., High-Fat Diet) Animal_Model->Disease_Induction Grouping Randomize into Groups (Vehicle vs. This compound) Disease_Induction->Grouping Administration Administer this compound (e.g., in drinking water) Grouping->Administration Functional_Assessment Functional Assessment (e.g., Echocardiography) Administration->Functional_Assessment Tissue_Harvesting Tissue Harvesting (e.g., Heart, Liver) Functional_Assessment->Tissue_Harvesting Histology Histological Analysis (e.g., Fibrosis Staining) Tissue_Harvesting->Histology Biochemistry Biochemical Assays (e.g., Oxidative Stress Markers) Tissue_Harvesting->Biochemistry

Caption: General experimental workflow for in vivo studies with this compound.

troubleshooting_logic cluster_invitro In Vitro Issues cluster_invivo In Vivo Issues Variability Experimental Variability Observed Cell_Issues Check Cell Line (Authenticity, Passage) Variability->Cell_Issues If In Vitro Dosing_Issues Verify Drug Administration (e.g., Water Intake) Variability->Dosing_Issues If In Vivo Serum_Issues Verify Serum Lot Cell_Issues->Serum_Issues Compound_Issues_Vitro Confirm Compound Integrity (Storage, Handling) Serum_Issues->Compound_Issues_Vitro Diet_Issues Standardize Animal Diet Dosing_Issues->Diet_Issues Model_Issues Review Animal Model Characteristics Diet_Issues->Model_Issues

References

AC-261066 degradation and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and proper storage of AC-261066. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage of this compound is crucial to maintain its stability and activity. Recommendations for both powder and solvent-based stock solutions are summarized below.

Data Presentation: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationNotes
Powder -20°C3 yearsDesiccate.
4°C2 yearsDesiccate.
Room TemperatureStableAccording to the manufacturer, for shorter periods.[1]
In Solvent (e.g., DMSO, Ethanol) -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.[2]
-20°C1 monthAliquot to avoid repeated freeze-thaw cycles.[2]

Q2: How should I prepare stock solutions of this compound?

A2: this compound is soluble in DMSO and ethanol (B145695) up to 100 mM.[3][4] For in vitro experiments, a common solvent is DMSO. Due to the hygroscopic nature of DMSO, it is recommended to use a fresh, unopened vial to prepare your stock solution.[2] Warming and sonication may be required to fully dissolve the compound.[2] Once dissolved, it is critical to aliquot the stock solution into single-use vials to prevent degradation from repeated freeze-thaw cycles.[2]

Q3: Is this compound stable in aqueous solutions?

A3: Yes, studies have shown that this compound is stable in drinking water for at least one week at room temperature.[1] However, for long-term experiments, it is advisable to prepare fresh aqueous solutions or store them under refrigerated conditions and assess their stability for the duration of the study.

Troubleshooting Guides

Issue 1: I am observing a decrease in the activity of my this compound stock solution over time.

  • Possible Cause 1: Improper Storage. Storing stock solutions at temperatures higher than recommended or for longer than the suggested duration can lead to degradation.

    • Solution: Always store aliquots of your stock solution at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2] Ensure your freezer is maintaining the correct temperature.

  • Possible Cause 2: Repeated Freeze-Thaw Cycles. Each freeze-thaw cycle can contribute to the degradation of the compound.

    • Solution: Prepare single-use aliquots of your stock solution to minimize the number of freeze-thaw cycles.[2]

  • Possible Cause 3: Exposure to Light. Like many retinoids, this compound may be susceptible to photodegradation.

    • Solution: Store stock solutions in amber vials or tubes and protect them from light, especially during handling and experimental procedures.

Issue 2: My experimental results with this compound are inconsistent.

  • Possible Cause 1: Inaccurate Concentration of Stock Solution. This could be due to weighing errors, incomplete dissolution, or degradation.

    • Solution: Ensure your balance is properly calibrated. Use sonication and gentle warming to ensure complete dissolution of the compound when preparing stock solutions.[2] Periodically check the concentration of your stock solution using a validated analytical method like HPLC-UV.

  • Possible Cause 2: Degradation in Experimental Media. The stability of this compound may vary in different cell culture media or buffer systems.

    • Solution: If you suspect degradation in your experimental setup, you can perform a stability study by incubating this compound in your specific medium for the duration of your experiment and analyzing its concentration at different time points.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[5][6]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • pH meter

  • Photostability chamber

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 60°C for 24 hours.

  • Photolytic Degradation: Expose a solution of this compound (100 µg/mL in methanol) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.

Visualizations

Signaling Pathway and Degradation Diagrams

Below are diagrams illustrating the signaling pathway of this compound and its potential degradation pathways, created using the DOT language.

RARbeta2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AC261066 This compound CRABP CRABP AC261066->CRABP Cellular Uptake RARbeta2 RARβ2 CRABP->RARbeta2 Nuclear Translocation RXR RXR RARbeta2->RXR Heterodimerization RARE RARE (Retinoic Acid Response Element) RXR->RARE Binding to DNA CoA Co-activator Complex RXR->CoA Recruitment (in presence of ligand) CoR Co-repressor Complex RARE->CoR Repression (in absence of ligand) TargetGenes Target Gene Transcription CoA->TargetGenes Activation

Caption: this compound RARβ2 Signaling Pathway.

AC261066_Degradation cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photolysis Photolysis (UV/Vis Light) AC261066 This compound CarboxylicAcid Carboxylic Acid Derivative AC261066->CarboxylicAcid Ether Cleavage Alcohol Alcohol Derivative AC261066->Alcohol Ether Cleavage ThiazoleOxide Thiazole N-Oxide or S-Oxide AC261066->ThiazoleOxide Oxidation of Thiazole Ring Isomers Isomers AC261066->Isomers Isomerization RingCleavage Ring Cleavage Products AC261066->RingCleavage Photolytic Degradation

Caption: Potential Degradation Pathways of this compound.

Troubleshooting_Workflow Start Inconsistent or Decreased This compound Activity CheckStorage Verify Storage Conditions (Temp, Duration, Aliquots) Start->CheckStorage CheckHandling Review Handling Procedures (Light Exposure, Solvent Quality) CheckStorage->CheckHandling Conditions OK PrepareNew Prepare Fresh Stock Solution CheckStorage->PrepareNew Conditions Not OK PerformQC Perform QC on Stock Solution (e.g., HPLC-UV) CheckHandling->PerformQC Procedures OK CheckHandling->PrepareNew Procedures Not OK PerformQC->PrepareNew Concentration Not OK End Consistent Results PerformQC->End Concentration OK PrepareNew->End

Caption: Troubleshooting Workflow for this compound Activity Issues.

References

Adjusting AC-261066 dosage for different animal models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AC-261066, a potent and selective retinoic acid receptor beta 2 (RARβ2) agonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage adjustment for different animal models and to address common issues encountered during in-vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective agonist for the retinoic acid receptor beta 2 (RARβ2). Its mechanism of action involves the activation of RARβ2, which in turn modulates the expression of a set of genes responsible for reducing oxidative stress and reactive oxygen species (ROS) production. This ultimately leads to diminished interstitial fibrogenesis and remodeling in various tissues.[1][2]

Q2: What are the recommended dosages for this compound in mouse models?

A2: The dosage of this compound can vary depending on the mouse model and the research application. Commonly reported dosages in mice, when administered in drinking water, are 1.5 mg/100 ml and 3.0 mg/100 ml.[3] It is crucial to perform dose-response studies to determine the optimal dosage for your specific experimental setup.

Q3: How should this compound be prepared for oral administration?

A3: For administration in drinking water, this compound can be dissolved in a vehicle such as 0.1% dimethyl sulfoxide (B87167) (DMSO) in water.[4] The compound is reported to be stable in drinking water for at least one week at room temperature.[4] For oral gavage, it is important to use a vehicle that ensures solubility and minimizes toxicity. While specific protocols for this compound are not widely published, other RAR agonists have been administered in vehicles like a solution including Captisol.

Q4: What is the oral bioavailability of this compound in rats?

A4: this compound has been reported to have good oral bioavailability in rats, with an F oral value of 52%.

Q5: Are there any known off-target effects or toxicity concerns with this compound?

A5: While this compound is a selective RARβ2 agonist, it is important to consider potential off-target effects, as is the case with any pharmacological agent. General retinoid class-related side effects can include skin and mucous membrane inflammation.[5] However, specific toxicity studies on this compound are limited. Researchers should carefully monitor animals for any adverse effects during treatment. Safety data sheets for similar retinoid compounds indicate potential for skin and eye irritation, and possible harm to the unborn child.[6][7][8][9]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Poor solubility of this compound in vehicle Improper solvent or concentration.This compound is soluble in DMSO and ethanol. For aqueous solutions, ensure the final DMSO concentration is low (e.g., 0.1% - 0.5%) to avoid vehicle toxicity.[3][4] Consider using a solubilizing agent like Captisol if aqueous solubility is a persistent issue.
Inconsistent or unexpected experimental results - Variable drug intake (drinking water).- Incorrect dosage calculation.- Degradation of the compound.- For drinking water administration, monitor water consumption to ensure consistent dosing. Consider oral gavage for more precise dosage delivery.- Double-check all dosage calculations, accounting for the animal's weight and the concentration of the stock solution.- Although stable for a week in water, prepare fresh solutions regularly.[4] Store stock solutions at -20°C or -80°C as recommended by the supplier.
Signs of toxicity in animal models (e.g., weight loss, lethargy) - Dosage is too high.- Vehicle toxicity.- Perform a dose-ranging study to determine the maximum tolerated dose in your specific model.- Run a vehicle-only control group to assess any adverse effects of the administration vehicle itself.
Lack of efficacy - Insufficient dosage.- Poor bioavailability in the specific animal model or strain.- Inappropriate route of administration.- Increase the dosage in a stepwise manner, carefully monitoring for efficacy and toxicity.- While oral bioavailability is reported to be good in rats, it may differ in other species. Consider alternative administration routes if oral delivery is ineffective.- Ensure the chosen route of administration is appropriate for achieving the desired systemic or local concentration.

Data Summary

Dosage of this compound in Mouse Models (via Drinking Water)

DosageMouse ModelApplicationReference
3.0 mg/100 mlMyocardial Infarction ModelCardiac Function Improvement[1]
3.0 mg/100 mlHigh-Fat Diet-fed MiceCardioprotection[4]
1.5 mg/100 mlHigh-Fat Diet-fed MiceReduction of Hepatic Stellate Cell Activation[3]

Pharmacokinetic Parameters of this compound

Animal ModelParameterValueReference
RatOral Bioavailability (F oral)52%

Experimental Protocols

Protocol 1: Administration of this compound in Drinking Water (Mouse Model)

  • Preparation of Stock Solution: Dissolve this compound powder in 100% DMSO to create a concentrated stock solution. Store the stock solution at -20°C or -80°C.

  • Preparation of Drinking Water Solution: Based on the desired final concentration (e.g., 3.0 mg/100 ml), calculate the volume of the stock solution needed.

  • Add the calculated volume of the this compound stock solution to the drinking water to achieve a final DMSO concentration of 0.1%. For example, to prepare 100 ml of a 3 mg/100 ml solution, you would add the appropriate amount of stock solution to 99.9 ml of water and 0.1 ml of DMSO.

  • Administration: Provide the medicated water to the mice as their sole source of drinking water.

  • Monitoring: Replace the medicated water with a freshly prepared solution at least once a week.[4] Monitor the daily water intake of the animals to estimate the daily dose of this compound consumed.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the signaling pathway of this compound and a general experimental workflow for in-vivo studies.

AC261066_Signaling_Pathway AC261066 This compound RARb2 RARβ2 Receptor AC261066->RARb2 GeneExpression Modulation of Gene Expression RARb2->GeneExpression OxidativeStress Reduced Oxidative Stress (↓ ROS) GeneExpression->OxidativeStress Inflammation Reduced Inflammation GeneExpression->Inflammation Fibrogenesis Diminished Interstitial Fibrogenesis OxidativeStress->Fibrogenesis Inflammation->Fibrogenesis Remodeling Reduced Tissue Remodeling Fibrogenesis->Remodeling

Caption: Signaling pathway of this compound.

Experimental_Workflow AnimalModel Select Animal Model (e.g., Mouse, Rat) DoseSelection Dose Selection & Vehicle Preparation AnimalModel->DoseSelection Administration This compound Administration (e.g., Oral Gavage, Drinking Water) DoseSelection->Administration Monitoring In-life Monitoring (Health, Behavior) Administration->Monitoring Endpoint Endpoint Analysis (e.g., Histology, Biomarkers) Monitoring->Endpoint DataAnalysis Data Analysis & Interpretation Endpoint->DataAnalysis

Caption: General experimental workflow for this compound in-vivo studies.

References

Technical Support Center: Assessing AC-261066 Target Engagement in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on how to assess the target engagement of AC-261066 with its intended target, the Retinoic Acid Receptor β2 (RARβ2), in tissue samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent, orally available, and isoform-selective agonist for the Retinoic Acid Receptor β2 (RARβ2), a type of nuclear receptor.[1] Upon binding, it modulates the expression of specific genes involved in various cellular processes.

Q2: Why is it important to measure target engagement for this compound in tissues?

A2: Measuring target engagement confirms that this compound is binding to RARβ2 in a relevant physiological context. This is crucial for correlating the compound's concentration with its biological effects and for establishing a therapeutic window. Direct measurement of target engagement in tissues provides more meaningful data than in vitro assays alone.

Q3: What are the primary methods to assess this compound target engagement in tissues?

A3: Target engagement of this compound can be assessed through both direct and indirect methods.

  • Direct Methods: These assays directly measure the physical interaction between this compound and RARβ2. Key techniques include the Cellular Thermal Shift Assay (CETSA) and Radioligand Binding Assays.

  • Indirect Methods: These assays measure the downstream consequences of RARβ2 activation by this compound, such as changes in gene and protein expression.

Q4: What are some known downstream biomarkers of this compound engagement with RARβ2?

A4: Activation of RARβ2 by this compound leads to a cascade of transcriptional changes. Monitoring these downstream markers can serve as an indirect measure of target engagement. Key biomarkers are summarized in the table below.

Quantitative Data Summary

Table 1: Selectivity of this compound for RAR Subtypes

Receptor SubtypepEC50
RARβ28.0
RARα<5.0
RARγ<5.0

pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.

Table 2: Key Downstream Biomarkers of this compound Target Engagement

BiomarkerExpected ChangeTissue ContextMethod of Detection
α-Smooth Muscle Actin (α-SMA)DecreaseHeart, LiverImmunohistochemistry (IHC), Western Blot
Phospho-p38 (p-p38)DecreaseHeartIHC, Western Blot
Tumor Necrosis Factor-alpha (TNFα)DecreaseLiverRT-qPCR, ELISA
Interleukin 1β (IL-1β)DecreaseLiverRT-qPCR, ELISA
Monocyte Chemoattractant Protein-1 (MCP-1)DecreaseLiverRT-qPCR, ELISA
RARβ2 mRNAIncreaseLiverRT-qPCR
Genes involved in lipogenesisAltered ExpressionLiverRNA-Seq, RT-qPCR
Genes involved in fructose (B13574) metabolismAltered ExpressionLiverRNA-Seq, RT-qPCR

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement in Tissues

This protocol outlines the steps to assess the binding of this compound to RARβ2 in tissue samples by measuring changes in the thermal stability of the receptor.

Materials:

  • Tissue samples (e.g., heart, liver) from vehicle- and this compound-treated animals.

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.

  • Tissue homogenizer.

  • PCR tubes or strips.

  • Thermal cycler.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Centrifuge.

  • Antibodies: Anti-RARβ2, secondary antibody conjugated to HRP.

  • Western blot reagents and equipment.

Procedure:

  • Tissue Homogenization:

    • Excise tissues and immediately place them in ice-cold PBS with inhibitors.

    • Homogenize the tissue using a suitable homogenizer until a uniform suspension is achieved.

    • Divide the homogenate into aliquots for treatment and control groups.

  • Compound Treatment (for in vitro validation):

    • Incubate tissue homogenates with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle control for 1 hour at 37°C.

  • Heat Shock:

    • Transfer the homogenates into PCR tubes.

    • Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C for 3 minutes. A no-heat control should be included.

  • Cell Lysis and Protein Extraction:

    • Add ice-cold lysis buffer to the heated and unheated samples.

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.

  • Western Blot Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Perform SDS-PAGE and Western blotting using an anti-RARβ2 antibody to detect the amount of soluble RARβ2 at each temperature.

Expected Results:

In the presence of this compound, RARβ2 should be stabilized, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control. This thermal shift indicates direct target engagement.

Protocol 2: Radioligand Binding Assay for this compound in Tissues

This protocol describes a competitive binding assay to measure the affinity of this compound for RARβ2 in tissue homogenates using a radiolabeled ligand.

Materials:

  • Tissue samples.

  • Homogenization buffer (e.g., Tris-HCl with protease inhibitors).

  • Radiolabeled RARβ agonist (e.g., [³H]-All-trans retinoic acid, assuming it binds RARβ2).

  • Unlabeled this compound.

  • Assay buffer (e.g., Tris-HCl, MgCl₂).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and cocktail.

Procedure:

  • Tissue Preparation:

    • Homogenize tissue in ice-cold homogenization buffer.

    • Centrifuge to pellet membranes and wash the pellet.

    • Resuspend the membrane fraction in assay buffer.

  • Competitive Binding:

    • In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.

    • Add increasing concentrations of unlabeled this compound to compete with the radioligand.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known RARβ2 ligand).

    • Add the tissue homogenate to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation to determine the affinity of this compound for RARβ2.

Troubleshooting Guides

Issue 1: No thermal shift observed in CETSA.

Possible Cause Troubleshooting Step
This compound is not engaging the target in the tissue.Verify compound dosing and tissue distribution. Confirm target expression in the tissue.
Incorrect temperature range for heat shock.Optimize the temperature gradient to cover the melting point of RARβ2.
Insufficient antibody quality for Western blot.Validate the RARβ2 antibody for specificity and sensitivity.
Protein degradation.Ensure protease and phosphatase inhibitors are always present and samples are kept on ice.

Issue 2: High non-specific binding in radioligand assay.

Possible Cause Troubleshooting Step
Radioligand is binding to other sites or the filter.Increase the number of washes. Pre-treat filters with a blocking agent (e.g., polyethyleneimine).
Concentration of radioligand is too high.Use a radioligand concentration at or below its Kd for the receptor.
Insufficient washing.Optimize the washing procedure to ensure complete removal of unbound ligand.

Visualizations

Signaling_Pathway This compound/RARβ2 Signaling Pathway AC261066 This compound RAR RARβ2/RXR Heterodimer AC261066->RAR Binds and Activates RARE Retinoic Acid Response Element (RARE) RAR->RARE Binds to DNA Gene Target Gene Transcription RARE->Gene Initiates Response Biological Response (e.g., Reduced Fibrosis) Gene->Response

Caption: Simplified signaling pathway of this compound activating the RARβ2/RXR heterodimer.

CETSA_Workflow CETSA Experimental Workflow cluster_prep Sample Preparation cluster_heat Thermal Denaturation cluster_analysis Analysis Tissue Tissue Sample Homogenize Homogenize Tissue Tissue->Homogenize Treat Treat with this compound or Vehicle Homogenize->Treat Heat Apply Temperature Gradient Treat->Heat Lysis Lysis & Centrifugation Heat->Lysis Western Western Blot for Soluble RARβ2 Lysis->Western Result Analyze Thermal Shift Western->Result

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Troubleshooting_Tree Troubleshooting Target Engagement Assays cluster_cetsa CETSA Troubleshooting cluster_radio Radioligand Assay Troubleshooting Start Inconsistent or Unexpected Results AssayType Which assay? Start->AssayType CETSA CETSA AssayType->CETSA CETSA Radioligand Radioligand Assay AssayType->Radioligand Radioligand NoShift No Thermal Shift CETSA->NoShift HighBG High Background CETSA->HighBG HighNSB High Non-Specific Binding Radioligand->HighNSB LowSignal Low Specific Binding Radioligand->LowSignal Sol1 Confirm in vitro potency NoShift->Sol1 Check Compound Activity & Dose Sol2 Run gradient PCR NoShift->Sol2 Optimize Temp Range Sol3 Test antibody specificity HighBG->Sol3 Validate Antibody Sol4 Increase washes, use filter coating HighNSB->Sol4 Optimize Washing & Blocking Sol5 Use tissue with known high expression LowSignal->Sol5 Check Receptor Expression Sol6 Check age and storage of radiolabel LowSignal->Sol6 Verify Radioligand Integrity

Caption: Troubleshooting decision tree for common issues in target engagement assays.

References

Limitations of AC-261066 in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of AC-261066 in research, with a specific focus on considerations for long-term studies. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective agonist for the Retinoic Acid Receptor beta-2 (RARβ2).[1] Its mechanism of action involves binding to RARβ2, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling pathway is involved in various cellular processes, including cell differentiation, proliferation, and apoptosis.

Q2: What are the reported therapeutic effects of this compound in preclinical studies?

Preclinical studies have demonstrated several beneficial effects of this compound. Notably, it has shown cardioprotective effects in models of ischemia/reperfusion injury and heart failure by reducing oxidative stress and fibrosis.[2][3][4] Additionally, studies have indicated its potential in treating nonalcoholic fatty liver disease (NAFLD) by reducing hepatic steatosis, inflammation, and the activation of hepatic stellate cells.[5]

Q3: Are there any known limitations or adverse effects of this compound from short-term preclinical studies?

The available preclinical studies, with durations up to six weeks, have primarily focused on the therapeutic efficacy of this compound and have not reported significant adverse effects within the studied contexts.[6] However, the absence of reported toxicity in these short-term studies does not preclude the possibility of adverse effects during longer-term administration. Researchers should remain vigilant and incorporate comprehensive safety monitoring in their experimental designs.

Troubleshooting Guide for Long-Term Studies

Long-term in vivo studies with this compound present unique challenges due to the lack of specific long-term safety and efficacy data. This guide provides troubleshooting advice for potential issues that may arise based on the known class effects of retinoids.

Potential Issue Possible Cause Troubleshooting/Monitoring Strategy
Altered Lipid Profile Retinoids, as a class, have been associated with alterations in lipid metabolism, potentially leading to hyperlipidemia.[7]- Establish baseline and regularly monitor serum lipid profiles (total cholesterol, triglycerides, HDL, LDL) throughout the study. - Consider dose adjustments or intermittent dosing schedules if significant dyslipidemia is observed.
Hepatotoxicity Although acute hepatotoxicity is rare with some retinoids, the liver is a key organ for retinoid metabolism and can be at risk in long-term exposure.[7]- Monitor liver function tests (ALT, AST, ALP, bilirubin) at regular intervals. - Perform histological analysis of liver tissue at the end of the study to assess for any signs of cellular damage, steatosis, or fibrosis.
Skeletal Effects Long-term systemic retinoid use has been linked to skeletal changes, including hyperostosis and premature epiphyseal closure in developing animals.[7][8]- For studies involving growing animals, monitor for any gross changes in skeletal morphology or mobility. - At necropsy, carefully examine bones for any abnormalities. Consider radiographic imaging for in-depth assessment if skeletal effects are suspected.
Dermatological Issues A common side effect of retinoids is dry skin, pruritus, and erythema.[8]- Regularly observe the skin and coat of the animals for any signs of dryness, flaking, or inflammation. - Ensure adequate hydration and environmental enrichment to minimize stress-related grooming that could exacerbate skin issues.
Ocular Effects Dry eyes are a known side effect of systemic retinoid therapy.[8]- Monitor for signs of eye irritation, such as redness, discharge, or excessive blinking. - Consider using lubricating eye drops if signs of dryness are observed, in consultation with a veterinarian.
Loss of Efficacy Chronic activation of the RARβ2 pathway could potentially lead to receptor desensitization or downregulation, resulting in a diminished therapeutic response over time. Silencing of the RARβ2 gene has been associated with retinoic acid resistance.[9]- Include multiple time points in the study design to assess the sustainability of the therapeutic effect. - If a decline in efficacy is observed, consider measuring the expression levels of RARβ2 and its target genes in the tissue of interest to investigate potential mechanisms of resistance.

Experimental Protocols

Monitoring Serum Lipids and Liver Function

  • Blood Collection: Collect blood samples via an appropriate method (e.g., tail vein, saphenous vein) at baseline and at regular intervals (e.g., monthly) throughout the study.

  • Sample Processing: Process blood to obtain serum and store at -80°C until analysis.

  • Biochemical Analysis: Use standard enzymatic colorimetric assays to measure total cholesterol, triglycerides, HDL, LDL, ALT, and AST concentrations.

  • Data Analysis: Compare the values over time and between treatment and control groups to identify any significant changes.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the mechanism of action of this compound and a suggested experimental workflow for a long-term in vivo study.

AC261066_Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AC261066 This compound RARb2 RARβ2 AC261066->RARb2 Binds and Activates RXR RXR RARb2->RXR Heterodimerization RARE RARE RXR->RARE Binds to Gene Target Gene Transcription RARE->Gene Modulates Response Cellular Response (e.g., Reduced Fibrosis, Anti-inflammatory Effects) Gene->Response

Caption: Mechanism of action of this compound.

Long_Term_Study_Workflow start Start of Study (Baseline Measurements) treatment Chronic this compound Administration start->treatment monitoring Regular Monitoring: - Clinical Signs - Body Weight - Blood Sampling treatment->monitoring interim Interim Analysis (Optional) monitoring->interim end End of Study: - Final Blood Collection - Tissue Harvesting - Histopathology monitoring->end interim->monitoring data Data Analysis and Interpretation end->data

Caption: Experimental workflow for a long-term study.

References

Technical Support Center: Enhancing the Oral Bioavailability of AC-261066

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to enhance the oral bioavailability of the RARβ2 agonist, AC-261066.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound?

A1: this compound has a reported oral bioavailability of 52% in rats.[1] While this indicates good oral absorption, there is often a need to optimize formulations for consistent and maximal therapeutic efficacy, especially when translating findings to other species or clinical settings.

Q2: What are the main physicochemical properties of this compound that might affect its oral bioavailability?

A2: this compound's chemical structure, which includes a thiazole (B1198619) ring, was designed to improve upon the poor aqueous solubility of its parent compounds. The introduction of the thiazole ring resulted in a 240-fold increase in aqueous solubility compared to its precursor. However, like many small molecules, its oral absorption can still be limited by its dissolution rate in the gastrointestinal fluids.

Q3: What formulation strategies have been successfully used for the oral administration of this compound in preclinical studies?

A3: Preclinical studies have utilized several formulation approaches for oral delivery of this compound, including:

  • Solutions in polyethylene (B3416737) glycol 400 (PEG400).

  • Aqueous suspensions using 0.2% carboxymethyl cellulose (B213188) (CMC) as a suspending agent.

  • Suspensions containing 0.25% Tween 80 (a surfactant to aid wetting) and 0.5% CMC.

  • Incorporation of the powdered compound into animal chow.

Q4: My in vivo efficacy with oral this compound is lower than expected based on in vitro potency. What could be the issue?

A4: A discrepancy between in vitro and in vivo results with orally administered this compound often points to suboptimal oral bioavailability. The compound must dissolve in the gastrointestinal tract and then permeate the intestinal wall to reach systemic circulation. If the formulation does not facilitate adequate dissolution, the concentration of this compound reaching the target tissues may be insufficient to elicit the expected pharmacological response. It is crucial to evaluate both the formulation's ability to release the drug and the compound's intrinsic permeability.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments aimed at improving the oral bioavailability of this compound.

Issue 1: Low and/or Variable Exposure in Pharmacokinetic Studies

  • Potential Cause: Incomplete dissolution of this compound in the gastrointestinal tract.

  • Troubleshooting Steps:

    • Particle Size Reduction: If using a suspension, ensure the particle size of the this compound powder is minimized. Micronization can increase the surface area available for dissolution.

    • Formulation Optimization:

      • For solution formulations, ensure this compound is fully dissolved in the vehicle (e.g., PEG400) at the intended concentration and remains so upon administration.

      • For suspension formulations, the choice and concentration of suspending agents (e.g., carboxymethyl cellulose) and wetting agents (e.g., Tween 80) are critical. Experiment with different excipients and their ratios to achieve a stable and uniform suspension.

    • Solubility Enhancement: Consider more advanced formulation strategies such as the preparation of a solid dispersion, where this compound is dispersed within a hydrophilic polymer matrix to improve its dissolution rate.

Issue 2: Precipitation of this compound in Aqueous Media

  • Potential Cause: The formulation is not robust to the pH changes and dilution experienced in the gastrointestinal tract.

  • Troubleshooting Steps:

    • In Vitro Dissolution Testing: Perform dissolution studies in simulated gastric fluid (SGF, pH ~1.2) and simulated intestinal fluid (SIF, pH ~6.8) to assess the dissolution and precipitation behavior of your formulation.

    • Use of Precipitation Inhibitors: Incorporate polymers such as hydroxypropyl methylcellulose (B11928114) (HPMC) or polyvinylpyrrolidone (B124986) (PVP) into your formulation. These can help maintain a supersaturated state and prevent the precipitation of this compound in the gut.

    • Lipid-Based Formulations: Explore self-emulsifying drug delivery systems (SEDDS). These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This can enhance the solubilization and absorption of poorly soluble compounds.

Data Summary

ParameterValueSource
Molecular Weight 353.41 g/mol R&D Systems
Formula C₁₇H₂₀FNO₄SR&D Systems
Solubility Soluble to 100 mM in DMSO and ethanolR&D Systems, Tocris Bioscience
Oral Bioavailability (in rats) 52%MedchemExpress

Experimental Protocols

Protocol 1: Preparation of a PEG400-Based Solution for Oral Gavage

  • Objective: To prepare a solution of this compound for oral administration in rodents.

  • Materials: this compound powder, Polyethylene glycol 400 (PEG400), a balance, a vortex mixer, and a small glass vial.

  • Procedure:

    • Weigh the required amount of this compound.

    • Transfer the powder to the glass vial.

    • Add the calculated volume of PEG400 to achieve the desired final concentration.

    • Vortex the mixture until the this compound is completely dissolved. Gentle warming may be applied if necessary, but the stability of the compound at elevated temperatures should be considered.

    • Visually inspect the solution to ensure there are no undissolved particles before administration.

Protocol 2: Preparation of a Carboxymethyl Cellulose-Based Suspension for Oral Gavage

  • Objective: To prepare a uniform suspension of this compound for oral administration.

  • Materials: this compound powder (micronized, if possible), Carboxymethyl cellulose sodium salt (low viscosity), Tween 80, Purified water, a homogenizer or a mortar and pestle, a magnetic stirrer, and a suitable container.

  • Procedure:

    • Prepare a 0.5% (w/v) solution of carboxymethyl cellulose in purified water by slowly adding the CMC powder to the water while stirring continuously with a magnetic stirrer until a clear, viscous solution is formed.

    • Prepare a 0.25% (v/v) solution of Tween 80 in a portion of the 0.5% CMC solution.

    • Levigate the weighed this compound powder with a small amount of the Tween 80/CMC solution to form a smooth paste. This step is crucial for ensuring the particles are adequately wetted.

    • Gradually add the remaining CMC solution to the paste while mixing continuously to form a uniform suspension.

    • If using a homogenizer, process the suspension for a few minutes at a moderate speed to ensure uniform particle dispersion.

    • The suspension should be stirred continuously before and during withdrawal of each dose to ensure dose uniformity.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation AC-261066_Powder This compound Powder Vehicle_Screening Vehicle Screening (e.g., PEG400, CMC, SEDDS) AC-261066_Powder->Vehicle_Screening Formulation_Prep Formulation Preparation Vehicle_Screening->Formulation_Prep Formulation_Optimization Optimization Solubility_Assay Aqueous Solubility Assay (pH 1.2, 6.8, 7.4) Formulation_Prep->Solubility_Assay Dissolution_Test Dissolution Testing Formulation_Prep->Dissolution_Test Permeability_Assay Caco-2 Permeability Assay Formulation_Prep->Permeability_Assay Animal_Dosing Oral Administration to Rodents Dissolution_Test->Animal_Dosing Permeability_Assay->Animal_Dosing PK_Study Pharmacokinetic Study (Blood Sampling) Animal_Dosing->PK_Study Bioavailability_Calc Bioavailability Calculation PK_Study->Bioavailability_Calc Bioavailability_Calc->Formulation_Optimization Iterate if needed

Caption: Experimental workflow for enhancing the oral bioavailability of this compound.

troubleshooting_logic Start Low In Vivo Efficacy Check_Bioavailability Is Oral Bioavailability a Potential Issue? Start->Check_Bioavailability Assess_Solubility Assess Aqueous Solubility Check_Bioavailability->Assess_Solubility Yes Low_Solubility Solubility-Limited? Assess_Solubility->Low_Solubility Assess_Permeability Assess Intestinal Permeability (e.g., Caco-2 Assay) Low_Permeability Permeability-Limited? Assess_Permeability->Low_Permeability Low_Solubility->Assess_Permeability No Solubilization_Strategies Implement Solubilization Strategies: - Particle Size Reduction - Amorphous Solid Dispersions - Lipid-Based Formulations Low_Solubility->Solubilization_Strategies Yes Permeability_Enhancement Consider Permeability Enhancers (Use with caution and justification) Low_Permeability->Permeability_Enhancement Yes Re-evaluate_PK Re-evaluate Pharmacokinetics Low_Permeability->Re-evaluate_PK No Solubilization_Strategies->Re-evaluate_PK Permeability_Enhancement->Re-evaluate_PK

Caption: Troubleshooting logic for addressing low oral bioavailability of this compound.

References

Validation & Comparative

Tale of Two Retinoids: AC-261066 and AM80 in the Crucible of Liver Disease

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison in preclinical models reveals divergent outcomes for two retinoic acid receptor agonists, with AC-261066 emerging as a promising therapeutic candidate for nonalcoholic fatty liver disease (NAFLD), while AM80 appears to exacerbate the condition.

In the landscape of drug discovery for liver diseases, particularly NAFLD, the modulation of retinoic acid receptor (RAR) signaling has been a focal point of investigation. Two synthetic retinoids, this compound, a selective RARβ2 agonist, and AM80 (Tamibarotene), a selective RARα agonist, have been scrutinized for their therapeutic potential. A pivotal study directly comparing these two compounds in a high-fat diet (HFD)-induced mouse model of NAFLD has illuminated their starkly contrasting effects on the liver.

Key Findings: A Study in Contrasts

Research demonstrates that while this compound ameliorates the hallmarks of NAFLD, AM80 surprisingly worsens the disease phenotype. In a murine model of NAFLD, this compound treatment led to a reduction in liver steatosis, inflammation, and oxidative stress.[1][2][3] Conversely, AM80 administration resulted in greater hyperglycemia, glucose intolerance, and a more severe NAFLD phenotype, characterized by increased steatosis, higher triglyceride levels, and more pronounced inflammation.[1][4]

One of the key differentiating factors identified was the expression of retinol-binding protein-1 (RBP1), an intracellular transporter for retinol. Mice treated with this compound exhibited markedly higher hepatic levels of RBP1 compared to both the HFD control group and the AM80-treated group, suggesting a potential mechanism for its protective effects.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the comparative study in a high-fat diet mouse model of NAFLD.

Table 1: Effects on Liver Pathology and Metabolism

ParameterChowHigh-Fat Diet (HFD)HFD + this compoundHFD + AM80
Hepatic Steatosis MinimalModerateReducedSevere
Liver Triglycerides (fold increase vs. Chow) 1.0~3.0< 2.0~4.0
Liver Inflammation (F4/80+ macrophages) MinimalIncreasedSimilar to ChowMarkedly Increased
Glucose Intolerance NormalImpairedImprovedWorsened

Table 2: Gene and Protein Expression

TargetHFD + this compound (vs. HFD)HFD + AM80 (vs. HFD)
Retinol-Binding Protein-1 (RBP1) IncreasedNo significant change
Pro-inflammatory Mediators (TNFα, IL-1β, MCP-1) ReducedNot reported to be reduced
α-smooth muscle actin (α-SMA) in HSCs DecreasedNot reported to be decreased

Experimental Protocols

The primary comparative study utilized a well-established animal model of NAFLD.

High-Fat Diet (HFD)-Induced NAFLD Mouse Model:

  • Animals: Wild-type C57Bl/6 mice were used.

  • Diet: Mice were fed either a standard chow diet or a 45% high-fat diet for 12 weeks to induce NAFLD.

  • Treatment: Following the initial 12-week dietary challenge, the HFD-fed mice were divided into three groups and treated for an additional 4 weeks:

    • HFD alone (Control)

    • HFD + this compound

    • HFD + AM80

  • Analysis: At the end of the 16-week study period, various analyses were performed, including:

    • Histopathology: Livers were sectioned and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess steatosis and inflammation. F4/80 staining was used to identify macrophages.

    • Biochemical Analysis: Liver triglyceride levels were quantified. Blood glucose levels were measured to assess glucose tolerance.

    • Gene and Protein Expression: Western blotting or immunohistochemistry was used to measure the levels of proteins such as RBP1.

Signaling Pathways and Experimental Workflow

The differential effects of this compound and AM80 can be attributed to their selective activation of different RAR isoforms, leading to distinct downstream signaling cascades.

G cluster_AC261066 This compound Pathway cluster_AM80 AM80 Pathway AC261066 This compound RARb2 RARβ2 AC261066->RARb2 activates RBP1_up ↑ RBP1 Expression RARb2->RBP1_up Protective_Effects Protective Effects (Reduced Steatosis, Inflammation) RBP1_up->Protective_Effects AM80 AM80 (Tamibarotene) RARa RARα AM80->RARa activates Deleterious_Effects Deleterious Effects (Increased Steatosis, Inflammation) RARa->Deleterious_Effects

Caption: Differential signaling of this compound and AM80.

The experimental design followed a logical progression from disease induction to treatment and subsequent analysis.

G start Start: C57Bl/6 Mice diet 12 Weeks Diet start->diet chow Chow Diet diet->chow Control Group hfd High-Fat Diet (HFD) diet->hfd Disease Model analysis Endpoint Analysis chow->analysis treatment 4 Weeks Treatment hfd->treatment hfd_control HFD Control treatment->hfd_control hfd_ac HFD + this compound treatment->hfd_ac hfd_am HFD + AM80 treatment->hfd_am hfd_control->analysis hfd_ac->analysis hfd_am->analysis

Caption: Experimental workflow for NAFLD mouse model.

Concluding Remarks

The direct comparison between this compound and AM80 in a preclinical model of liver disease provides compelling evidence for the isoform-specific roles of retinoic acid receptors in hepatic pathophysiology. The RARβ2 agonist this compound demonstrates significant therapeutic potential by mitigating the key features of NAFLD. In stark contrast, the RARα agonist AM80 appears to have a detrimental effect, exacerbating the disease. These findings underscore the importance of selective RAR modulation in the development of novel therapeutics for liver diseases and position this compound as a strong candidate for further investigation. Further research into the downstream targets of RARβ2 and RARα will be crucial to fully elucidate the mechanisms underlying these opposing effects.

References

A Comparative Guide to RAR Activation: AC-261066 vs. CD1530

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in pharmacology and drug development, selecting the appropriate chemical tool to probe the intricacies of Retinoic Acid Receptor (RAR) signaling is a critical decision. This guide provides an objective comparison of two widely used RAR activators, AC-261066 and CD1530, focusing on their performance in activating their respective RAR subtypes. Supported by experimental data, this document aims to assist researchers in making an informed choice for their specific research needs.

Introduction to this compound and CD1530

This compound is recognized as a potent and selective agonist for the Retinoic Acid Receptor β2 (RARβ2).[1] In contrast, CD1530 is a potent and selective agonist for the Retinoic Acid Receptor γ (RARγ).[2] Both compounds are instrumental in dissecting the distinct physiological roles of these RAR isoforms, which are involved in numerous cellular processes, including differentiation, proliferation, and apoptosis.

Performance Data: A Quantitative Comparison

The selectivity and potency of this compound and CD1530 for different RAR isoforms are summarized in the tables below. These data have been compiled from various sources to provide a comparative overview.

Table 1: Potency (EC50/pEC50) of this compound and CD1530 on RAR Isoforms

CompoundRARαRARβ (β1)RARβ2RARγ
This compound (pEC50) 6.26.48.16.3
CD1530 (ED50 in nM) 27501500-150

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency. ED50 is the concentration of a drug that gives half-maximal response.[3]

Table 2: Binding Affinity (Kd/Ki) of this compound and CD1530 for RAR Isoforms

CompoundRARα (nM)RARβ (nM)RARγ (nM)
This compound ---
CD1530 (Kd/Ki in nM) 27501500150

Table 3: Transcriptional Activation (AC50) of CD1530

CompoundRARγ (nM)
CD1530 (AC50) 1.8

Note: AC50 is the concentration of an agonist that gives 50% of the maximal response in terms of transcriptional activation.[2]

From the data, it is evident that this compound exhibits high potency and selectivity for RARβ2.[4] CD1530, on the other hand, demonstrates strong binding affinity and transcriptional activation for RARγ, with significantly lower affinity for RARα and RARβ.[2][3]

RAR Signaling Pathway

The activation of Retinoic Acid Receptors by agonists like this compound and CD1530 initiates a cascade of molecular events that ultimately regulate gene expression. The simplified signaling pathway is depicted below.

RAR_Signaling_Pathway cluster_nucleus Nucleus Agonist RAR Agonist (e.g., this compound, CD1530) RAR RAR Agonist->RAR Binds to CoR Co-repressor Complex RAR->CoR Recruits RARE Retinoic Acid Response Element (RARE) RAR->RARE CoA Co-activator Complex RAR->CoA Recruits RXR RXR RXR->RARE Transcription Target Gene Transcription RARE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein mRNA->Protein Translation Experimental_Workflow A 1. Cell Seeding Seed HEK293T cells in a 96-well plate B 2. Transfection Co-transfect with RAR expression vector, RARE-luciferase reporter, and Renilla control A->B C 3. Compound Treatment Incubate cells with varying concentrations of this compound or CD1530 B->C D 4. Incubation Incubate for 24-48 hours C->D E 5. Cell Lysis Lyse cells to release luciferase enzymes D->E F 6. Luciferase Assay Measure Firefly and Renilla luciferase activity E->F G 7. Data Analysis Normalize Firefly to Renilla luciferase readings and plot dose-response curves F->G

References

A Comparative Guide to the Efficacy of AC-261066 and Other RARβ2 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of AC-261066 with other selective Retinoic Acid Receptor β2 (RARβ2) agonists. The information presented is supported by experimental data from preclinical studies to aid in the evaluation and selection of these compounds for research and development purposes.

Introduction to RARβ2 Agonists

Retinoic acid receptors (RARs) are nuclear hormone receptors that play a crucial role in cell growth, differentiation, and apoptosis. The RARβ isoform, particularly RARβ2, is implicated as a tumor suppressor and a key regulator in various physiological processes. Selective activation of RARβ2 is a promising therapeutic strategy for various diseases, including cancer, metabolic disorders, and neurological conditions. This guide focuses on the comparative efficacy of this compound, a potent and selective RARβ2 agonist, against other compounds targeting the same receptor.

In Vitro Efficacy and Potency

The in vitro potency and selectivity of RARβ2 agonists are critical parameters for their initial characterization. These are typically determined through functional assays, such as transactivation assays, which measure the ability of a compound to activate the receptor and induce the expression of a reporter gene.

Quantitative Comparison of RARβ2 Agonists

The following table summarizes the in vitro potency and selectivity of this compound and other notable RARβ2 agonists.

CompoundTargetpEC50EC50 (nM)Selectivity vs RARαSelectivity vs RARγReference
This compound RARβ28.1~8>100-fold>100-fold[1]
AC-55649 RARβ26.9~126~100-fold~100-fold[2]
CD2019 RARβ--Weak to moderateWeak to moderate[2]
C286 (24) RARβ-2.0523-fold5-fold[2]
BMS641 RARβ~8.0~10~100-fold (Kd)~100-fold (Kd)[1][3]
CD2314 RARβ--SelectiveSelective[4]

pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency. EC50 is the concentration of an agonist that gives half-maximal response. Selectivity is presented as the fold-difference in potency (EC50 or Kd) compared to RARβ2.

In Vivo Efficacy: Comparative Studies

In vivo studies are essential to evaluate the therapeutic potential of RARβ2 agonists in relevant disease models. The following sections summarize comparative in vivo data for this compound.

Non-Alcoholic Fatty Liver Disease (NAFLD) Mouse Model

A study comparing this compound with a RARγ agonist (CD1530) and a RARα agonist (AM80) in a high-fat diet (HFD)-induced mouse model of NAFLD provided key insights into its selective in vivo action.[1][2][5]

Key Findings:

  • This compound: Markedly reduced hepatic steatosis, oxidative stress, and the expression of pro-inflammatory mediators.[1][5] It also reduced the activation of hepatic stellate cells, a key event in liver fibrosis.[1]

  • CD1530 (RARγ agonist): Showed no significant effect on steatosis, hepatic stellate cell activation, or inflammation in the same model.[1]

  • AM80 (RARα agonist): In contrast to this compound, AM80 exacerbated HFD-induced NAFLD and hyperglycemia.[2]

These findings highlight the specific and beneficial role of RARβ2 activation by this compound in the context of NAFLD, demonstrating its superiority over agonists for other RAR subtypes in this disease model.

Signaling Pathways and Experimental Workflows

RARβ Signaling Pathway

Activation of RARβ2 by an agonist like this compound initiates a cascade of molecular events leading to the regulation of target gene expression. The simplified signaling pathway is illustrated below.

RAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist RARβ2 Agonist (e.g., this compound) Receptor_inactive RARβ2/RXR Heterodimer (inactive) Agonist->Receptor_inactive Binds to receptor Receptor_active RARβ2/RXR Heterodimer (active) Receptor_inactive->Receptor_active Conformational change RARE Retinoic Acid Response Element (RARE) Receptor_active->RARE Binds to DNA Coactivators Co-activators Receptor_active->Coactivators Recruitment Corepressors Co-repressors Receptor_active->Corepressors Dissociation Transcription Target Gene Transcription RARE->Transcription Initiates Coactivators->RARE Corepressors->Receptor_inactive Bound

Caption: Simplified RARβ2 signaling pathway upon agonist binding.

Experimental Workflow: In Vitro Transactivation Assay

The following diagram outlines a typical workflow for assessing the efficacy of RARβ2 agonists using a luciferase reporter assay.

Experimental_Workflow A 1. Cell Culture (e.g., HEK293 or HeLa cells) B 2. Co-transfection - RARβ2 expression vector - Luciferase reporter vector  (with RARE) A->B C 3. Cell Seeding (96-well plate) B->C D 4. Compound Treatment (Varying concentrations of RARβ2 agonists) C->D E 5. Incubation (e.g., 16-24 hours) D->E F 6. Cell Lysis E->F G 7. Luciferase Assay (Addition of luciferin (B1168401) substrate) F->G H 8. Data Acquisition (Measure luminescence) G->H I 9. Data Analysis (Calculate EC50 values) H->I

References

A Comparative Analysis of RARβ2 Agonists: AC-261066 vs. AC-55649

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two selective Retinoic Acid Receptor Beta 2 (RARβ2) agonists, AC-261066 and its predecessor AC-55649, reveals significant advancements in pharmacological properties and therapeutic potential. This guide provides a comprehensive comparison of their performance, supported by experimental data, for researchers, scientists, and drug development professionals.

AC-55649 was first identified as a highly isoform-selective agonist for the human RARβ2 receptor through a high-throughput screening of a large small-molecule library.[1] While demonstrating promising selectivity, its development was hampered by poor physicochemical properties, including high lipophilicity and low aqueous solubility.[1][2] This led to the optimization of its structure, resulting in the creation of this compound, a more potent and orally bioavailable compound with retained RARβ2 selectivity.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and AC-55649, highlighting the superior pharmacological profile of this compound.

Table 1: In Vitro Potency and Selectivity

CompoundTargetpEC50EC50 (nM)Selectivity vs. RARαSelectivity vs. RARγ
This compound RARβ28.1[4]~7.9>100-fold[1]>100-fold[1]
RARβ16.4[4]~398
RARα6.2[4]~631
RARγ6.3[4]~501
AC-55649 RARβ26.9[1][5]~126>100-fold[1]>100-fold[1]

EC50 values are approximated from pEC50 values.

Table 2: Physicochemical and Pharmacokinetic Properties

PropertyThis compoundAC-55649
Oral Bioavailability (rat) 52%[2]Not reported, expected to be low
Aqueous Solubility Significantly improved over AC-55649[3]<0.001 mg/mL[1]
Lipophilicity (LogP) Lower than AC-55649[2]7.7[1]

Mechanism of Action and Signaling Pathway

Both this compound and AC-55649 exert their effects by selectively binding to and activating the Retinoic Acid Receptor Beta 2 (RARβ2), a nuclear receptor that functions as a ligand-activated transcription factor.[6] Upon activation, the RARβ2 receptor forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.[6] This binding modulates the transcription of genes involved in various cellular processes, including cell differentiation, proliferation, and apoptosis.[7]

In the context of therapeutic applications, the activation of RARβ2 by these agonists has been shown to mitigate disease pathology in models of non-alcoholic fatty liver disease (NAFLD) and heart failure. The downstream effects include the regulation of genes involved in reducing oxidative stress, inflammation, and fibrosis.[1][8]

RAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RARbeta2_RXR_inactive RARβ2/RXR (inactive) This compound->RARbeta2_RXR_inactive Binds and Activates RARbeta2_RXR_active RARβ2/RXR (active) RARbeta2_RXR_inactive->RARbeta2_RXR_active Conformational Change & Nuclear Translocation RARE RARE (DNA) RARbeta2_RXR_active->RARE Binds to Target_Genes Target Gene Transcription RARE->Target_Genes Regulates mRNA mRNA Target_Genes->mRNA Protein Protein mRNA->Protein Cellular_Response Cellular Response (↓Oxidative Stress, ↓Inflammation, ↓Fibrosis) Protein->Cellular_Response HFD_NAFLD_Workflow cluster_induction NAFLD Induction cluster_treatment Treatment cluster_analysis Endpoint Analysis start C57BL/6J Mice diet High-Fat Diet (12-16 weeks) start->diet treatment_group Treatment Group (this compound) diet->treatment_group control_group Control Group (Vehicle) diet->control_group histology Liver Histology treatment_group->histology gene_expression Gene Expression treatment_group->gene_expression biochemistry Biochemical Assays treatment_group->biochemistry control_group->histology control_group->gene_expression control_group->biochemistry IR_Heart_Failure_Workflow cluster_surgery Surgical Procedure cluster_treatment Treatment cluster_analysis Endpoint Analysis start Anesthetized Mouse thoracotomy Thoracotomy start->thoracotomy ligation LAD Ligation (Ischemia) thoracotomy->ligation reperfusion Reperfusion ligation->reperfusion treatment_group Treatment (this compound) ligation->treatment_group echo Echocardiography reperfusion->echo infarct Infarct Size Measurement reperfusion->infarct molecular Molecular Analysis reperfusion->molecular

References

Validating the Selectivity of AC-261066 for RARβ2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AC-261066, a known Retinoic Acid Receptor (RAR) β2 agonist, with other RAR subtype-selective compounds. The data presented herein is curated from publicly available scientific literature and product specifications to assist researchers in evaluating the selectivity of this compound for their specific applications.

Introduction to RARs and Selective Agonists

Retinoic acid receptors (RARs) are nuclear hormone receptors that play a crucial role in cellular growth, differentiation, and apoptosis.[1] There are three main subtypes of RARs: RARα, RARβ, and RARγ, each with distinct tissue expression patterns and physiological functions.[2] The development of subtype-selective RAR agonists is critical for targeted therapeutic interventions and for dissecting the specific roles of each RAR subtype in various biological processes. This compound has emerged as a potent and selective agonist for the RARβ2 isoform. This guide provides a detailed analysis of its selectivity profile in comparison to other well-characterized RAR agonists.

Comparative Analysis of RAR Agonist Selectivity

The selectivity of a compound for a specific receptor subtype is a critical parameter in pharmacology. It is typically determined by comparing its binding affinity (Kd or Ki) or functional potency (EC50 or IC50) across different receptor subtypes.

Functional Potency (pEC50)

The pEC50 value, which is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect, is a common measure of a compound's potency in functional assays. A higher pEC50 value indicates greater potency.

CompoundTarget ReceptorpEC50 (RARβ2)pEC50 (RARα)pEC50 (RARβ1)pEC50 (RARγ)Selectivity for RARβ2
This compound RARβ2 8.1 6.26.46.3High
AC-55649RARβ26.9[3]---High

Note: AC-55649 is a precursor to this compound and is noted to be more lipophilic and less soluble.[3]

Binding Affinity (Kd)

The dissociation constant (Kd) is a measure of the binding affinity between a ligand and a receptor. A lower Kd value indicates a higher binding affinity.

CompoundTarget ReceptorKd (nM) - RARβKd (nM) - RARαKd (nM) - RARγSelectivity
AM80 RARα 280[4]62 [4]816[4]RARα selective
CD2314 RARβ 145 >3760No binding detectedRARβ selective

Experimental Methodologies

The determination of RAR agonist selectivity relies on robust in vitro assays. The two primary methods employed are competitive binding assays and cell-based functional assays.

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific RAR subtype.

Principle: A constant concentration of a radiolabeled ligand known to bind to the RAR of interest is incubated with the receptor protein in the presence of varying concentrations of the unlabeled test compound. The amount of radiolabeled ligand bound to the receptor is then measured. A potent test compound will displace the radiolabeled ligand at lower concentrations, resulting in a lower IC50 value, which can then be used to calculate the binding affinity (Ki).

Generalized Protocol:

  • Receptor Preparation: Human recombinant RARα, RARβ, or RARγ ligand-binding domains (LBDs) are expressed and purified from a suitable expression system (e.g., insect cells).[1]

  • Incubation: The purified RAR-LBD is incubated with a specific concentration of a suitable radioligand (e.g., [³H]9-cis-Retinoic acid) and a range of concentrations of the test compound (e.g., this compound).[1]

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand. This is often achieved by filtration through a glass fiber filter that traps the receptor-ligand complex.

  • Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 value is determined from the resulting dose-response curve.

Cell-Based Reporter Gene Assay

This functional assay measures the ability of a compound to activate a specific RAR subtype and induce the transcription of a reporter gene.

Principle: A mammalian cell line is engineered to express a specific human RAR subtype. These cells also contain a reporter gene (e.g., luciferase or β-lactamase) under the control of a promoter containing retinoic acid response elements (RAREs). When an agonist binds to and activates the RAR, the receptor-ligand complex binds to the RAREs and drives the expression of the reporter gene. The amount of reporter protein produced is then measured and is proportional to the activity of the agonist.

Generalized Protocol:

  • Cell Culture: A suitable mammalian cell line (e.g., HEK293T) is stably transfected with an expression vector for the human RAR of interest (RARα, RARβ, or RARγ) and a reporter plasmid containing a RARE-driven reporter gene.[5][6]

  • Plating: The engineered cells are plated in a multi-well plate.

  • Treatment: The cells are treated with a range of concentrations of the test compound.

  • Incubation: The cells are incubated for a sufficient period (e.g., 18-24 hours) to allow for gene transcription and protein expression.[6][7]

  • Detection: The activity of the reporter enzyme is measured. For a luciferase reporter, a luciferin (B1168401) substrate is added, and the resulting luminescence is measured using a luminometer.[7] For a β-lactamase reporter, a fluorescent substrate is used, and the change in fluorescence is measured.[6]

  • Data Analysis: The dose-response curve is plotted, and the EC50 value is determined.

Visualizing the Mechanisms

To better understand the context of this compound's action, the following diagrams illustrate the canonical RAR signaling pathway and a typical experimental workflow for assessing selectivity.

RAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist RAR Agonist (e.g., this compound) Receptor_complex RAR/RXR Heterodimer Agonist->Receptor_complex Binds Agonist->Receptor_complex RARE RARE Receptor_complex->RARE Translocates to Nucleus and Binds Receptor_complex->RARE DNA DNA Transcription Gene Transcription RARE->Transcription Initiates RARE->Transcription mRNA mRNA Transcription->mRNA

Caption: Canonical RAR signaling pathway.

Experimental_Workflow cluster_preparation Preparation cluster_assays Assays cluster_data Data Analysis Compound Test Compound (e.g., this compound) Binding_Assay Competitive Binding Assay Compound->Binding_Assay Functional_Assay Cell-Based Functional Assay Compound->Functional_Assay Receptor RAR Subtypes (α, β, γ) Receptor->Binding_Assay Cells Reporter Cell Lines Cells->Functional_Assay Kd_Ki Determine Kd/Ki Values Binding_Assay->Kd_Ki EC50 Determine EC50/pEC50 Values Functional_Assay->EC50 Selectivity Assess Selectivity Profile Kd_Ki->Selectivity EC50->Selectivity

Caption: Experimental workflow for assessing RAR agonist selectivity.

Conclusion

The available data strongly supports the characterization of this compound as a potent and selective agonist for the RARβ2 isoform. Its selectivity, as demonstrated by functional potency assays, makes it a valuable tool for investigating the specific biological roles of RARβ2. For researchers requiring alternatives with selectivity for other RAR subtypes, compounds such as AM80 (RARα) and CD2314 (RARβ) offer well-defined profiles. The experimental protocols outlined in this guide provide a framework for the independent validation and comparison of these and other novel RAR-modulating compounds.

References

Comparative Analysis of AC-261066 Cross-Reactivity with Retinoic Acid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the retinoic acid receptor (RAR) agonist AC-261066's cross-reactivity with other retinoic acid receptor isoforms. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research endeavors.

This compound is a potent and selective agonist for the retinoic acid receptor β2 (RARβ2).[1][2] Its selectivity is a critical attribute, as the different RAR isoforms (RARα, RARβ, and RARγ) can mediate distinct and sometimes opposing biological effects. This document summarizes the quantitative data on this compound's activity across these receptors, provides detailed experimental protocols for the determination of its potency and selectivity, and illustrates the underlying signaling pathways.

Quantitative Comparison of Receptor Activity

The functional potency of this compound at the human RARα, RARβ1, RARβ2, and RARγ isoforms was determined using a functional cell-based assay. The results, expressed as pEC50 values (the negative logarithm of the molar concentration that produces 50% of the maximum possible response), are summarized in the table below. A higher pEC50 value indicates greater potency.

Receptor IsoformpEC50Relative Selectivity vs. RARβ2
RARβ2 8.11
RARβ1 6.4~50-fold less potent
RARγ 6.3~63-fold less potent
RARα 6.2~79-fold less potent

Data sourced from publicly available information from R&D Systems and Tocris Bioscience.[1][2]

As the data illustrates, this compound is significantly more potent at RARβ2 than at the other RAR isoforms, demonstrating its high selectivity.

Experimental Protocols

The determination of pEC50 values for this compound was achieved through a functional mammalian cell-based assay, specifically the Receptor Selection and Amplification Technology (R-SAT™) assay. This method provides a robust and sensitive platform for quantifying the agonist activity of compounds at specific nuclear receptors.

Principle of the R-SAT™ Assay:

The R-SAT™ assay is a cell-based functional assay that measures the ability of a compound to activate a specific receptor and induce a downstream cellular response, typically cell growth or survival, which is then quantified.

Detailed Methodology:

  • Cell Line: A suitable mammalian cell line (e.g., HEK293) is used.

  • Transfection: The cells are transiently transfected with expression vectors for the specific human retinoic acid receptor isoform (RARα, RARβ1, RARβ2, or RARγ) and a reporter gene construct. The reporter gene is typically linked to a retinoic acid response element (RARE), which is a DNA sequence that the activated RAR/RXR heterodimer binds to.

  • Compound Treatment: The transfected cells are then treated with a range of concentrations of the test compound, this compound.

  • Incubation: The cells are incubated for a sufficient period to allow for receptor activation, downstream signaling, and reporter gene expression.

  • Signal Detection: The expression of the reporter gene is quantified. In many modern assays, this is a luciferase reporter, and the luminescence produced is measured using a luminometer.

  • Data Analysis: The measured signal (e.g., luminescence) is plotted against the concentration of this compound. A dose-response curve is generated, from which the EC50 value is calculated. The pEC50 is then derived from the EC50 value.

Below is a diagrammatic representation of the experimental workflow.

G cluster_0 Cell Preparation cluster_1 Compound Treatment & Incubation cluster_2 Signal Detection & Analysis Cell_Culture Mammalian Cell Culture (e.g., HEK293) Transfection Transient Transfection with RAR Isoform and RARE-Luciferase Plasmids Cell_Culture->Transfection Compound_Addition Addition of this compound (Concentration Gradient) Transfection->Compound_Addition Incubation Incubation to Allow Receptor Activation Compound_Addition->Incubation Lysis_and_Luciferase_Assay Cell Lysis and Luciferase Assay Luminometer_Reading Luminometer Reading (Quantify Light Output) Lysis_and_Luciferase_Assay->Luminometer_Reading Data_Analysis Data Analysis: Dose-Response Curve -> EC50 -> pEC50 Luminometer_Reading->Data_Analysis

Experimental workflow for determining pEC50 values of this compound.

Retinoic Acid Receptor Signaling Pathway

This compound, as a retinoic acid receptor agonist, modulates gene expression by activating the canonical RAR signaling pathway. The key steps of this pathway are outlined below:

  • Ligand Binding: this compound enters the cell and binds to the ligand-binding domain (LBD) of the retinoic acid receptor (RAR), which exists as a heterodimer with the retinoid X receptor (RXR).

  • Conformational Change: Ligand binding induces a conformational change in the RAR protein.

  • Co-repressor Dissociation and Co-activator Recruitment: In the absence of a ligand, the RAR/RXR heterodimer is bound to a retinoic acid response element (RARE) on the DNA and is associated with co-repressor proteins that inhibit gene transcription. The conformational change upon ligand binding causes the dissociation of these co-repressors and the recruitment of co-activator proteins.

  • Gene Transcription: The co-activator complex, which often includes histone acetyltransferases (HATs), modifies the chromatin structure, making the DNA more accessible for transcription. This leads to the initiation of transcription of target genes by RNA polymerase II.

The following diagram illustrates this signaling cascade.

G cluster_0 Cytoplasm cluster_1 Nucleus cluster_2 Inactive State cluster_3 Active State AC261066_cyto This compound AC261066_nuc This compound AC261066_cyto->AC261066_nuc Enters Nucleus RAR_RXR_inactive RAR/RXR Heterodimer CoR Co-repressor Complex RAR_RXR_inactive->CoR recruits RARE_inactive RARE (DNA) RAR_RXR_inactive->RARE_inactive binds Gene_off Gene Transcription OFF RARE_inactive->Gene_off RAR_RXR_active Activated RAR/RXR AC261066_nuc->RAR_RXR_active binds & activates CoA Co-activator Complex RAR_RXR_active->CoA recruits RARE_active RARE (DNA) RAR_RXR_active->RARE_active binds Gene_on Gene Transcription ON RARE_active->Gene_on

Retinoic acid receptor signaling pathway activated by this compound.

References

A Comparative Analysis of AC-261066 and All-Trans Retinoic Acid: Selectivity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the synthetic retinoic acid receptor (RAR) agonist AC-261066 and the endogenous pan-agonist all-trans retinoic acid (ATRA). The focus is on their distinct receptor selectivity profiles, mechanisms of action, and the implications for their therapeutic applications, supported by experimental data and detailed protocols.

Introduction

All-trans retinoic acid (ATRA), an active metabolite of vitamin A, is a crucial signaling molecule involved in cell growth, differentiation, and apoptosis.[1][2] Its therapeutic efficacy, most notably in the treatment of acute promyelocytic leukemia (APL), is well-documented.[3][4][5][6] ATRA exerts its effects by activating all three subtypes of retinoic acid receptors: RARα, RARβ, and RARγ.[1] This broad activity, however, can lead to a range of side effects. In contrast, this compound is a synthetic, orally available small molecule designed as a potent and highly selective agonist for the RARβ2 isoform.[7][8] This specificity presents an opportunity to target distinct physiological pathways, potentially offering therapeutic benefits with an improved safety profile in areas such as cardiovascular and metabolic diseases.[9][10][11]

Mechanism of Action: A Tale of Pan-Agonism vs. Selectivity

Both ATRA and this compound function as ligands for nuclear hormone receptors. The fundamental mechanism involves binding to the ligand-binding domain (LBD) of RARs. In their inactive state, RARs form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[12] This DNA-bound complex is associated with corepressor proteins, which inhibit gene transcription.[1][13]

Upon ligand binding (either ATRA or this compound), the receptor undergoes a conformational change, leading to the dissociation of the corepressor complex and the recruitment of coactivator proteins.[13] These coactivators, which often possess histone acetyltransferase (HAT) activity, facilitate chromatin remodeling and initiate the transcription of target genes that regulate cellular processes.[12]

The primary distinction lies in their receptor targets:

  • All-Trans Retinoic Acid (ATRA): Acts as a pan-agonist, activating RARα, RARβ, and RARγ.[1] In APL, which is characterized by a PML-RARα fusion oncoprotein, pharmacological doses of ATRA induce the degradation of this chimeric protein, releasing the block on myeloid differentiation.[3][12][14]

  • This compound: Demonstrates high selectivity for the RARβ2 isoform, with significantly lower potency towards RARα and RARγ.[7] This allows for the targeted modulation of genes regulated specifically by RARβ2, which has been implicated in cardioprotection and metabolic regulation.[9][10][15]

cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Ligand Ligand (ATRA or this compound) RAR RAR (ATRA: α, β, γ This compound: β2) Ligand->RAR Binds Ligand->RAR RXR RXR RAR->RXR Heterodimerizes CoRepressor Corepressor Complex (e.g., HDAC) RAR->CoRepressor Dissociates CoActivator Coactivator Complex (e.g., HAT) RAR->CoActivator Recruits RARE RARE (DNA Response Element) RAR->RARE Binds RXR->RARE Binds Gene Target Gene Transcription CoRepressor->Gene Represses CoActivator->Gene Activates RARE->CoRepressor Recruits in absence of ligand

Figure 1: Generalized Retinoic Acid Receptor (RAR) signaling pathway.

Data Presentation

Quantitative Comparison of Receptor Potency

The functional potency of this compound and ATRA varies significantly across the RAR isoforms. This compound's selectivity for RARβ2 is evident from its much lower pEC50 value for this subtype compared to others.

CompoundTarget ReceptorPotency (pEC50)Dissociation Constant (Kd) / EC50
This compound RARβ28.1[7]-
RARβ16.4[7]-
RARα6.2[7]-
RARγ6.3[7]-
All-Trans Retinoic Acid (ATRA) RARα~6.8 (EC50: 169 nM)[16]Kd: 9 nM[1]
RARβ~8.0 (EC50: 9 nM)[16]Kd: 3 nM[1]
RARγ~8.7 (EC50: 2 nM)[16]Kd: 10 nM[1]

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency. EC50 and Kd values are compiled from different studies and experimental conditions may vary.

Summary of Key Experimental Findings
Study AreaModel / SystemCompoundKey Findings
Cardioprotection Murine model of myocardial infarction (post-MI)This compound Attenuated decline in left ventricular ejection fraction, reduced interstitial fibrosis, and decreased oxidative stress.[9][17]
Ex vivo ischemia/reperfusion injury modelThis compound Reduced arrhythmia severity and infarct size.[15]
Angiotensin-II induced cardiomyocyte apoptosisATRA Inhibited apoptosis, increased Bcl2/Bcl-xl ratio, and reduced reactive oxygen species (ROS) production.[8]
Metabolic Disease High-fat diet (HFD) murine model of NAFLDThis compound Reduced hepatic steatosis, oxidative stress, and activation of hepatic stellate cells (HSCs).[10]
Oncology Acute Promyelocytic Leukemia (APL) cells (e.g., NB4)ATRA Induces terminal differentiation of leukemic cells and degradation of the PML-RARα oncoprotein.[3][12][18]
Breast and Liver Cancer Cell Lines (MCF-7, HepG2)ATRA Ineffective at inducing cytotoxicity at concentrations of 10-50 µM in some studies.[2]
Inflammation Murine model of experimental autoimmune uveoretinitis (EAU)ATRA Reduced severity of EAU by inhibiting Th1/Th17 responses and promoting regulatory T cells.[19]

Experimental Protocols

RAR Transactivation Assay (Luciferase Reporter Assay)

This assay is used to quantify the ability of a compound to activate a specific RAR isoform.

Methodology:

  • Cell Culture: COS-7 or other suitable mammalian cells are cultured in appropriate media.

  • Transfection: Cells are co-transfected with two plasmids:

    • An expression vector containing the full-length cDNA for a specific human RAR isoform (e.g., RARα, RARβ, or RARγ).

    • A reporter plasmid containing a luciferase gene under the control of a promoter with a retinoic acid response element (RARE-tk-Luc).

    • A β-galactosidase expression vector is often included as an internal control for transfection efficiency.

  • Compound Treatment: Post-transfection, cells are treated with varying concentrations of the test compound (this compound or ATRA) or vehicle control (e.g., DMSO) for 24 hours.

  • Cell Lysis and Analysis: Cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer. β-galactosidase activity is measured to normalize the luciferase readings.

  • Data Analysis: The normalized luciferase activity is plotted against the compound concentration. The EC50 value (the concentration at which 50% of the maximal response is achieved) is calculated using a nonlinear regression curve fit.

start Culture Mammalian Cells (e.g., COS-7) transfect Co-transfect with Plasmids: 1. RAR Expression Vector 2. RARE-Luciferase Reporter 3. β-Galactosidase Control start->transfect treat Treat Cells with Serial Dilutions of Compound (this compound or ATRA) transfect->treat incubate Incubate for 24 hours treat->incubate lyse Lyse Cells incubate->lyse measure Measure Luciferase & β-Galactosidase Activity lyse->measure analyze Normalize Data and Calculate EC50 / pEC50 Values measure->analyze end Determine Potency & Selectivity analyze->end

Figure 2: Experimental workflow for an RAR transactivation assay.

In Vivo Myocardial Infarction Model

This protocol is used to assess the cardioprotective effects of a compound following an induced heart attack in an animal model.

Methodology:

  • Animal Model: Adult C57BL/6 mice are used.

  • Surgical Procedure (MI Induction): Mice are anesthetized, and a thoracotomy is performed. The left anterior descending (LAD) coronary artery is permanently ligated with a suture to induce myocardial infarction. Sham-operated animals undergo the same procedure without LAD ligation.

  • Compound Administration: Treatment with the test compound (e.g., this compound administered in drinking water) or vehicle begins post-surgery and continues for a specified period (e.g., 4 weeks).[9]

  • Functional Assessment: Cardiac function is assessed at baseline and at the end of the treatment period using non-invasive echocardiography to measure parameters like left ventricular ejection fraction (LVEF).

  • Histological Analysis: At the end of the study, hearts are harvested, fixed, and sectioned.

    • Fibrosis Assessment: Sections are stained with Picrosirius red to quantify collagen deposition and assess the extent of interstitial fibrosis.[9][17]

    • Oxidative Stress Markers: Immunohistochemistry is performed to measure markers of oxidative stress, such as 4-HNE or phospho-p38 MAPK.[10][17]

  • Data Analysis: Functional and histological data from the treated group are compared with the vehicle-treated MI group and the sham group to determine the therapeutic effect.

start Select Animal Model (e.g., C57BL/6 Mice) surgery Induce Myocardial Infarction (LAD Ligation) + Sham Control Group start->surgery treatment Administer Compound or Vehicle (e.g., in drinking water for 4 weeks) surgery->treatment echo Assess Cardiac Function (Echocardiography) treatment->echo harvest Harvest, Fix, and Section Heart Tissue echo->harvest stain Histological Staining: - Picrosirius Red (Fibrosis) - Immunohistochemistry (Markers) harvest->stain analyze Quantify Fibrosis, Markers & Compare Functional Data stain->analyze end Evaluate Cardioprotective Efficacy analyze->end

Figure 3: Workflow for an in vivo myocardial infarction study.

APL Cell Differentiation Assay

This assay measures the ability of a compound to induce differentiation in leukemic cells.

Methodology:

  • Cell Culture: Human APL cells (e.g., NB4 cell line) are cultured in RPMI-1640 medium supplemented with fetal bovine serum.

  • Compound Treatment: Cells are treated with the test compound (typically ATRA at 1 µM) or vehicle for 3-5 days.[6]

  • Differentiation Assessment: Myeloid differentiation is assessed by flow cytometry. Cells are harvested, washed, and stained with fluorescently-labeled antibodies against cell surface differentiation markers, such as CD11b or CD11c.

  • Data Analysis: The percentage of cells expressing the differentiation marker (e.g., CD11b-positive cells) is quantified using a flow cytometer and compared between treated and control groups. Increased expression indicates successful induction of differentiation.

Conclusion

This compound and all-trans retinoic acid are both agonists of the retinoic acid receptor family but possess fundamentally different selectivity profiles that dictate their therapeutic utility.

  • All-Trans Retinoic Acid (ATRA) is a potent, naturally occurring pan-agonist. Its broad activity across RARα, β, and γ is the cornerstone of its success in differentiation therapy for APL. However, this lack of selectivity is also linked to a wide range of potential side effects.

  • This compound represents a targeted approach, with its high selectivity for the RARβ2 isoform.[7] Experimental data strongly suggest its potential in treating conditions where RARβ2 signaling is paramount, such as in mitigating cardiac damage post-myocardial infarction and reducing hepatic steatosis in NAFLD.[9][10] By avoiding broad activation of other RAR isoforms, this compound may offer a more favorable therapeutic window for specific non-oncological indications.

For drug development professionals, the choice between a pan-agonist like ATRA and a selective agonist like this compound depends entirely on the therapeutic context. While ATRA remains a critical tool in hematology-oncology, the development of isoform-selective compounds like this compound opens new avenues for precision medicine in cardiovascular, metabolic, and other chronic diseases.

References

Navigating RARβ2 Signaling: A Guide to Alternatives for AC-261066

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate role of Retinoic Acid Receptor Beta 2 (RARβ2) in cellular processes, the selection of precise pharmacological tools is paramount. This guide provides a comprehensive comparison of alternatives to the RARβ2 agonist AC-261066, offering a detailed analysis of their performance based on experimental data. We delve into the specifics of agonists and antagonists, presenting their binding affinities, functional potencies, and selectivities in a clear, comparative format. Furthermore, this guide furnishes detailed experimental protocols for key assays and visualizes the essential signaling pathways and experimental workflows to empower your research.

Understanding the RARβ2 Signaling Pathway

Retinoic acid receptors (RARs) are nuclear hormone receptors that play a crucial role in regulating gene expression involved in cell growth, differentiation, and apoptosis. The RAR family consists of three main isotypes: RARα, RARβ, and RARγ. RARβ2 is a specific isoform of RARβ that is considered to have tumor-suppressive functions in several types of cancer.

The canonical RARβ2 signaling pathway is initiated when its ligand, all-trans retinoic acid (ATRA) or a synthetic agonist, binds to the receptor. This binding event induces a conformational change in the RARβ2 protein, leading to its heterodimerization with a Retinoid X Receptor (RXR). This RARβ2-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes. The binding of this complex to RAREs, along with the recruitment of co-activators, initiates the transcription of genes that regulate various cellular functions.

Figure 1: Simplified RARβ2 signaling pathway.

Comparative Analysis of RARβ2 Modulators

The selection of an appropriate agonist or antagonist is critical for specifically targeting RARβ2-mediated pathways. The following tables summarize the quantitative data for several alternatives to this compound, providing a basis for informed compound selection.

RARβ Agonists: A Head-to-Head Comparison

This table presents a comparison of RARβ agonists, including this compound for reference. The data highlights their binding affinities (Kd) and functional potencies (pEC50 or AC50) for different RAR subtypes. Higher pEC50 values and lower Kd/AC50 values indicate greater potency.

CompoundTarget(s)pEC50 (RARβ2)Kd (nM) - RARβKd (nM) - RARαKd (nM) - RARγAC50 (nM) - RARβAC50 (nM) - RARγAC50 (nM) - RARαReference(s)
This compound RARβ2 Agonist8.1------[1][2][3]
BMS641 RARβ Agonist-2.5225223---[4][5][6]
CD2314 RARβ Agonist-145>3760No binding---[7][8][9]
Adapalene (B1666599) RARβ/γ Agonist----2.29.322[6][10][11]
RARβ Antagonists for Mechanistic Studies

For studies requiring the inhibition of RARβ signaling, the following antagonists offer varying degrees of selectivity and potency. Their binding affinities (Ki or Kd) and functional inhibitory concentrations (IC50) are presented below.

CompoundTarget(s)Ki (nM) - RARβKi (nM) - RARαKd (nM) - RARγIC50 (nM)Reference(s)
LE135 RARβ/α Antagonist2201400-150[1][3][12][13][14]
CD2665 RARβ/γ Antagonist306>1000110-[15][16][17][18]

Key Experimental Protocols for Studying RARβ2 Signaling

To aid in the experimental validation and characterization of these compounds, we provide detailed methodologies for three key assays.

Experimental Workflow Overview

The following diagram illustrates a general workflow for characterizing the activity of a test compound on RARβ2 signaling.

experimental_workflow start Start compound_prep Prepare Test Compound (e.g., Agonist/Antagonist) start->compound_prep assay_selection Select Assay compound_prep->assay_selection binding_assay Radioligand Binding Assay assay_selection->binding_assay Binding Affinity reporter_assay Reporter Gene Assay assay_selection->reporter_assay Functional Activity coactivator_assay Co-activator Recruitment Assay (e.g., TR-FRET) assay_selection->coactivator_assay Mechanism of Action data_analysis Data Analysis (Kd, Ki, EC50, IC50) binding_assay->data_analysis reporter_assay->data_analysis coactivator_assay->data_analysis conclusion Conclusion on Compound Activity data_analysis->conclusion

Figure 2: General experimental workflow for compound characterization.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Kd for agonists, Ki for antagonists) of a compound to its receptor.[19][20][21]

Objective: To quantify the direct interaction between a test compound and RARβ.

Materials:

  • Cell membranes or purified protein expressing human RARβ.

  • Radiolabeled ligand (e.g., [3H]-all-trans retinoic acid).

  • Test compounds (unlabeled).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1 mM EDTA).[22]

  • Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).[22]

  • Scintillation cocktail.

  • 96-well filter plates and vacuum manifold.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach binding equilibrium.[22]

  • Filtration: Rapidly filter the reaction mixture through the glass fiber filters using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation. For saturation binding experiments to determine Kd and Bmax, vary the concentration of the radiolabeled ligand.[22][23]

Reporter Gene Assay

This cell-based assay measures the functional activity of a compound by quantifying the transcription of a reporter gene under the control of a RARE.[24][25]

Objective: To determine the EC50 (for agonists) or IC50 (for antagonists) of a test compound in a cellular context.

Materials:

  • HEK293T or other suitable host cells.[26]

  • Expression vector for human RARβ.

  • Reporter vector containing a RARE-driven luciferase or β-galactosidase gene.

  • Transfection reagent (e.g., Lipofectamine).[26]

  • Cell culture medium and supplements.

  • Test compounds.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Plate the host cells in a 96-well plate and allow them to attach overnight.[26]

  • Transfection: Co-transfect the cells with the RARβ expression vector and the RARE-reporter vector using a suitable transfection reagent.[26]

  • Compound Treatment: After transfection (e.g., 4-5 hours), replace the medium with fresh medium containing various concentrations of the test compound (for agonist mode) or a fixed concentration of a known agonist plus varying concentrations of the test compound (for antagonist mode).[26]

  • Incubation: Incubate the cells for a sufficient period (e.g., 14-16 hours) to allow for gene expression.[26]

  • Cell Lysis and Reporter Assay: Lyse the cells and measure the reporter enzyme activity (e.g., luminescence for luciferase) using a luminometer.

  • Data Analysis: Plot the reporter activity against the log of the compound concentration to generate a dose-response curve and determine the EC50 or IC50 value.

TR-FRET Co-activator Recruitment Assay

This biochemical assay measures the ability of a ligand to promote the interaction between RARβ and a co-activator peptide, providing insights into the mechanism of receptor activation.[2][27][28]

Objective: To quantify the ligand-dependent recruitment of a co-activator to the RARβ ligand-binding domain (LBD).

Materials:

  • Purified, GST-tagged human RARβ-LBD.

  • Fluorescein-labeled co-activator peptide (e.g., SRC2-2).[27]

  • Terbium-labeled anti-GST antibody.

  • Test compounds.

  • Assay buffer.

  • 384-well assay plates.

  • TR-FRET-compatible plate reader.

Procedure:

  • Reagent Preparation: Prepare solutions of the RARβ-LBD, fluorescein-labeled co-activator peptide, and terbium-labeled anti-GST antibody in assay buffer.

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations. Then, add the RARβ-LBD. Finally, add a pre-mixed solution of the fluorescein-labeled co-activator peptide and the terbium-labeled anti-GST antibody.[27]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the components to interact.[28]

  • TR-FRET Measurement: Measure the time-resolved fluorescence resonance energy transfer signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~495 nm (terbium) and ~520 nm (fluorescein).[27]

  • Data Analysis: Calculate the TR-FRET ratio (520 nm emission / 495 nm emission). Plot the ratio against the log of the compound concentration to generate a dose-response curve and determine the EC50 value.[27][28]

References

A Head-to-Head Comparison of AC-261066 and Other Retinoids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the novel selective retinoid AC-261066 against established retinoids such as tretinoin (B1684217), adapalene (B1666599), and tazarotene (B1682939). This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to support informed decisions in drug discovery and development.

Abstract

Retinoids are a class of compounds derived from vitamin A that play crucial roles in various physiological processes, including cell growth, differentiation, and apoptosis. Their therapeutic applications are widespread, particularly in dermatology and oncology. This guide focuses on a head-to-head comparison of this compound, a potent and selective Retinoic Acid Receptor β2 (RARβ2) agonist, with other well-known retinoids: tretinoin (all-trans retinoic acid), adapalene, and tazarotene. We present a comprehensive analysis of their receptor binding affinities, transcriptional activation potential, and available in vivo data. Detailed experimental protocols for key assays are also provided to aid in the replication and expansion of these findings.

Introduction to Retinoids and this compound

Retinoids exert their biological effects by binding to and activating retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear hormone receptors that function as ligand-dependent transcription factors. There are three subtypes of RARs: α, β, and γ. The differential expression of these receptor subtypes in various tissues and their distinct roles in gene regulation provide an opportunity for the development of selective retinoids with improved therapeutic indices and reduced side effects.

Tretinoin, a first-generation retinoid, is a pan-agonist of RARs and is widely used in the treatment of acne and photoaging. Adapalene, a third-generation retinoid, exhibits selectivity for RARβ and RARγ. Tazarotene, another third-generation retinoid, is a prodrug that is converted to tazarotenic acid, which shows selectivity for RARβ and RARγ.

This compound is a novel synthetic retinoid characterized by its high potency and selectivity as an agonist for the RARβ2 isoform. This selectivity offers the potential for targeted therapeutic interventions with a more favorable side-effect profile compared to non-selective retinoids.

Quantitative Comparison of Retinoid Activity

The following tables summarize the quantitative data on the receptor binding affinities and transcriptional activation potential of this compound and other retinoids. It is important to note that the data are compiled from various sources and experimental conditions may differ.

Table 1: Retinoic Acid Receptor (RAR) Binding Affinity (Ki in nM)

CompoundRARα (Ki, nM)RARβ (Ki, nM)RARγ (Ki, nM)Reference
Tretinoin (all-trans RA)0.20.20.5[1]
Adapalene>100034130[1]
Tazarotenic AcidBindsSelectiveSelective[2][3]
This compoundData Not AvailableData Not AvailableData Not Available

Table 2: Transcriptional Activation of Retinoic Acid Receptors (EC50/pEC50/AC50 in nM)

CompoundRARαRARβRARγReference
This compound (pEC50)6.28.1 (β2) / 6.4 (β1)6.3[2][4]
Adapalene (AC50, nM)222.29.3[5]
TazaroteneSelective for β and γSelectiveSelective[6][7]
TretinoinPotent activatorPotent activatorPotent activator[4]

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency. Data for tretinoin and tazarotene are presented qualitatively as they are known pan-agonists and selective agonists, respectively, but directly comparable EC50 values from the same studies as this compound and adapalene were not available.

In Vivo and Clinical Comparison

FeatureThis compoundTretinoinAdapaleneTazarotene
Primary Indication(s) InvestigationalAcne, Photoaging, APL[8][9]Acne[10]Psoriasis, Acne[2]
Skin Irritation Not extensively studied in humansHigh[11][12]Low to moderate[10][13]High[14]
Preclinical Findings Cardioprotective effects, reduces hepatic steatosis and inflammation[15][16][17]Induces epidermal hyperplasia[1]Comedolytic activity[13]More efficacious than tretinoin for some acne lesions[13][14]

Signaling Pathways and Experimental Workflows

Retinoid Signaling Pathway

The canonical retinoid signaling pathway involves the binding of a retinoid to a heterodimer of a Retinoic Acid Receptor (RAR) and a Retinoid X Receptor (RXR). This complex then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, leading to the recruitment of co-activators and the initiation of transcription.

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol (B82714) Retinol CRBP CRBP-Retinol Retinol->CRBP Binding Retinaldehyde Retinaldehyde CRBP->Retinaldehyde Oxidation (RDH) Retinoic_Acid Retinoic Acid (RA) Retinaldehyde->Retinoic_Acid Oxidation (RALDH) CRABP CRABP-RA Retinoic_Acid->CRABP Binding RAR_RXR RAR/RXR Heterodimer CRABP->RAR_RXR RA Delivery RARE RARE (DNA) RAR_RXR->RARE Binding Transcription Gene Transcription RARE->Transcription Activation Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Prep_Receptor Prepare Receptor (e.g., from cell lysate) Incubate Incubate Receptor, Radiolabeled Ligand, and Test Compound Prep_Receptor->Incubate Prep_Radioligand Prepare Radiolabeled Ligand (e.g., [3H]-Tretinoin) Prep_Radioligand->Incubate Prep_Compound Prepare Serial Dilutions of Test Compound Prep_Compound->Incubate Separate Separate Bound from Free Radioligand (e.g., Filtration) Incubate->Separate Measure Measure Radioactivity (Scintillation Counting) Separate->Measure Analyze Generate Competition Curve and Calculate Ki Measure->Analyze

References

Unveiling the Cardioprotective Promise of AC-261066: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for effective cardioprotective agents is a paramount endeavor. Among the emerging candidates, AC-261066, a selective retinoic acid receptor β2 (RARβ2) agonist, has demonstrated significant potential in preclinical models of cardiac injury. This guide provides an objective comparison of this compound's performance with other notable cardioprotective agents, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.

This compound exerts its cardioprotective effects primarily by activating the RARβ2 signaling pathway. This activation leads to a cascade of downstream events that mitigate the cellular damage associated with cardiac insults such as ischemia/reperfusion injury and myocardial infarction. The core benefits observed in preclinical studies include a reduction in oxidative stress, decreased interstitial fibrosis, and preservation of cardiac function.

Performance Comparison in Preclinical Models

The efficacy of this compound has been evaluated in various murine models, demonstrating consistent cardioprotective outcomes. Below is a comparative summary of this compound's performance against other cardioprotective agents investigated in similar preclinical settings. It is important to note that direct head-to-head studies are limited, and comparisons are drawn from separate studies with inherent variations in experimental design.

Myocardial Infarction (MI) and Post-MI Heart Failure
CompoundAnimal ModelKey Efficacy EndpointsKey Findings
This compound Mouse (permanent LAD occlusion)Improved LVEF and Fractional Shortening, Reduced FibrosisSignificantly attenuated the post-MI deterioration of cardiac function and reduced interstitial fibrosis.[1]
Metoprolol Mouse (ischemia/reperfusion)Reduced Infarct SizeSignificantly ameliorated I/R injury, an effect not observed with other beta-blockers like atenolol (B1665814) or propranolol (B1214883) in the same study.
Carvedilol (B1668590) Mouse (transverse aortic constriction)Increased Ejection Fraction and Fractional ShorteningAt higher doses, significantly improved cardiac performance in a pressure-overload heart failure model.
Empagliflozin (B1684318) Mouse (LAD ligation)Improved Cardiac Function, Reduced Infarct SizeIn non-diabetic mice, empagliflozin treatment improved cardiac function and reduced infarct size and interstitial fibrosis post-MI.
Ischemia/Reperfusion (I/R) Injury
CompoundAnimal ModelKey Efficacy EndpointsKey Findings
This compound Mouse (ex vivo Langendorff)Reduced Infarct Size, Attenuated ArrhythmiasIn hypercholesterolemic and obese mice, oral treatment with this compound led to a marked reduction in infarct size and reperfusion arrhythmias.[2]
Cyclosporine Rat (in vivo LAD occlusion)Reduced Infarct SizeSignificantly reduced infarct size, an effect associated with the protection of mitochondria.
Exenatide Porcine (coronary artery ligation)Reduced Infarct Size, Improved Systolic and Diastolic FunctionReduced myocardial infarct size and prevented the deterioration of cardiac function.

Signaling Pathways and Experimental Workflow

The cardioprotective mechanism of this compound and the typical experimental workflow for its evaluation are depicted in the diagrams below.

AC261066_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cardiomyocyte / Fibroblast AC261066 This compound RARb2 RARβ2 AC261066->RARb2 Gene_Modulation Modulation of Oxidant/Antioxidant Genes RARb2->Gene_Modulation Oxidative_Stress Reduced Oxidative Stress (↓ ROS, ↓ p38 MAPK) Gene_Modulation->Oxidative_Stress Fibrosis Reduced Interstitial Fibrosis (↓ Collagen, ↓ α-SMA) Gene_Modulation->Fibrosis Cardioprotection Cardioprotection (Improved Function, Reduced Remodeling) Oxidative_Stress->Cardioprotection Fibrosis->Cardioprotection

Proposed signaling pathway of this compound's cardioprotective effects.

Experimental_Workflow_MI_Model cluster_procedure Experimental Procedure cluster_assessment Assessment of Cardioprotection Animal_Model Murine Model (e.g., C57BL/6 mice) MI_Induction Myocardial Infarction Induction (Permanent LAD Ligation) Animal_Model->MI_Induction Treatment Treatment Administration (this compound in drinking water) MI_Induction->Treatment Follow_Up Follow-up Period (e.g., 4 weeks) Treatment->Follow_Up Echocardiography Echocardiography (LVEF, Fractional Shortening) Follow_Up->Echocardiography Histology Histological Analysis (Fibrosis - Picrosirius Red, α-SMA) Follow_Up->Histology Biomarkers Biomarker Analysis (Oxidative Stress - MDA, p38 MAPK) Follow_Up->Biomarkers

Typical experimental workflow for evaluating this compound in a post-MI model.

Detailed Experimental Protocols

To ensure reproducibility and facilitate comparative analysis, detailed experimental protocols are crucial. The following are summaries of methodologies employed in key studies of this compound.

In Vivo Myocardial Infarction Model
  • Animal Model: Three-month-old wild-type male C57BL/6 mice are typically used.

  • Surgical Procedure: Myocardial infarction is induced by permanent ligation of the left anterior descending (LAD) coronary artery. Mice are anesthetized, and the heart is exposed through a left thoracotomy. The LAD is then ligated with a suture. Sham-operated animals undergo the same procedure without the ligation.

  • Drug Administration: this compound is administered to the treatment group, often dissolved in the drinking water, starting immediately after the surgical procedure and continuing for the duration of the study (e.g., 4 weeks). The vehicle (the solvent for the drug) is given to the control group.

  • Echocardiography: Cardiac function is assessed by transthoracic echocardiography at baseline and at specified time points post-MI. Parameters such as left ventricular ejection fraction (LVEF) and fractional shortening (FS) are measured.

  • Histological Analysis: At the end of the study, hearts are harvested, fixed, and sectioned. Interstitial fibrosis is quantified using Picrosirius red staining for collagen deposition. The expression of α-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation, is assessed by immunohistochemistry.

  • Biochemical Analysis: Oxidative stress in the cardiac tissue is evaluated by measuring the levels of markers such as malondialdehyde (MDA), a product of lipid peroxidation. The expression of signaling proteins like p38 mitogen-activated protein kinase (MAPK) is determined by Western blotting or immunohistochemistry.[1]

Ex Vivo Ischemia/Reperfusion Model
  • Animal Model: Genetically hypercholesterolemic (ApoE-/-) mice or wild-type mice fed a high-fat diet are often used to mimic clinical conditions of metabolic stress.

  • Drug Administration: this compound is administered orally, for instance, for a period of 6 weeks before the ex vivo experiment.

  • Langendorff Perfusion: Hearts are excised and mounted on a Langendorff apparatus. They are retrogradely perfused with a Krebs-Henseleit solution and allowed to stabilize.

  • Ischemia and Reperfusion: Global ischemia is induced by stopping the perfusion for a defined period (e.g., 40 minutes), followed by a period of reperfusion (e.g., 120 minutes).

  • Assessment of Injury:

    • Infarct Size: At the end of reperfusion, the heart is sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue. The infarct size is expressed as a percentage of the total ventricular area.

    • Arrhythmias: The duration and incidence of ventricular tachycardia (VT) and ventricular fibrillation (VF) are monitored during the reperfusion phase.

    • Biomarkers: The release of norepinephrine (B1679862) (NE) into the coronary effluent, a marker of sympathetic nerve activity and injury, can be measured.[2]

Conclusion

This compound has emerged as a promising cardioprotective agent in a variety of preclinical models. Its mechanism of action, centered on the activation of RARβ2 and the subsequent reduction of oxidative stress and fibrosis, provides a strong rationale for its therapeutic potential. While direct comparative data with other agents is still forthcoming, the existing evidence suggests that this compound offers a novel and potentially effective strategy for mitigating cardiac damage following ischemic events. Further research, including well-designed comparative studies and eventual clinical trials, will be crucial to fully elucidate its therapeutic utility in the management of cardiovascular diseases.

References

Replicating AC-261066 Findings: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the experimental data surrounding the selective RARβ2 agonist, AC-261066, this guide offers a comprehensive comparison of its performance in preclinical models of cardiac injury and nonalcoholic fatty liver disease (NAFLD). Intended for researchers, scientists, and drug development professionals, this document provides a structured overview of key findings, detailed experimental protocols, and a comparative analysis with other relevant compounds.

This guide synthesizes available data to facilitate the objective evaluation of this compound and its potential for therapeutic applications. While initial findings are promising, this document also highlights the current gaps in the literature, particularly concerning independent replication of cardioprotective effects and direct comparative studies against established therapies.

Unveiling the Mechanism: The this compound Signaling Pathway

This compound is a potent and selective agonist for the Retinoic Acid Receptor Beta 2 (RARβ2), a nuclear receptor that functions as a ligand-activated transcription factor.[1][2][3][4] Upon binding, this compound induces a conformational change in the RARβ2 receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.

The therapeutic effects of this compound in both cardioprotection and NAFLD are attributed to its ability to regulate genes involved in mitigating oxidative stress and inflammation.[1][3][5][6][7][8]

AC261066_Signaling_Pathway cluster_cell Cell cluster_nucleus Nucleus cluster_effects Cellular Effects AC261066 This compound RARb2 RARβ2 AC261066->RARb2 Binds and Activates RXR RXR RARb2->RXR Heterodimerizes with RARE RARE RXR->RARE Binds to Target_Genes Target Genes (e.g., SOD2, ANGPTL4) RARE->Target_Genes Regulates Transcription of Oxidative_Stress Reduced Oxidative Stress Target_Genes->Oxidative_Stress Inflammation Reduced Inflammation Target_Genes->Inflammation Fibrosis Reduced Fibrosis Target_Genes->Fibrosis

This compound Signaling Pathway

This compound in Cardioprotection: A Review of Preclinical Findings

Initial studies in murine models of myocardial ischemia/reperfusion (I/R) injury have demonstrated a cardioprotective effect of this compound.[1][8] Treatment with this compound was associated with a reduction in infarct size, alleviation of reperfusion arrhythmias, and a decrease in oxidative stress markers.[1][6][8] These effects are thought to be mediated by the activation of RARβ2 in cardiomyocytes and fibroblasts, leading to the regulation of genes that combat oxidative stress and interstitial fibrosis.[3][5]

It is crucial to note that, to date, independent replication of these cardioprotective findings in different laboratory settings has not been reported in the peer-reviewed literature.

Comparative Performance with Other Cardioprotective Agents

Direct comparative studies between this compound and established cardioprotective agents such as ACE inhibitors or beta-blockers are currently unavailable. While these established therapies have well-documented mechanisms of action and clinical efficacy in reducing cardiovascular morbidity and mortality, a direct comparison of their performance against this compound in a preclinical setting has yet to be conducted.[9][10]

This compound in Nonalcoholic Fatty Liver Disease (NAFLD)

In a high-fat diet (HFD)-induced mouse model of NAFLD, this compound has been shown to reduce hepatic steatosis, oxidative stress, and the expression of pro-inflammatory mediators.[6][7][11] The compound appears to mitigate the activation of hepatic stellate cells (HSCs), a key event in the progression of liver fibrosis.[2][6][7]

Comparison with Other Retinoic Acid Receptor (RAR) Agonists

A key study provides a direct comparison of this compound with other RAR-selective agonists in the context of NAFLD. This research highlights the specificity of the RARβ2 pathway in mediating beneficial effects.

CompoundRAR Subtype SelectivityKey Findings in HFD-Induced NAFLD Mouse ModelReference
This compound RARβ2 Agonist - Reduced hepatic steatosis- Decreased oxidative stress- Lowered expression of pro-inflammatory markers- Reduced activation of hepatic stellate cells[1][6][7][11]
AM80 RARα Agonist - Exacerbated HFD-induced NAFLD and hyperglycemia[1]
CD1530 RARγ Agonist - No significant improvement in steatosis, HSC activation, or Kupffer cell TGF-β1 levels[2][6]

These findings suggest that the therapeutic effects of retinoids in NAFLD are highly dependent on the specific RAR isoform targeted, with RARβ2 activation being beneficial and RARα activation being detrimental.

Performance Against Other NAFLD Therapies

Currently, there are no published studies directly comparing this compound with other classes of drugs used or investigated for NAFLD, such as metformin (B114582) or GLP-1 receptor agonists. Meta-analyses of clinical trials on these agents show varying degrees of efficacy in improving liver enzymes and reducing hepatic steatosis, though histological improvements are not consistently observed with metformin.[12][13][14] GLP-1 receptor agonists have shown promise in resolving NASH and reducing fibrosis progression in some studies.[15][16][17][18][19] However, without direct comparative data, the relative efficacy of this compound remains to be determined.

Experimental Protocols

To facilitate the replication and further investigation of the findings discussed, this section provides an overview of the key experimental methodologies employed in the primary research.

Ischemia/Reperfusion (I/R) Injury Mouse Model

The cardioprotective effects of this compound have been evaluated using a well-established ex vivo Langendorff-perfused heart model and an in vivo model of myocardial infarction.

IR_Workflow cluster_in_vivo In Vivo Treatment cluster_ex_vivo Ex Vivo I/R Protocol (Langendorff) cluster_in_vivo_MI In Vivo MI Model cluster_analysis Endpoint Analysis Animal_Model Mouse Model (e.g., ApoE-/-, HFD-fed) Treatment Oral Administration of this compound Animal_Model->Treatment Heart_Isolation Heart Isolation and Perfusion Treatment->Heart_Isolation LAD_Ligation LAD Coronary Artery Ligation Treatment->LAD_Ligation Ischemia Global Ischemia Heart_Isolation->Ischemia Reperfusion Reperfusion Ischemia->Reperfusion Infarct_Size Infarct Size Measurement (TTC Staining) Reperfusion->Infarct_Size Arrhythmia Arrhythmia Monitoring Reperfusion->Arrhythmia Oxidative_Stress_Markers Oxidative Stress Markers (e.g., MDA levels) Reperfusion->Oxidative_Stress_Markers Post_MI_Treatment This compound Treatment LAD_Ligation->Post_MI_Treatment Fibrosis_Analysis Fibrosis Assessment (Picrosirius Red Staining) Post_MI_Treatment->Fibrosis_Analysis Cardiac_Function Echocardiography Post_MI_Treatment->Cardiac_Function

Ischemia/Reperfusion Experimental Workflow

Detailed Protocol for Ischemia/Reperfusion:

While specific timings and concentrations can vary, a general protocol involves:

  • Animal Models: Studies have utilized both genetically hypercholesterolemic (ApoE-/-) and wild-type mice fed a high-fat diet to induce a dysmetabolic phenotype.[1][8]

  • Drug Administration: this compound is typically administered orally, for example, in the drinking water for several weeks prior to the I/R procedure.[1][8]

  • Ex Vivo Langendorff I/R: Hearts are isolated and perfused on a Langendorff apparatus. After a stabilization period, global ischemia is induced by stopping the perfusion, followed by a period of reperfusion.[1][8]

  • In Vivo Myocardial Infarction: Myocardial infarction is induced by permanent ligation of the left anterior descending (LAD) coronary artery.[3][5]

  • Endpoint Analysis:

    • Infarct Size: Measured using 2,3,5-triphenyltetrazolium chloride (TTC) staining, where viable tissue stains red and infarcted tissue remains pale.[1][8]

    • Arrhythmias: Monitored and quantified during the reperfusion phase.[1][8]

    • Oxidative Stress: Assessed by measuring markers like malondialdehyde (MDA) levels in heart tissue.[1][6][8]

    • Fibrosis: Evaluated by Picrosirius red staining of heart sections.[3][5]

    • Cardiac Function: Assessed in vivo using echocardiography to measure parameters like ejection fraction and fractional shortening.[3][5]

Detailed, step-by-step protocols for creating mouse models of myocardial infarction and ischemia-reperfusion injury can be found in the literature.[4][5][20][21]

High-Fat Diet (HFD)-Induced NAFLD Mouse Model

The effects of this compound on NAFLD have been studied in mice fed a high-fat diet to induce obesity and hepatic steatosis.

Detailed Protocol for HFD-Induced NAFLD:

  • Animal Model: C57BL/6J mice are commonly used for HFD-induced obesity and NAFLD models.[1][6][11]

  • Diet: Mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for an extended period (e.g., 12-16 weeks) to induce the disease phenotype.[1][6][11]

  • Drug Administration: this compound is typically administered in the drinking water during a portion of the HFD feeding period.[1][6][11]

  • Endpoint Analysis:

    • Hepatic Steatosis: Assessed by Oil Red O staining of liver sections and measurement of hepatic triglyceride content.[6][11]

    • Oxidative Stress: Measured by immunohistochemical staining for markers like 4-hydroxynonenal (B163490) (4-HNE).[6]

    • Inflammation: Evaluated by measuring the expression of pro-inflammatory cytokines (e.g., TNFα, IL-1β) and markers of macrophage infiltration (e.g., F4/80).[1][6][7]

    • Hepatic Stellate Cell Activation: Assessed by co-staining for HSC markers (e.g., LRAT) and activation markers (e.g., α-SMA).[2][6][7]

    • Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is used to measure the mRNA levels of genes involved in lipid metabolism, inflammation, and fibrosis.[6]

Further details on establishing and characterizing HFD-induced NAFLD mouse models are available in the scientific literature.[22][23][24]

Conclusion and Future Directions

The available preclinical data suggest that this compound, a selective RARβ2 agonist, holds promise for the treatment of cardiac injury and NAFLD. Its mechanism of action, centered on the modulation of genes related to oxidative stress and inflammation, provides a strong rationale for its therapeutic potential. The direct comparison with other RAR agonists in the context of NAFLD underscores the importance of isoform selectivity.

However, for the field to advance, several critical gaps in the research need to be addressed:

  • Independent Replication: The cardioprotective findings of this compound urgently require independent validation from multiple laboratories to confirm their robustness.

  • Contradictory and Null Findings: A comprehensive understanding of the compound's effects necessitates the publication of any contradictory or null findings to provide a balanced perspective.

  • Direct Comparative Studies: Head-to-head preclinical studies comparing this compound with standard-of-care and emerging therapies for both cardioprotection and NAFLD are essential to ascertain its relative efficacy and potential advantages.

  • Long-term Safety and Efficacy: Further studies are needed to evaluate the long-term safety and efficacy of this compound in chronic disease models.

By addressing these research questions, the scientific community can build a more complete and objective picture of this compound's therapeutic potential and pave the way for its possible translation into clinical applications.

References

Safety Operating Guide

Navigating the Safe Disposal of AC-261066: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in drug development and scientific research, the proper handling and disposal of chemical compounds is a critical component of maintaining a safe and compliant work environment. This guide provides essential safety and logistical information for the proper disposal of AC-261066, a potent and selective retinoic acid receptor beta2 (RARβ2) agonist.

Immediate Safety and Handling Protocols

Before proceeding with disposal, it is imperative to handle this compound with the appropriate safety measures. While some safety data sheets (SDS) indicate that this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is crucial to follow standard laboratory safety practices.[1]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2] In cases where dust formation is possible, respiratory protection should be worn.[2]

Handling: Avoid direct contact with skin and eyes.[2] Measures should be taken to prevent the formation of dust and aerosols.[2] Ensure adequate ventilation in the handling area.[2]

Storage: this compound should be stored in a tightly sealed container in a dry and well-ventilated area.[2] Recommended storage is at room temperature.[2]

Step-by-Step Disposal Procedures

The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations. The following steps provide a general guideline based on available safety data.

  • Assess the Quantity: The recommended disposal method may vary based on the amount of waste. Smaller quantities may have different disposal routes than larger amounts.[1]

  • Waste Collection:

    • Solid Waste: For solid this compound, carefully sweep up the material, avoiding dust generation, and place it in a suitable, closed container labeled for chemical waste.[2]

    • Solutions: Unused solutions of this compound should be collected in a sealed, properly labeled waste container. Do not pour solutions down the drain.[2]

    • Contaminated Materials: Any materials, such as pipette tips, gloves, or weighing paper, that have come into contact with this compound should be considered contaminated and disposed of as chemical waste.

  • Labeling: Clearly label all waste containers with the name "this compound" and any other identifiers required by your institution's waste management program.

  • Consult with EHS: Contact your institution's Environmental Health and Safety (EHS) department to determine the specific disposal protocol. They will provide guidance on the appropriate waste stream and arrange for pickup and disposal by a licensed chemical waste contractor.

  • Packaging for Disposal: For uncleaned packaging, disposal must be conducted according to official regulations.[1]

Important Consideration: While one safety data sheet suggests that smaller quantities can be disposed of with household waste, this should be verified with your institution's EHS department, as regulations can vary significantly.[1] It is generally recommended to treat all research chemicals as hazardous waste unless explicitly advised otherwise by a qualified safety professional.

Chemical and Physical Properties of this compound

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValueReference
Molecular Formula C₁₇H₂₀FNO₄S[3]
Molecular Weight 353.41 g/mol [3]
CAS Number 870773-76-5[3]
Purity ≥98%[3]
Solubility Soluble to 100 mM in DMSO and ethanol[3]
Appearance Solid/Powder
Storage Temperature Room Temperature[3]

Disposal Decision Workflow

The following diagram illustrates a logical workflow for making decisions regarding the proper disposal of this compound.

AC261066_Disposal_Workflow start Start: this compound Waste Generated assess_quantity Assess Quantity of Waste start->assess_quantity is_small Small Quantity? assess_quantity->is_small consult_ehs_small Consult Institutional EHS for specific guidance on small quantity disposal. is_small->consult_ehs_small Yes chemical_waste_disposal Treat as Chemical Waste is_small->chemical_waste_disposal No (Large Quantity) is_household_disposal_allowed Household Disposal Permitted? consult_ehs_small->is_household_disposal_allowed household_disposal Dispose with Household Waste (If explicitly permitted) is_household_disposal_allowed->household_disposal Yes is_household_disposal_allowed->chemical_waste_disposal No end End: Proper Disposal Complete household_disposal->end collect_waste Collect in a Labeled, Sealed Container chemical_waste_disposal->collect_waste contact_ehs Contact EHS for Pickup and Professional Disposal collect_waste->contact_ehs contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these guidelines and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.

References

Personal protective equipment for handling AC-261066

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling, operation, and disposal of AC-261066, a potent and selective retinoic acid receptor beta 2 (RARβ2) agonist. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValueSource
Molecular Weight 353.41 g/mol [1][2]
Formula C₁₇H₂₀FNO₄S[2]
Purity ≥98%[1]
Appearance Powder[2]
CAS Number 870773-76-5
Solubility Soluble to 100 mM in DMSO and 100 mM in ethanol.
Storage Store at room temperature. For stock solutions, store at -20°C for up to one month or -80°C for up to six months.[3]

Personal Protective Equipment (PPE) and Handling

Given that this compound is a potent, powdered substance intended for research use only, stringent adherence to safety protocols is mandatory to minimize exposure. The following PPE and handling procedures are based on standard laboratory practices for similar chemical compounds.

Required Personal Protective Equipment
  • Gloves: Wear nitrile or other chemically resistant gloves at all times when handling this compound.[4] Inspect gloves for any tears or punctures before use. Change gloves immediately if they become contaminated.

  • Eye Protection: Safety glasses with side shields or goggles are required to protect against accidental splashes or dust exposure.

  • Lab Coat: A full-length laboratory coat should be worn to protect skin and clothing.

  • Respiratory Protection: When handling the powdered form of this compound outside of a certified chemical fume hood or other ventilated enclosure, a NIOSH-approved respirator is recommended to prevent inhalation of fine particles.

Handling Procedures
  • Preparation: Before handling, ensure that the work area is clean and uncluttered. All necessary equipment, including a calibrated scale, appropriate solvents, and waste containers, should be readily accessible.

  • Weighing: Whenever possible, weigh the powdered compound within a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhalation.

  • Solution Preparation: Prepare stock solutions in a chemical fume hood.[3] this compound is soluble in DMSO and ethanol. When dissolving, add the solvent slowly to the powder to avoid splashing.

  • General Handling: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound.

Experimental Workflow for Handling this compound

The following diagram illustrates a typical workflow for handling this compound from receipt to disposal.

G cluster_receipt Receiving and Storage cluster_prep Preparation and Handling cluster_exp Experimentation cluster_disposal Waste Disposal receive Receive Compound store Store at Room Temp receive->store ppe Don Appropriate PPE store->ppe weigh Weigh Powder in Fume Hood ppe->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment waste Collect Chemical Waste experiment->waste dispose Dispose via EHS waste->dispose

Caption: Standard workflow for handling this compound in a laboratory setting.

Signaling Pathway of this compound

This compound is a potent agonist of the Retinoic Acid Receptor Beta 2 (RARβ2).[1] RARs are nuclear receptors that, upon ligand binding, form heterodimers with Retinoid X Receptors (RXRs) and bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating gene transcription.

G cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AC261066 This compound RARB RARβ2 AC261066->RARB Binds to Complex This compound-RARβ2/RXR Heterodimer RARB->Complex RXR RXR RXR->Complex RARE RARE (Retinoic Acid Response Element) Complex->RARE Binds to Transcription Gene Transcription RARE->Transcription Regulates

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AC-261066
Reactant of Route 2
AC-261066

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。